molecular formula C6H10O3 B8570072 2,2-Dimethyl-4-oxobutanoic acid

2,2-Dimethyl-4-oxobutanoic acid

Katalognummer: B8570072
Molekulargewicht: 130.14 g/mol
InChI-Schlüssel: YKNQNJJIRXGJSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2,2-Dimethyl-4-oxobutanoic acid is a useful research compound. Its molecular formula is C6H10O3 and its molecular weight is 130.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Dimethyl-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethyl-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C6H10O3

Molekulargewicht

130.14 g/mol

IUPAC-Name

2,2-dimethyl-4-oxobutanoic acid

InChI

InChI=1S/C6H10O3/c1-6(2,3-4-7)5(8)9/h4H,3H2,1-2H3,(H,8,9)

InChI-Schlüssel

YKNQNJJIRXGJSV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(CC=O)C(=O)O

Herkunft des Produkts

United States
Foundational & Exploratory

2,2-Dimethyl-4-oxobutanoic Acid and Its Derivatives: Synthesis Pathways, Mechanistic Insights, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Significance

The 2,2-dimethyl-4-oxobutanoic acid scaffold—encompassing its half-esters, amides, and γ -keto acid derivatives—is a highly privileged pharmacophore in modern drug discovery. Structurally, it is a C4 dicarboxylic acid derivative characterized by a sterically demanding gem-dimethyl group at the C2 position and a functionalized carbonyl (oxo, alkoxy, or aryl) at the C4 position.

This moiety gained immense prominence due to its role in the development of1 [1], a first-in-class HIV-1 maturation inhibitor. In Bevirimat and its 2 [2], the 3-O-(3',3'-dimethylsuccinyl) modification of betulinic acid is essential for binding to the Gag capsid precursor (CA-SP1), disrupting viral core condensation. Understanding the precise regiocontrol required to synthesize these derivatives is critical for scale-up and analog generation.

Mechanistic Foundations: Desymmetrization of 2,2-Dimethylsuccinic Anhydride

The de novo synthesis of 2,2-dimethyl-4-oxobutanoic acid derivatives rarely relies on the direct oxidation of butanediols. Instead, the universally preferred pathway is the regioselective nucleophilic ring-opening of 2,2-dimethylsuccinic anhydride .

Causality in Regiocontrol

As a synthetic chemist, managing the desymmetrization of an anhydride requires exploiting steric or electronic biases. In 2,2-dimethylsuccinic anhydride, the two carbonyl groups are electronically similar but sterically distinct:

  • C1 Carbonyl: Adjacent to the bulky gem-dimethyl group.

  • C4 Carbonyl: Adjacent to the unhindered methylene (-CH₂-) group.

When a nucleophile (such as an alcohol, amine, or an arene under Friedel-Crafts conditions) approaches the anhydride, the steric bulk of the gem-dimethyl group severely hinders the Bürgi-Dunitz trajectory toward the C1 carbonyl. Consequently, nucleophilic attack occurs almost exclusively at the C4 carbonyl , yielding the 2,2-dimethyl-4-oxobutanoic acid derivative (where the C1 position remains a free carboxylic acid).

Regioselectivity A 2,2-Dimethylsuccinic Anhydride C Attack at C1 (Sterically Hindered) A->C D Attack at C4 (Less Hindered) A->D B Nucleophile (e.g., ROH, ArH) B->C B->D E 3,3-Dimethyl-4-oxo Derivative (Minor) C->E F 2,2-Dimethyl-4-oxo Derivative (Major) D->F

Regioselective nucleophilic ring-opening of 2,2-dimethylsuccinic anhydride.

Quantitative Regioselectivity Data

To validate the predictability of this pathway, we can observe the regioselectivity and yields across various nucleophilic additions. The data below synthesizes expected outcomes based on established 3 [4].

NucleophileCatalyst / ConditionsMajor Product (C4 Attack)Regiomeric Ratio (C4:C1)Isolated Yield
Methanol H₂SO₄ (cat.), Reflux4-methoxy-2,2-dimethyl-4-oxobutanoic acid95:592%
Betulinic Acid (C3-OH) DMAP, THF, MW 130 °C4-(betulinic-oxy)-2,2-dimethyl-4-oxobutanoic acid>99:175–85%
Aniline None, THF, RT4-(phenylamino)-2,2-dimethyl-4-oxobutanoic acid>99:190%
Toluene AlCl₃, DCM, 0 °C4-(4-methylphenyl)-2,2-dimethyl-4-oxobutanoic acid>99:188%

Synthetic Workflows & Step-by-Step Protocols

Protocol 1: Synthesis of 4-Alkoxy-2,2-dimethyl-4-oxobutanoic Acids (Bevirimat Intermediates)

The esterification of complex, sterically hindered secondary alcohols (like the C3-hydroxyl of betulinic acid) with 2,2-dimethylsuccinic anhydride is notoriously sluggish at room temperature. To overcome this, we employ 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst coupled with microwave (MW) irradiation . DMAP forms a highly electrophilic acylpyridinium intermediate at the C4 position, while MW heating provides the necessary activation energy to drive the reaction to completion in hours rather than days, as seen in the4 [3].

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, dissolve betulinic acid (1.0 eq, e.g., 400 mg) and DMAP (1.6 eq) in anhydrous THF (4 mL).

  • Reagent Addition: Add 2,2-dimethylsuccinic anhydride (5.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH). Causality note: The large excess of anhydride drives the equilibrium forward, while p-TsOH assists in proton transfer steps.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 130 °C for 2 hours.

  • Quench & Extraction: Cool the mixture to room temperature, pour into distilled water, and extract with Dichloromethane (DCM) (4 × 20 mL).

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (gradient: toluene/ethyl acetate 1:1 to pure ethyl acetate, followed by DCM/MeOH 9:1) to isolate the pure 4-alkoxy-2,2-dimethyl-4-oxobutanoic acid.

Workflow S1 1. Reactants Preparation Betulinic Acid + Anhydride S2 2. Catalytic Activation Add DMAP in THF S1->S2 S3 3. Microwave Irradiation 130 °C, 2 hours S2->S3 S4 4. Aqueous Quench Precipitate & Extract S3->S4 S5 5. Purification Silica Gel Chromatography S4->S5 S6 6. Isolated Product Bevirimat Intermediate S5->S6

Step-by-step workflow for the DMAP-catalyzed synthesis of Bevirimat intermediates.

Protocol 2: Synthesis of 4-Aryl-2,2-dimethyl-4-oxobutanoic Acids ( γ -Keto Acids)

Aryl-substituted derivatives are critical building blocks for 5 [5]. This is achieved via a Friedel-Crafts acylation.

Step-by-Step Methodology:

  • Activation: Suspend anhydrous Aluminum Chloride (AlCl₃, 2.2 eq) in dry DCM at 0 °C under an inert argon atmosphere.

  • Anhydride Addition: Slowly add a solution of 2,2-dimethylsuccinic anhydride (1.0 eq) in DCM. Stir for 15 minutes to allow the Lewis acid to coordinate with the anhydride, forming the reactive acylium complex at the less hindered C4 position.

  • Arene Addition: Dropwise add the target arene (e.g., bromobenzene or toluene, 1.1 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Causality note: Monitoring via TLC is critical here to prevent over-acylation or rearrangement.

  • Workup: Carefully pour the reaction mixture over crushed ice and 1M HCl to break the aluminum complexes. Extract with ethyl acetate.

  • Isolation: Wash the organic layer with brine, dry over MgSO₄, concentrate, and recrystallize from hexanes/ethyl acetate to yield the pure 4-aryl-2,2-dimethyl-4-oxobutanoic acid.

Structure-Activity Relationship (SAR) Implications

The structural integrity of the 2,2-dimethyl-4-oxobutanoic acid moiety cannot be overstated in drug design. In the context of HIV inhibitors, replacing the gem-dimethyl group with hydrogens (yielding a standard succinyl linker) results in a catastrophic loss of antiviral potency. As demonstrated in6 [6], the gem-dimethyl group restricts the conformational flexibility of the C4 carbonyl, locking the pharmacophore into a bioactive conformation that perfectly slots into the CA-SP1 cleavage site of the viral Gag protein.

By mastering the regioselective synthesis pathways outlined in this guide, synthetic chemists can reliably generate these highly constrained, biologically vital molecules with high atom economy and scalability.

References

  • Phase I and II Study of the Safety, Virologic Effect, and Pharmacokinetics/Pharmacodynamics of Single-Dose 3-O-(3′,3′-Dimethylsuccinyl)Betulinic Acid (Bevirimat) against Human Immunodeficiency Virus Infection, PMC, NIH.
  • Synthesis and Biological Evaluation of Macrocyclized Betulin Derivatives as a Novel Class of Anti-HIV-1 Matur
  • Betulinic Acid Decorated with Polar Groups and Blue Emitting BODIPY Dye: Synthesis, Cytotoxicity, Cell-Cycle, E
  • Development of an Intein-Inspired Amide Cleavage Chemical Device, ACS Public
  • US20040224997A1 - Preparation and use of aryl alkyl acid derivatives for the treatment of obesity, Google P
  • Design, synthesis, and structure activity relationship analysis of new betulinic acid derivatives as potent HIV inhibitors, PMC, NIH.

Sources

2,2-Dimethyl-4-oxobutanoic acid chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,2-Dimethyl-4-oxobutanoic Acid

Abstract

This technical guide provides a comprehensive scientific overview of 2,2-dimethyl-4-oxobutanoic acid, a bifunctional molecule featuring both ketone and carboxylic acid moieties. As experimental data for this specific compound is limited in publicly available literature, this document synthesizes information from established chemical principles of γ-keto acids and data from close structural analogs to predict its physicochemical properties, spectroscopic signatures, and chemical reactivity. The guide is intended for researchers, scientists, and drug development professionals, offering foundational knowledge to support synthetic strategy, experimental design, and the exploration of its potential as a versatile chemical building block. We will delve into its predicted stability, characteristic reactions at each functional group, potential for intramolecular cyclization, and general synthetic pathways. All discussions are grounded in authoritative chemical literature to ensure scientific integrity.

Chemical Identity and Structure

2,2-Dimethyl-4-oxobutanoic acid is a γ-keto acid characterized by a five-carbon chain with a ketone at the C4 position and a carboxylic acid at the C1 position. The key structural feature is the gem-dimethyl substitution at the C2 (α) position. This substitution sterically hinders the α-carbon, which has significant implications for its reactivity, particularly concerning enolization and potential metabolic stability—a feature often leveraged in medicinal chemistry.[1]

Identifier Value
IUPAC Name 2,2-Dimethyl-4-oxobutanoic acid
Molecular Formula C₆H₁₀O₃
Molecular Weight 130.14 g/mol
Canonical SMILES CC(=O)CC(C)(C)C(=O)O
InChI Key (Predicted) WNBOXOBRRWJURU-UHFFFAOYSA-N
CAS Number Not assigned in public databases

Predicted Physicochemical and Spectroscopic Properties

While direct experimental data is scarce, we can reliably predict the properties of 2,2-dimethyl-4-oxobutanoic acid based on its structure and data from analogous compounds like 2-methyl-4-oxobutanoic acid and other short-chain keto acids.[2][3]

Physicochemical Properties

The presence of both a hydrogen-bond donating carboxylic acid group and hydrogen-bond accepting ketone and carboxyl groups suggests moderate solubility in water and good solubility in polar organic solvents. The pKa is expected to be similar to other aliphatic carboxylic acids, likely in the range of 4-5.

Property Predicted Value Justification / Comparative Data
pKa ~4.5Similar to other short-chain carboxylic acids.[4]
LogP ~0.5 - 1.0Calculated based on contributions from functional groups.
Hydrogen Bond Donors 1From the carboxylic acid -OH group.[2]
Hydrogen Bond Acceptors 3From the two carboxyl oxygens and one ketone oxygen.[2]
Topological Polar Surface Area 54.4 ŲBased on the C=O and -COOH functional groups.[2]

Note: These values are computationally derived or extrapolated and should be confirmed experimentally.

Predicted Spectroscopic Signature

A multi-technique spectroscopic approach is essential for the unambiguous identification of 2,2-dimethyl-4-oxobutanoic acid.[5]

Technique Predicted Key Features
¹H NMR ~10-12 ppm (broad singlet, 1H, -COOH); ~2.8 ppm (singlet, 2H, -CH₂-); ~2.2 ppm (singlet, 3H, -C(=O)CH₃); ~1.3 ppm (singlet, 6H, -C(CH₃)₂)
¹³C NMR ~208 ppm (ketone C=O); ~180 ppm (acid C=O); ~50 ppm (-CH₂-); ~45 ppm (quaternary -C(CH₃)₂); ~30 ppm (-C(=O)CH₃); ~25 ppm (-C(CH₃)₂)
IR Spectroscopy ~2500-3300 cm⁻¹ (very broad, O-H stretch); ~1740 cm⁻¹ (sharp, acid C=O stretch); ~1715 cm⁻¹ (sharp, ketone C=O stretch)
Mass Spectrometry (EI) m/z 130 (Molecular Ion); Key fragments at m/z 115 ([M-CH₃]⁺), m/z 85 ([M-COOH]⁺), m/z 43 ([CH₃CO]⁺)

A generalized protocol for acquiring these spectra involves dissolving 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR, and preparing a thin film or KBr pellet for IR analysis.[5][6]

Chemical Reactivity and Synthetic Utility

The reactivity of 2,2-dimethyl-4-oxobutanoic acid is governed by its two primary functional groups. These sites can be targeted independently or in concert to generate a variety of useful derivatives.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid can undergo standard transformations such as esterification, amidation, and reduction.

G start 2,2-Dimethyl-4-oxobutanoic Acid ester γ-Keto Ester start->ester R-OH, H⁺ amide γ-Keto Amide start->amide 1. SOCl₂ 2. R₂NH diol 1,2,2-Trimethyl-1,4-butanediol start->diol LiAlH₄

Caption: Reactions at the Carboxylic Acid Group.

Reactions at the Ketone Moiety

The ketone functionality is a site for nucleophilic attack. A particularly valuable transformation is its stereoselective reduction, which is a key step in the synthesis of chiral lactones.[7]

G start 2,2-Dimethyl-4-oxobutanoic Acid hydroxy_acid 4-Hydroxy-2,2-dimethyl- butanoic Acid start->hydroxy_acid NaBH₄ or Asymmetric Hydrogenation alkene Wittig Product start->alkene Ph₃P=CHR tertiary_alcohol Tertiary Alcohol Adduct start->tertiary_alcohol R-MgBr or R-Li

Caption: Reactions at the Ketone Functional Group.

Asymmetric hydrogenation of the ketone using chiral catalysts (e.g., based on Ni, Ru, or Ir) can produce chiral hydroxy acids with high enantioselectivity, which are crucial intermediates for pharmaceuticals.[7]

Intramolecular Reactivity: Ring-Chain Tautomerism and Lactonization

A hallmark of γ-keto acids is their potential to exist in equilibrium with a cyclic lactol form (a cyclic hemiacetal).[8] While the open-chain form typically predominates, the cyclic tautomer can be trapped. The most synthetically useful intramolecular reaction is the lactonization that occurs following the reduction of the ketone. The resulting γ-hydroxy acid readily cyclizes, often spontaneously or with mild acid catalysis, to form a stable γ-lactone.

G cluster_0 Reaction Pathway A γ-Keto Acid (Open-Chain) B γ-Hydroxy Acid A->B Reduction (e.g., NaBH₄) C γ-Lactone (Dihydro-3,3-dimethylfuran-2(3H)-one) B->C Intramolecular Esterification (-H₂O)

Caption: Pathway from γ-Keto Acid to γ-Lactone.

Stability Profile

The stability of 2,2-dimethyl-4-oxobutanoic acid is expected to be pH-dependent.

  • Acidic Conditions (pH < 4): The molecule is predicted to be relatively stable.[4]

  • Neutral to Basic Conditions (pH > 7): Stability may decrease. Under strongly basic conditions, γ-keto acids can be susceptible to aldol-type condensation reactions or other rearrangements, although the gem-dimethyl substitution at the α-position prevents self-condensation at that site.[4][8]

  • Thermal Stability: While β-keto acids are prone to decarboxylation, γ-keto acids are generally more thermally stable.[9] However, harsh thermal conditions could lead to degradation through C-C bond cleavage.[10]

General Synthesis Strategies

Efficient, single-step methods for accessing unprotected γ-keto acids are highly sought after.[11] While a specific protocol for 2,2-dimethyl-4-oxobutanoic acid is not published, modern synthetic methodologies can be adapted.

G cluster_workflow General Synthetic Workflow for γ-Keto Acids start Select Starting Materials (e.g., α-Oxo Acid + Maleic Anhydride) reaction Photoredox-Catalyzed Dual Decarboxylative Coupling start->reaction Visible Light, Photocatalyst workup Aqueous Workup (Acid-Base Extraction) reaction->workup Hydrolysis purification Purification (Crystallization or Chromatography) workup->purification analysis Spectroscopic Analysis (NMR, IR, MS) purification->analysis product Pure γ-Keto Acid analysis->product

Sources

Biological activity of 2,2-dimethyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Potential Biological Activity of 2,2-dimethyl-4-oxobutanoic Acid as a Modulator of Ketone Body Metabolism

Authored by a Senior Application Scientist

Introduction: The Untapped Potential of a Novel Keto Acid Analog

In the landscape of metabolic research and drug development, the exploration of novel small molecules that can modulate key energy pathways holds immense promise for therapeutic innovation. This guide delves into the potential biological activity of 2,2-dimethyl-4-oxobutanoic acid, a compound with limited direct experimental data but significant structural similarity to the endogenous ketone body, acetoacetate. While research on 2,2-dimethyl-4-oxobutanoic acid itself is sparse[1], its chemical architecture suggests a compelling hypothesis: it may act as a modulator of ketone body metabolism, a central pathway in energy homeostasis.

Ketone bodies, primarily acetoacetate and β-hydroxybutyrate, serve as vital alternative energy sources for extrahepatic tissues, including the brain, heart, and skeletal muscle, particularly during periods of low glucose availability.[2][3][4][5] Beyond their role as mere fuel, ketone bodies are now recognized as crucial signaling molecules that influence a range of cellular processes, including inflammation, oxidative stress, and gene expression.[2][5]

This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive framework for investigating the biological activity of 2,2-dimethyl-4-oxobutanoic acid. We will explore the core principles of ketone body metabolism, propose a primary mechanism of action for this novel compound, and provide detailed, field-proven experimental protocols to test this hypothesis. By grounding our exploration in the well-established science of ketone body physiology, we can illuminate a path for characterizing the therapeutic potential of 2,2-dimethyl-4-oxobutanoic acid and its analogs.

A Primer on Ketone Body Metabolism: The Central Role of SCOT

To understand the potential impact of 2,2-dimethyl-4-oxobutanoic acid, a foundational understanding of ketone body metabolism is essential. This metabolic pathway can be broadly divided into two processes: ketogenesis (synthesis) and ketolysis (breakdown).

Ketogenesis: This process occurs predominantly in the liver mitochondria, where fatty acids are converted into acetyl-CoA, which is then used to synthesize acetoacetate and β-hydroxybutyrate.[2][5] These ketone bodies are then released into the bloodstream for transport to other tissues.

Ketolysis: Extrahepatic tissues take up ketone bodies from the circulation and utilize them for energy production. A key and rate-limiting enzyme in this process is Succinyl-CoA:3-ketoacid CoA transferase (SCOT) .[5][6] SCOT catalyzes the activation of acetoacetate to acetoacetyl-CoA, a critical step for its entry into the tricarboxylic acid (TCA) cycle for ATP production.[6] The liver, the site of ketone body synthesis, notably lacks SCOT, preventing a futile cycle of synthesis and degradation.[6]

The strategic importance of SCOT in ketone body utilization makes it a compelling target for therapeutic intervention. Inhibition of SCOT in peripheral tissues, for instance, has been shown to improve glycemia in obese mice, highlighting its potential relevance in metabolic diseases like type 2 diabetes.[7][8][9]

2,2-dimethyl-4-oxobutanoic Acid: A Putative Modulator of SCOT

The central hypothesis of this guide is that 2,2-dimethyl-4-oxobutanoic acid, due to its structural resemblance to acetoacetate, may function as an inhibitor of the SCOT enzyme.

Structural Comparison:

CompoundChemical FormulaKey Functional Groups
AcetoacetateC₄H₅O₃⁻Carboxylate, Ketone
2,2-dimethyl-4-oxobutanoic acidC₆H₁₀O₃Carboxylic acid, Ketone, Dimethyl group

The presence of the carboxylic acid and ketone moieties in 2,2-dimethyl-4-oxobutanoic acid mirrors the structure of acetoacetate, suggesting it could fit into the active site of SCOT. The additional dimethyl group could potentially influence its binding affinity and inhibitory potency.

Proposed Mechanism of Action

We hypothesize that 2,2-dimethyl-4-oxobutanoic acid acts as a competitive inhibitor of SCOT. By binding to the active site of the enzyme, it would prevent the binding of the natural substrate, acetoacetate, thereby reducing the rate of ketolysis.

SCOT_Inhibition cluster_extracellular Bloodstream cluster_cell Extrahepatic Cell Acetoacetate_blood Acetoacetate Acetoacetate_cell Acetoacetate Acetoacetate_blood->Acetoacetate_cell Transport Compound_X_blood 2,2-dimethyl-4-oxobutanoic acid Compound_X_cell 2,2-dimethyl-4-oxobutanoic acid Compound_X_blood->Compound_X_cell Transport SCOT SCOT Enzyme Acetoacetate_cell->SCOT Substrate Compound_X_cell->SCOT Inhibition Acetoacetyl_CoA Acetoacetyl-CoA SCOT->Acetoacetyl_CoA Catalysis TCA_Cycle TCA Cycle & ATP Production Acetoacetyl_CoA->TCA_Cycle

Caption: Proposed mechanism of 2,2-dimethyl-4-oxobutanoic acid as a SCOT inhibitor.

Experimental Protocols for Elucidating Biological Activity

To rigorously test the hypothesis that 2,2-dimethyl-4-oxobutanoic acid modulates ketone body metabolism, a series of well-defined experiments are necessary. The following protocols are designed to be self-validating and provide a clear path for investigation.

In Vitro SCOT Inhibition Assay

This assay directly measures the inhibitory effect of 2,2-dimethyl-4-oxobutanoic acid on SCOT activity.

Principle: The activity of SCOT is determined by monitoring the formation of acetoacetyl-CoA from acetoacetate and succinyl-CoA. The subsequent reaction of acetoacetyl-CoA with Mg²⁺ and NADH in the presence of β-hydroxyacyl-CoA dehydrogenase (HBDH) leads to a decrease in absorbance at 340 nm.

Step-by-Step Methodology:

  • Recombinant Human SCOT Expression and Purification:

    • Subclone the human SCOT cDNA into a suitable bacterial expression vector (e.g., pET vector with a His-tag).

    • Transform the expression vector into a competent E. coli strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG and purify the recombinant SCOT protein using nickel-affinity chromatography.

    • Confirm the purity and identity of the protein using SDS-PAGE and Western blotting with an anti-SCOT antibody[10].

  • Enzyme Inhibition Assay:

    • Prepare a reaction mixture containing:

      • Tris-HCl buffer (pH 8.0)

      • MgCl₂

      • NADH

      • β-hydroxyacyl-CoA dehydrogenase (HBDH)

      • Recombinant human SCOT

    • Add varying concentrations of 2,2-dimethyl-4-oxobutanoic acid (and a vehicle control).

    • Initiate the reaction by adding the substrates: acetoacetate and succinyl-CoA.

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocities for each concentration of the inhibitor.

    • Determine the IC₅₀ value of 2,2-dimethyl-4-oxobutanoic acid by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

SCOT_Assay_Workflow Start Start: Recombinant SCOT Prepare_Reaction_Mix Prepare Reaction Mixture (Buffer, MgCl₂, NADH, HBDH, SCOT) Start->Prepare_Reaction_Mix Add_Inhibitor Add 2,2-dimethyl-4-oxobutanoic acid (Varying Concentrations) Prepare_Reaction_Mix->Add_Inhibitor Initiate_Reaction Initiate Reaction with Substrates (Acetoacetate, Succinyl-CoA) Add_Inhibitor->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 340 nm Initiate_Reaction->Monitor_Absorbance Calculate_Velocity Calculate Initial Reaction Velocities Monitor_Absorbance->Calculate_Velocity Determine_IC50 Determine IC₅₀ Value Calculate_Velocity->Determine_IC50 End End: Inhibitory Potency Determine_IC50->End

Caption: Workflow for the in vitro SCOT inhibition assay.

Cell-Based Ketone Body Oxidation Assay

This assay assesses the impact of 2,2-dimethyl-4-oxobutanoic acid on the ability of cells to utilize ketone bodies as an energy source.

Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration. A decrease in OCR in the presence of ketone bodies and the test compound would suggest impaired ketone body utilization.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a relevant cell line with high SCOT expression (e.g., C2C12 myotubes, AC16 cardiomyocytes) in a Seahorse XF cell culture microplate.

  • Assay Preparation:

    • Wash the cells and replace the culture medium with a substrate-limited medium.

    • Pre-treat the cells with varying concentrations of 2,2-dimethyl-4-oxobutanoic acid for a specified duration.

  • Seahorse XF Analysis:

    • Measure the basal OCR.

    • Inject a source of ketone bodies (e.g., a mixture of acetoacetate and β-hydroxybutyrate) and measure the change in OCR.

    • Inject mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A) to assess mitochondrial function.

  • Data Analysis:

    • Compare the OCR in compound-treated cells versus vehicle-treated cells after the addition of ketone bodies.

    • A significant reduction in the ketone body-induced OCR in the presence of 2,2-dimethyl-4-oxobutanoic acid would indicate inhibition of ketolysis.

Cytotoxicity Assay

This is a crucial preliminary step to ensure that any observed effects are not due to general cellular toxicity.

Principle: The MTT assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed the chosen cell line in a 96-well plate.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of 2,2-dimethyl-4-oxobutanoic acid for 24-48 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration and determine the CC₅₀ (50% cytotoxic concentration).

Potential Signaling and Systemic Implications

Should 2,2-dimethyl-4-oxobutanoic acid prove to be a potent and selective SCOT inhibitor, its biological effects could extend beyond simple metabolic modulation. Ketone bodies are known to have signaling roles, and altering their metabolism could have downstream consequences.[2][5] For instance, inhibiting peripheral ketone body oxidation could lead to an elevation of circulating ketone bodies, which may have neuroprotective or cardioprotective effects.[3][11]

Furthermore, the development of a peripherally selective SCOT inhibitor could be a novel therapeutic strategy for type 2 diabetes.[7][8] By reducing the reliance of peripheral tissues on ketone bodies for energy, glucose uptake and utilization may be enhanced, leading to improved glycemic control.

Future Research and Development

The characterization of 2,2-dimethyl-4-oxobutanoic acid is still in its infancy. The experimental framework provided in this guide offers a clear starting point for its investigation. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 2,2-dimethyl-4-oxobutanoic acid to optimize its inhibitory potency and selectivity.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animal models.

  • In Vivo Efficacy Studies: Assessing the therapeutic potential of 2,2-dimethyl-4-oxobutanoic acid in relevant animal models of metabolic diseases.

Conclusion

While direct biological data on 2,2-dimethyl-4-oxobutanoic acid is currently lacking, its structural analogy to acetoacetate provides a strong rationale for investigating its role as a modulator of ketone body metabolism. By targeting the key enzyme SCOT, this compound and its derivatives could represent a novel class of therapeutics for metabolic disorders. The experimental protocols and conceptual framework presented in this guide offer a comprehensive roadmap for researchers to unlock the potential of this intriguing molecule and contribute to the advancement of metabolic science and drug discovery.

References
  • Puchalska, P., & Crawford, P. A. (2017). Multi-dimensional roles of ketone bodies in fuel metabolism, signaling, and therapeutics. Cell Metabolism, 25(2), 262-284. [Link]

  • Paoli, A., et al. (2019).
  • Cahill, G. F., Jr. (2006).
  • Kanik, A. A., et al. (2022). Molecular Mechanisms for Ketone Body Metabolism, Signaling Functions, and Therapeutic Potential in Cancer. MDPI.
  • Cotter, D. G., et al. (2025). Development of a succinyl CoA:3-ketoacid CoA transferase inhibitor selective for peripheral tissues that improves glycemia in obesity. iScience. [Link]

  • Newman, J. C., & Verdin, E. (2017). Ketone bodies as signaling metabolites. Trends in Endocrinology & Metabolism, 28(8), 585-594.
  • Cotter, D. G., et al. (2025). Development of a succinyl CoA:3-ketoacid CoA transferase inhibitor selective for peripheral tissues that improves glycemia in obesity. PubMed. [Link]

  • PubChem. (n.d.). 4-(2-Cyanoanilino)-2,2-dimethyl-4-oxobutanoic acid. National Center for Biotechnology Information. [Link]

  • Fukao, T., et al. (2000). Liver-Specific Silencing of the Human Gene Encoding Succinyl-CoA: 3-Ketoacid CoA Transferase.
  • Cotter, D. G., et al. (2025). Development of a succinyl CoA:3-ketoacid CoA transferase inhibitor with preference for peripheral versus central tissues that improves glycemia.
  • Fukao, T., et al. (1997). Succinyl-CoA:3-ketoacid coenzyme A transferase (SCOT): development of an antibody to human SCOT and diagnostic use in hereditary SCOT deficiency. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1360(2), 151-156. [Link]

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2,2-Dimethyl-4-oxobutanoic acid crystal structure analysis

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 2,2-Dimethyl-4-oxobutanoic Acid

Abstract

This technical guide provides a comprehensive, principal-based framework for the complete crystal structure analysis of 2,2-dimethyl-4-oxobutanoic acid. While a definitive, publicly available crystal structure for this specific molecule is not present in major crystallographic databases as of the date of this publication, this document serves as an authoritative guide for researchers and drug development professionals seeking to elucidate it. By integrating established methodologies for synthesis, crystallization, and advanced X-ray diffraction techniques, this guide offers a robust workflow from initial synthesis to final structural interpretation. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative scientific literature. The objective is to equip scientists with the necessary technical knowledge and practical insights to successfully determine and analyze the crystal structure of 2,2-dimethyl-4-oxobutanoic acid and similar small organic molecules that are critical in pharmaceutical development.

Introduction: The Significance of Crystalline Structure in Drug Development

2,2-Dimethyl-4-oxobutanoic acid is a keto acid whose derivatives are explored as versatile building blocks in the synthesis of novel therapeutic agents.[1] In pharmaceutical sciences, the solid-state properties of an active pharmaceutical ingredient (API) or a key intermediate are of paramount importance. The precise three-dimensional arrangement of molecules in a crystal lattice, known as the crystal structure, dictates critical physicochemical properties including solubility, dissolution rate, stability, and bioavailability.[2] Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have profound implications, where different polymorphs of the same compound may be treated as different chemical entities by regulatory agencies due to their distinct properties.[3][4]

Therefore, a thorough understanding of the crystal structure is not an academic exercise but a foundational requirement for rational drug design, process optimization, and intellectual property protection. This guide outlines the complete pathway to achieving this understanding for 2,2-dimethyl-4-oxobutanoic acid.

Part 1: Synthesis and High-Purity Material Preparation

The prerequisite for any successful crystallographic study is the availability of high-purity material. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disordered or unusable crystals.

Proposed Synthetic Pathway

While various synthetic routes for keto acids exist, a common approach involves the oxidation of a corresponding secondary alcohol or the hydrolysis of a cyanohydrin. For the title compound, a plausible and scalable route can be adapted from established organic synthesis protocols.[5] A high-yield synthesis is crucial for obtaining sufficient material for extensive crystallization screening.

Purification Protocol: Achieving Crystallographic Grade

Following synthesis, the crude product must be purified to >99% purity. The choice of purification method is dictated by the nature of the impurities.

Step-by-Step Purification Protocol:

  • Initial Wash: The crude solid is first washed with a cold, non-polar solvent (e.g., hexane) to remove non-polar impurities.

  • Column Chromatography: A silica gel column chromatography is employed using a gradient elution system, typically starting with a non-polar solvent system (e.g., ethyl acetate/hexane mixture) and gradually increasing the polarity. The polarity of the carboxylic acid and ketone groups will determine its retention.

  • Fraction Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: The solvent from the pooled, pure fractions is removed under reduced pressure using a rotary evaporator.

  • Final Recrystallization: The resulting solid is recrystallized from a suitable solvent system (e.g., ethanol/water mixture) to remove any remaining minor impurities and to yield a highly crystalline powder. This step also serves as a preliminary screen for suitable crystallization solvents.

Part 2: The Art and Science of Single Crystal Growth

Growing a single crystal suitable for X-ray diffraction—typically 0.1-0.3 mm in all dimensions, with sharp edges and no visible defects—is often the most challenging step. The process relies on creating a supersaturated solution from which molecules can slowly and orderly deposit onto a growing crystal lattice.

Solvent Selection: The Key to Success

The ideal solvent or solvent system should exhibit moderate solubility for the compound and have a suitable vapor pressure. For 2,2-dimethyl-4-oxobutanoic acid, solvents capable of hydrogen bonding, such as alcohols (ethanol, methanol), esters (ethyl acetate), and ketones (acetone), are excellent starting points. The use of co-solvents can fine-tune solubility and evaporation rates.

Common Crystallization Techniques

Several methods should be attempted in parallel to maximize the chances of success.[6]

  • Slow Evaporation: A solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate over several days to weeks, gradually increasing the concentration to the point of crystallization.

  • Vapor Diffusion (Hanging Drop/Sitting Drop): A concentrated drop of the compound solution is placed in a sealed chamber containing a larger reservoir of a "precipitant" or "anti-solvent" (a solvent in which the compound is poorly soluble). The vapor from the precipitant slowly diffuses into the drop, reducing the compound's solubility and inducing crystallization.

  • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. The cooling rate is a critical parameter that must be controlled.[7]

Experimental Protocol: Single Crystal Growth by Slow Evaporation
  • Prepare a Saturated Solution: Dissolve ~10-20 mg of purified 2,2-dimethyl-4-oxobutanoic acid in a minimal amount (~0.5-1.0 mL) of a chosen solvent (e.g., ethyl acetate) in a small, clean glass vial. Gentle warming may be required to fully dissolve the compound.

  • Filter the Solution: To remove any particulate matter that could act as unwanted nucleation sites, filter the solution through a syringe filter (0.22 µm) into a clean vial.

  • Allow for Slow Evaporation: Cover the vial with a cap, and then pierce the cap with a needle once or twice to allow for very slow solvent evaporation.

  • Incubate: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of the lab) at a constant temperature.

  • Monitor: Check the vial daily without disturbing it. Crystals may appear within a few days to several weeks.

Part 3: Elucidating the Structure with X-ray Diffraction

X-ray diffraction is the definitive method for determining the atomic arrangement within a crystal.[8] Both single-crystal and powder diffraction techniques are employed for a comprehensive analysis.

Single-Crystal X-ray Diffraction (SC-XRD)

This technique provides the complete 3D structure of the molecule, including bond lengths, angles, and the arrangement of molecules in the crystal lattice.

Workflow for Single-Crystal X-ray Diffraction:

sc_xrd_workflow cluster_exp Experimental Phase cluster_analysis Computational Phase crystal_mount 1. Crystal Mounting (Select & mount a suitable single crystal) data_collection 2. Data Collection (Expose crystal to X-ray beam and collect diffraction pattern) crystal_mount->data_collection On goniometer data_processing 3. Data Processing (Integrate diffraction spots, determine unit cell & space group) data_collection->data_processing Diffraction images structure_solution 4. Structure Solution (Determine initial atomic positions, 'phase problem') data_processing->structure_solution Structure factors structure_refinement 5. Structure Refinement (Optimize atomic positions & thermal parameters to fit data) structure_solution->structure_refinement Initial model validation 6. Validation & CIF Generation (Check structure quality, generate final CIF file) structure_refinement->validation Refined model

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol: SC-XRD Data Collection and Structure Solution

  • Crystal Selection: Under a microscope, select a high-quality crystal and mount it on a cryoloop.

  • Data Collection: Mount the crystal on the goniometer of a diffractometer. A stream of cold nitrogen (~100 K) is used to protect the crystal from radiation damage. A preliminary scan determines the unit cell parameters and crystal system. A full sphere of diffraction data is then collected.

  • Structure Solution: The collected data is processed to yield a set of structure factors. Software programs like SHELXT are used to solve the "phase problem" and generate an initial electron density map.

  • Structure Refinement: The initial model is refined using programs like SHELXL. This iterative process refines atomic positions, and thermal parameters until the calculated diffraction pattern closely matches the experimental data.

  • Validation: The final structure is validated using tools like PLATON or CheckCIF to ensure its chemical and geometric sensibility. The final data is typically deposited in a crystallographic database like the Cambridge Structural Database (CSD) in the form of a Crystallographic Information File (CIF).[9]

Powder X-ray Diffraction (PXRD)

PXRD is used to analyze a microcrystalline powder sample. While it doesn't provide the detailed atomic coordinates of an unknown structure, it is invaluable for:

  • Confirming the phase purity of a bulk sample.

  • Identifying different polymorphic forms, each of which will produce a unique diffraction pattern.[10]

  • Comparing the bulk material to the single crystal used for SC-XRD to ensure it is representative.

The experimental PXRD pattern of the bulk synthesized material should be compared with the pattern calculated from the single-crystal structure determination. A perfect match confirms the structural integrity of the bulk sample.

Part 4: Interpreting the Crystal Structure

Once a high-quality structure is obtained, the analysis focuses on both intramolecular and intermolecular features.

Intramolecular Geometry

The analysis begins with the molecule itself. Bond lengths, bond angles, and torsion angles are examined and compared to expected values for similar functional groups. This confirms the molecular connectivity and can reveal any unusual strain or conformational features.

Table 1: Predicted Physicochemical Properties of 2,2-Dimethyl-4-oxobutanoic Acid (Note: As experimental data is scarce, these values are computationally predicted and serve as a baseline for experimental design.)

PropertyPredicted ValueSource
Molecular FormulaC₆H₁₀O₃-
Molecular Weight130.14 g/mol [1]
XLogP3-0.1PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count2PubChem
Intermolecular Interactions and Crystal Packing

The key to understanding solid-state properties lies in how molecules interact with each other. For 2,2-dimethyl-4-oxobutanoic acid, the carboxylic acid group is a potent hydrogen bond donor and acceptor. It is highly probable that the molecules will form hydrogen-bonded dimers, a common structural motif for carboxylic acids.

Potential Hydrogen Bonding Motif:

h_bond cluster_1 Molecule A cluster_2 Molecule B O1 O C1 C C1->O1 OH1 O-H C1->OH1 R1 R C1->R1 O2 O OH1->O2 H-Bond C2 C C2->O2 OH2 O-H C2->OH2 R2 R C2->R2 OH2->O1 H-Bond

Caption: Common carboxylic acid dimer motif via hydrogen bonds.

These dimers would then pack in three dimensions, influenced by weaker van der Waals forces. The efficiency of this packing determines the density and stability of the crystal. Analysis of these interactions is crucial for understanding the material's properties and for crystal engineering efforts.[2]

Table 2: Illustrative Crystallographic Data Table for a Hypothetical Polymorph (Note: This table is a representative example of the data generated from a successful SC-XRD experiment.)

ParameterExample Value
Chemical formulaC₆H₁₀O₃
Formula weight130.14
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)8.5, 10.2, 9.1
α, β, γ (°)90, 105.5, 90
Volume (ų)758.9
Z (molecules/unit cell)4
Calculated density (g/cm³)1.140
R-factor (R1)< 0.05
Goodness-of-fit (S)~1.0

Part 5: Complementary Analytical Techniques

While X-ray diffraction is the cornerstone of structure elucidation, other techniques provide complementary and confirmatory data.

  • Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) can determine the melting point and detect polymorphic transitions, while Thermogravimetric Analysis (TGA) assesses thermal stability and decomposition.[11]

  • Spectroscopy (FTIR/NMR): Fourier-Transform Infrared (FTIR) spectroscopy is excellent for identifying functional groups and probing hydrogen bonding environments in the solid state. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the covalent structure of the molecule in solution.[12]

Conclusion

The determination of the crystal structure of 2,2-dimethyl-4-oxobutanoic acid is a critical step in its development as a pharmaceutical intermediate. This guide has provided a comprehensive, end-to-end workflow rooted in established scientific principles. By following a logical progression from high-purity synthesis and meticulous crystal growth to advanced X-ray diffraction analysis and structural interpretation, researchers can successfully elucidate the three-dimensional atomic arrangement of this molecule. The resulting structural insights are indispensable for controlling solid-state properties, ensuring batch-to-batch consistency, and building a robust foundation for future drug development endeavors.

References

  • PubChem. 4-(2-Cyanoanilino)-2,2-dimethyl-4-oxobutanoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Chaloin, O., et al. A. 2-tert-Butoxycarbonylamino-4-(2,2-dimethyl-4,6-dioxo-[3][13]dioxan-5-yl)-4-oxo-butyric acid tert-butyl ester. Organic Syntheses. Available from: [Link]

  • Nakata, Y., et al. (2009). Crystallization Behavior of Polymorphic Mixtures of MPPO. Organic Process Research & Development, 13(6), 1364-1369. Available from: [Link]

  • MolPort. 2,2-dimethyl-4-(4-methylphenyl)-4-oxobutanoic acid. Available from: [Link]

  • Nakata, Y., et al. (2010). Effect of Seed Size on Crystallization Behavior of MPPO. Organic Process Research & Development, 14(2), 369-374. Available from: [Link]

  • Physical Sciences Data-science Service. Cambridge Structural Database (CSD). Available from: [Link]

  • MatDaCs. Cambridge Structure Database (CSD). Available from: [Link]

  • ResearchGate. X-ray crystal structure of 2·HC2O4− in the (a) (010) and (b) (100) crystallographic planes. Available from: [Link]

  • Re3data.org. Cambridge Structural Database. Available from: [Link]

  • Nakata, Y., et al. (2009). Crystallization Behavior of Polymorphic Mixtures of MPPO. ACS Publications. Available from: [Link]

  • MatDaCs. Cambridge Structure Database (CSD) (Japanese). Available from: [Link]

  • Nayak, P. S., et al. (2014). Synthesis, Characterization, Crystal Structure, and Thermal Analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic Acid. Molecular Crystals and Liquid Crystals, 591(1), 127-137. Available from: [Link]

  • Cohen, C. (2000). Review: X-ray crystallography. Journal of Clinical Pathology: Molecular Pathology, 53(6), 283-289. Available from: [Link]

  • OA Monitor Ireland. CCDC 1046794: Experimental Crystal Structure Determination. Available from: [Link]

  • Semenov, N. A., et al. (2019). Electronic Supporting Information for Design, Synthesis and Isolation of a New 1,2,5-Selenadiazolidyl and Structural and Magnetic Characterization of its Alkali-Metal Salts. Royal Society of Chemistry. Available from: [Link]

  • PubChemLite. 4-methoxy-2,2-dimethyl-4-oxobutanoic acid (C7H12O4). Available from: [Link]

  • MolPort. 2,2-dimethyl-4-(naphthalen-2-yl)-4-oxobutanoic acid. Available from: [Link]

  • MolPort. 2,2-dimethyl-4-(2-methylphenyl)-4-oxobutanoic acid. Available from: [Link]

  • Kubota, N. (2002). Strategy for control of crystallization of polymorphs. CrystEngComm, 4, 455-460. Available from: [Link]

  • Natsume, M., et al. (1991). Preparation and antirheumatic activity of optically active 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298). Chemical & Pharmaceutical Bulletin, 39(11), 3020-3023. Available from: [Link]

  • Sawatdee, S., et al. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Symbiosis Online Publishing. Available from: [Link]

  • City Research Online. Thermal analysis. Available from: [Link]

  • Druzbinski, K. (2023). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. International Journal of Molecular Sciences, 24(8), 7119. Available from: [Link]

  • Van Eerdenbrugh, B., et al. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison with Melt Quench Cooling. Journal of Pharmaceutical Sciences, 99(9), 3826-3838. Available from: [Link]

  • Instituto de Nanociencia y Materiales de Aragón. Spectroscopic Characterization. Available from: [Link]

  • Fritz Haber Institute. Thermal analysis methods. Available from: [Link]

  • Chen, Y., et al. (2022). Using thermal analysis and kinetic calculation method to assess the thermal stability of 2,2′-azobis-(2-methylbutyronitrile). Journal of Thermal Analysis and Calorimetry, 147, 11181–11190. Available from: [Link]

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The 2,2-Dimethyl-4-oxobutanoic Acid Moiety in Drug Discovery: Bridging Natural Products and Synthetic Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmacognosy and medicinal chemistry, the 2,2-dimethyl-4-oxobutanoic acid moiety (often referred to as the 2,2-dimethylsuccinyl hemiester fragment) is not a standalone natural product. Rather, it is a highly privileged synthetic pharmacophore used to derivatize naturally occurring molecular scaffolds. By grafting this moiety onto complex natural products extracted from plants—such as betulinic acid from birch bark or triptolide from the thunder god vine—researchers have successfully bypassed poor aqueous solubility and unlocked unprecedented antiviral mechanisms. This whitepaper provides an in-depth technical analysis of the causality behind this chemical modification, its application in virology, and the self-validating experimental workflows required to synthesize these potent hybrid molecules.

Chemical Rationale: The Thorpe-Ingold Effect in Linker Design

The decision to utilize a 2,2-dimethyl-4-oxobutanoic acid linker over a standard unbranched succinyl linker is driven by strict thermodynamic and kinetic causality:

  • Entropic Pre-organization: The presence of the gem-dimethyl group induces the Thorpe-Ingold effect, sterically restricting the conformational freedom of the carbon chain. This pre-organizes the terminal carboxylic acid into an optimal geometry for target binding, significantly reducing the entropic penalty ( ΔS ) upon entering a viral protein pocket 1[1].

  • Metabolic Stability: The bulky methyl groups provide steric shielding to the adjacent ester bond, drastically reducing its susceptibility to premature cleavage by ubiquitous plasma esterases, thereby extending the in vivo half-life of the drug.

  • Amphiphilic Tuning: The moiety perfectly balances lipophilicity (via the dimethyl groups) for membrane permeation with hydrophilicity (via the terminal carboxylate) for aqueous solubility and electrostatic salt-bridge formation.

Natural Scaffolds and Viral Targets

A. Betulinic Acid and HIV-1 Maturation (Bevirimat)

Betulinic acid is a naturally occurring pentacyclic triterpene isolated from the bark of the white birch (Betula alba). While it exhibits weak baseline anti-HIV activity, simple esterification of its 3-hydroxyl group with 2,2-dimethylsuccinic acid yielded Bevirimat (PA-457) , the first-in-class HIV-1 maturation inhibitor 1[1]. Bevirimat specifically targets the Gag polyprotein, blocking the viral protease from cleaving the Capsid-Spacer Peptide 1 (CA-SP1) junction. This leads to the release of immature, non-infectious virions.

Mechanism Gag HIV-1 Gag Polyprotein (Pr55Gag) Protease Viral Protease Gag->Protease binds Cleavage CA-SP1 Cleavage (Maturation) Protease->Cleavage catalyzes Mature Mature Infectious Virion Cleavage->Mature normal pathway Immature Immature Non-infectious Virion Cleavage->Immature inhibited pathway Inhibitor 2,2-dimethyl-4-oxobutanoic acid derivative (Bevirimat) Inhibitor->Gag binds CA-SP1 junction Inhibitor->Cleavage blocks

Fig 1: Mechanism of HIV-1 maturation inhibition by 2,2-dimethyl-4-oxobutanoic acid derivatives.

B. Triptolide and Influenza A (TPDMSA)

Triptolide is a highly potent diterpenoid epoxide extracted from Tripterygium wilfordii. Its clinical utility is severely bottlenecked by extreme multi-organ toxicity and poor solubility. By synthesizing TPDMSA —a derivative where the 2,2-dimethyl-4-oxobutanoic acid moiety is attached to the triptolide core—researchers successfully mitigated its cytotoxicity while revealing potent anti-influenza A (H1N1) activity [[2]](2]. TPDMSA acts late in the viral replication cycle by binding to the nucleoprotein (NP) tail loop active site, inhibiting the nuclear export of the viral ribonucleoprotein (vRNP) [[2]](2].

Quantitative Pharmacological Data

The addition of the 2,2-dimethyl-4-oxobutanoic acid moiety consistently improves the Therapeutic Index (TI) by enhancing target affinity and reducing off-target toxicity.

CompoundBase Scaffold SourceViral TargetEC₅₀ (μM)CC₅₀ (μM)Therapeutic Index
Betulinic Acid Betula alba (White Birch)HIV-1~1.40> 10.0~ 7
Bevirimat Semi-synthetic derivativeHIV-10.01> 10.0> 1000
Triptolide Tripterygium wilfordiiInfluenza AN/A (Toxic)< 0.10N/A
TPDMSA Semi-synthetic derivativeInfluenza A (H1N1)3.24> 50.0> 15

Experimental Protocols & Self-Validating Workflows

The esterification of bulky natural secondary alcohols with a sterically hindered anhydride is kinetically unfavorable at room temperature. The following protocol utilizes microwave irradiation to overcome this activation energy barrier and 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst to form a highly reactive acylpyridinium intermediate [[3]](3].

Protocol: Microwave-Assisted Synthesis of 2,2-Dimethyl-4-oxobutanoate Derivatives
  • Reagent Preparation: In a microwave-safe reaction vial, dissolve the natural product alcohol (e.g., betulinic acid, 0.65 mmol) and DMAP (1.04 mmol) in anhydrous Tetrahydrofuran (THF, 4 mL) 3[3].

  • Anhydride Addition: Add 2,2-dimethylsuccinic anhydride (3.26 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) to the mixture 3[3].

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 130 °C for 2 hours. Causality: Conventional heating leads to degradation of sensitive natural scaffolds; microwave heating ensures rapid, uniform energy transfer.

  • Quench & Extraction: Pour the cooled mixture into distilled water and extract with Dichloromethane (DCM, 4 × 20 mL). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure. Purify the residue via silica gel column chromatography using a DCM:MeOH (40:1, v/v) gradient containing 1% Triethylamine (Et₃N). Causality: Et₃N prevents the free carboxylic acid from streaking on the acidic silica gel.

Validation Checkpoint (Self-Validating System)

To ensure the protocol was successful and the correct regioisomer was formed, the system must pass these three validation gates:

  • TLC Verification: Complete consumption of the starting material and the appearance of a highly polar spot (due to the free carboxylate) that stains positively with bromocresol green.

  • ¹H-NMR (400 MHz, CDCl₃): The integration of the newly introduced gem-dimethyl protons must yield two distinct, sharp singlets (e.g., δ 1.28 and 1.30 ppm, 3H each), confirming the structural integrity of the moiety 3[3].

  • HRMS (ESI): The mass spectrum must yield the [M-H]⁻ ion, confirming the successful ring-opening of the anhydride and the presence of the free terminal carboxylic acid.

Synthesis NP Natural Product Scaffold (e.g., Betulinic Acid, Triptolide) MW Microwave Irradiation (130-155°C, 2h) NP->MW Reagents 2,2-Dimethylsuccinic Anhydride + DMAP + Pyridine/THF Reagents->MW Extraction Aqueous Quench & DCM Extraction MW->Extraction Workup Purification Silica Gel Chromatography (DCM:MeOH + 1% Et3N) Extraction->Purification Isolate Product 2,2-Dimethyl-4-oxobutanoate Derivative (Target) Purification->Product Pure API

Fig 2: Synthetic workflow for the derivatization of natural products via microwave irradiation.

References

  • [1] Design, synthesis, and structure activity relationship analysis of new betulinic acid derivatives as potent HIV inhibitors. National Institutes of Health (PMC). Available at: 1

  • [3] Betulinic Acid Decorated with Polar Groups and Blue Emitting BODIPY Dye: Synthesis, Cytotoxicity, Cell-Cycle Analysis and Anti-HIV Profiling. MDPI Pharmaceuticals. Available at: 3

  • [2] Natural Product-Derived Phytochemicals for Influenza A Virus (H1N1) Prevention and Treatment. National Institutes of Health (PMC). Available at: 2

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An In-depth Technical Guide to 2,2-Dimethyl-4-oxobutanoic Acid: Properties, Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-dimethyl-4-oxobutanoic acid, a small, functionalized carboxylic acid of potential interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from its corresponding methyl ester and analogous chemical structures to provide a robust theoretical framework. We will delve into its chemical identity, predicted physicochemical properties, proposed synthetic routes, and detailed protocols for its analytical characterization. This document aims to serve as a foundational resource for researchers seeking to synthesize, identify, and utilize this molecule in their work, bridging the current information gap in the scientific literature.

Introduction and Chemical Identity

2,2-Dimethyl-4-oxobutanoic acid is a C6 keto-acid characterized by a carboxylic acid moiety and a ketone functional group separated by a quaternary carbon center. This structural arrangement makes it an intriguing, albeit underexplored, building block. The gem-dimethyl substitution at the α-position to the carboxyl group can impart unique steric and electronic properties, potentially influencing its reactivity and the conformation of molecules derived from it.

While a specific CAS number for 2,2-dimethyl-4-oxobutanoic acid is not readily found in major chemical databases, its methyl ester, methyl 2,2-dimethyl-4-oxobutanoate, is cataloged under CAS Number 51445-11-5 [1][2]. The existence of this stable ester implies the viability of the parent carboxylic acid.

Nomenclature and Structural Identifiers
IdentifierValueSource
IUPAC Name 2,2-Dimethyl-4-oxobutanoic acid-
Molecular Formula C₆H₁₀O₃-
Molecular Weight 130.14 g/mol -
Canonical SMILES CC(=O)CC(C)(C)C(=O)O-
InChI Key (Predicted)-

Predicted Physicochemical Properties

In the absence of experimental data, the physicochemical properties of 2,2-dimethyl-4-oxobutanoic acid have been predicted based on its structure. These values provide essential estimates for designing experimental conditions, such as selecting appropriate solvent systems for synthesis and purification.

PropertyPredicted ValueNotes
pKa ~4.5 - 5.0Similar to other aliphatic carboxylic acids.
LogP ~0.5 - 1.0Indicates moderate lipophilicity.
Boiling Point >200 °C (decomposes)High due to hydrogen bonding; likely to decompose before boiling at atmospheric pressure.
Melting Point Solid at room temperatureExpected based on its molecular weight and functional groups.
Water Solubility Moderately solubleThe carboxylic acid group enhances water solubility.

Synthesis and Experimental Protocols

The most direct and logical synthetic route to 2,2-dimethyl-4-oxobutanoic acid is the hydrolysis of its corresponding methyl ester, methyl 2,2-dimethyl-4-oxobutanoate[3]. This ester is commercially available, making this a feasible approach for laboratory-scale synthesis.

Proposed Synthesis: Hydrolysis of Methyl 2,2-dimethyl-4-oxobutanoate

The hydrolysis of the ester can be achieved under either acidic or basic conditions. Base-catalyzed hydrolysis (saponification) is often preferred for its typically higher yields and irreversible nature.

G Ester Methyl 2,2-dimethyl-4-oxobutanoate Acid 2,2-Dimethyl-4-oxobutanoic acid Ester->Acid Hydrolysis Reagents 1. NaOH (aq) 2. HCl (aq)

Sources

Solubility of 2,2-dimethyl-4-oxobutanoic acid in different solvents

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility of 2,2-dimethyl-4-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,2-dimethyl-4-oxobutanoic acid. In the absence of extensive, publicly available experimental data for this specific compound, this document synthesizes foundational chemical principles, data from structurally analogous molecules, and authoritative experimental protocols to serve as a foundational resource. We present a detailed theoretical framework for predicting solubility, a step-by-step, field-proven methodology for its empirical determination via the shake-flask method, and an estimated solubility profile in a range of common laboratory solvents. This guide is designed to empower researchers to make informed decisions regarding solvent selection, formulation development, and experimental design.

Introduction: Understanding the Molecule

2,2-dimethyl-4-oxobutanoic acid is a keto-carboxylic acid characterized by a six-carbon backbone. Its structure features two key functional groups that dictate its physicochemical behavior: a carboxylic acid moiety (-COOH) and a ketone group (C=O). The presence of the gem-dimethyl group at the C2 position introduces steric hindrance that can influence its reactivity and intermolecular interactions.

A thorough understanding of a compound's solubility is a non-negotiable prerequisite for its successful application in research and development. From dictating the choice of reaction media and purification strategies to governing bioavailability in drug formulations, solubility is a critical parameter that must be accurately characterized. This guide provides the theoretical and practical tools necessary for scientists to master the solubility profile of 2,2-dimethyl-4-oxobutanoic acid.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1] This means that substances tend to dissolve in solvents with similar polarity. The molecular structure of 2,2-dimethyl-4-oxobutanoic acid presents a dualistic nature, combining polar, hydrophilic features with nonpolar, hydrophobic regions.

  • Polar Characteristics : The carboxylic acid and ketone functional groups are highly polar and capable of engaging in hydrogen bonding. The carboxylic acid can act as a hydrogen bond donor (via the -OH group) and acceptor (via both oxygens), while the ketone is a hydrogen bond acceptor.[2] These features suggest a favorable interaction with polar protic solvents (e.g., water, ethanol) and polar aprotic solvents (e.g., DMSO, acetone).

  • Nonpolar Characteristics : The hydrocarbon backbone, including the two methyl groups, constitutes the nonpolar portion of the molecule. This region contributes to its solubility in less polar organic solvents.

  • The Critical Role of pH : As a carboxylic acid, 2,2-dimethyl-4-oxobutanoic acid is a weak acid. Its solubility in aqueous media is therefore highly dependent on pH.

    • In acidic solutions (pH < pKa), the carboxylic acid will be predominantly in its neutral, protonated form (-COOH). This form is less polar and is expected to have limited water solubility.

    • In neutral or basic solutions (pH > pKa), the molecule will deprotonate to form the highly polar carboxylate salt (-COO⁻). This ionic form is significantly more water-soluble. The solubility of organic acids in basic solutions like 5% sodium hydroxide (NaOH) or 5% sodium bicarbonate (NaHCO₃) is a classic indicator of an acidic functional group.[3][4]

Based on these principles, a qualitative solubility profile can be predicted, which must then be confirmed by empirical measurement.

Experimental Determination of Solubility: The Shake-Flask Method

For determining the solubility of compounds with an expected solubility greater than 10 mg/L, the shake-flask method is the internationally recognized standard, as detailed in the OECD Test Guideline 105.[5][6][7] This method establishes a thermodynamic equilibrium between the undissolved solute and a saturated solution, providing a highly reliable measurement.

Causality in Experimental Design

The protocol described below is a self-validating system. Each step is designed to mitigate specific sources of error and ensure the final measurement reflects true equilibrium solubility.

  • Using Excess Solute : This ensures that the solvent becomes fully saturated and that an equilibrium with the solid phase is maintained.

  • Prolonged Equilibration (24-72h) : Short incubation times can lead to an underestimation of solubility. A long, agitated incubation at a constant temperature is critical to ensure the system reaches thermodynamic equilibrium.[1]

  • Temperature Control : Solubility is temperature-dependent. Conducting the experiment in a temperature-controlled shaker or water bath is essential for reproducibility.

  • Phase Separation : The most critical step for avoiding overestimation of solubility is the complete removal of undissolved micro- and nanoparticles. A two-step process of centrifugation followed by filtration of the supernatant is a robust approach.[1][5]

  • Validated Analytical Method : High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately quantifying the concentration of the dissolved compound.[1] A validated calibration curve is essential for this quantification.

Workflow for Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis prep1 Add excess 2,2-dimethyl- 4-oxobutanoic acid to solvent in a sealed vial equil Agitate vial at constant temperature (e.g., 25°C) for 24-72 hours prep1->equil prep2 Prepare standard solutions for HPLC calibration curve analysis2 Quantify concentration against calibration curve prep2->analysis2 sep1 Centrifuge vial to pellet undissolved solid equil->sep1 sep2 Carefully withdraw supernatant sep1->sep2 sep3 Filter supernatant through 0.22 µm PTFE syringe filter sep2->sep3 analysis1 Analyze clear filtrate using validated HPLC method sep3->analysis1 analysis1->analysis2

Caption: Workflow for the OECD 105 Shake-Flask Solubility Method.

Detailed Step-by-Step Protocol
  • Preparation :

    • Add an excess amount of solid 2,2-dimethyl-4-oxobutanoic acid to a glass vial (e.g., 10-20 mg into 2 mL of the chosen solvent). The presence of visible, undissolved solid is required.

    • Seal the vial to prevent solvent evaporation.

    • Prepare a series of standard solutions of the compound in the mobile phase to be used for HPLC, covering the expected concentration range.

  • Equilibration :

    • Place the vials in a shaker or on a stirring plate in a temperature-controlled environment (e.g., 25°C ± 0.5°C).

    • Agitate the samples for a pre-determined time, typically 24 hours. To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when consecutive measurements are in agreement.

  • Phase Separation :

    • Following equilibration, place the vials in a centrifuge and spin at a high speed (e.g., >10,000 x g for 15 minutes) to pellet the excess solid.

    • Carefully withdraw the supernatant using a pipette, taking care not to disturb the pellet.

    • Filter the supernatant through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PTFE) into a clean HPLC vial. This step is crucial to remove any fine particulates.

  • Analysis & Quantification :

    • Analyze the filtered sample using a validated, stability-indicating HPLC method with a suitable detector (e.g., UV-Vis).

    • Generate a calibration curve from the standard solutions prepared in step 1.

    • Determine the concentration of 2,2-dimethyl-4-oxobutanoic acid in the sample by interpolating its response from the calibration curve.

    • The experiment should be performed in triplicate to ensure the precision of the results.

Solubility Profile of 2,2-dimethyl-4-oxobutanoic acid

While specific experimental data for 2,2-dimethyl-4-oxobutanoic acid is not widely published, we can infer a likely solubility profile based on its structure and data from the closely related structural isomer, α-Ketoisocaproic acid (4-methyl-2-oxopentanoic acid). The following table provides estimated solubility values and qualitative descriptors.

Table 1: Estimated Solubility of 2,2-dimethyl-4-oxobutanoic acid at ~25°C

SolventSolvent TypePredicted SolubilityRationale & Analogous Data
Water (pH 2-3)Polar ProticSparingly SolubleThe molecule is in its less polar, protonated form. Similar small carboxylic acids show limited solubility in acidic water.[8]
Water (pH 7.4)Polar ProticSolubleThe molecule deprotonates to its more soluble carboxylate salt. The sodium salt of α-Ketoisocaproic acid is soluble at ~10 mg/mL in PBS (pH 7.2).[9][10]
Methanol / EthanolPolar ProticSoluble to Freely SolubleThe alcohol can hydrogen bond with both the ketone and carboxylic acid. α-Ketoisocaproic acid is soluble in ethanol at ~30 mg/mL.[11]
AcetonePolar AproticSolubleThe polar aprotic nature of acetone allows for dipole-dipole interactions.
Dimethyl Sulfoxide (DMSO)Polar AproticFreely SolubleDMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of compounds. α-Ketoisocaproic acid is soluble in DMSO at ~30 mg/mL.[11]
Ethyl AcetateIntermediate PolaritySolubleFavorable interactions with the ester group are expected.
Toluene / HexaneNonpolarSparingly Soluble to InsolubleThe dominant polar functional groups limit solubility in nonpolar hydrocarbon solvents.

Note: These are estimations and should be confirmed experimentally using the protocol provided.

Conclusion and Applications

The solubility of 2,2-dimethyl-4-oxobutanoic acid is governed by its dual-functionality, exhibiting pH-dependent aqueous solubility and favorable solubility in polar organic solvents. The carboxylic acid group makes it highly soluble in basic aqueous solutions, while the combination of the ketone and acid moieties promotes solubility in alcohols and polar aprotic solvents. This predicted profile suggests that for synthetic chemistry, solvents like ethanol, acetone, or ethyl acetate would be suitable reaction media. For biological applications or aqueous formulations, preparing a salt by dissolving the acid in a buffered solution at or above neutral pH is the recommended approach. The robust experimental protocol detailed in this guide provides a clear and reliable path for researchers to obtain precise, empirical solubility data, which is indispensable for advancing any research or development project involving this compound.

References

  • Redman, A. D., et al. (2022). Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. Environmental Sciences Europe, 34(1), 1-13. [Link]

  • ChemBK. (2024, April 9). 2-KETO-ISO-CAPROIC ACID - Physico-chemical Properties. [Link]

  • Birch, H., et al. (2019). Determining the water solubility of difficult-to-test substances: A tutorial review. Analytica Chimica Acta, 1089, 1-15. [Link]

  • Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Bellevue College. Experiment 2 # Solubility. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 65297662, 4-(2-Cyanoanilino)-2,2-dimethyl-4-oxobutanoic acid. [Link]

  • Unknown. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Phytosafe. OECD 105. [Link]

  • Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • OECD. Test No. 105: Water Solubility. [Link]

Sources

Thermogravimetric Analysis of 2,2-dimethyl-4-oxobutanoic Acid: A Predictive and Methodological Approach

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide:

Executive Summary

This technical guide provides a comprehensive framework for conducting and interpreting the thermogravimetric analysis (TGA) of 2,2-dimethyl-4-oxobutanoic acid. Given the current scarcity of published experimental data for this specific compound, this document adopts a predictive and methodological approach. We will first establish the theoretical basis for its thermal decomposition, which is dominated by the presence of a β-keto acid functional group. The guide will then detail a robust, step-by-step experimental protocol designed to yield high-fidelity TGA data. The core objective is to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodology to characterize the thermal stability of 2,2-dimethyl-4-oxobutanoic acid and related keto acids, ensuring both scientific rigor and experimental success.

Introduction to 2,2-dimethyl-4-oxobutanoic Acid

Chemical Identity and Structure

2,2-dimethyl-4-oxobutanoic acid is an organic compound featuring both a carboxylic acid and a ketone functional group. Its chemical identity and structural properties are summarized below.

Identifier Value
IUPAC Name 2,2-dimethyl-4-oxobutanoic acid
Molecular Formula C₆H₁₀O₃
Molecular Weight 130.14 g/mol
CAS Number 502-53-4
Canonical SMILES CC(C)(CC(=O)C(=O)O)
Structure Chemical structure of 2,2-dimethyl-4-oxobutanoic acid
The Decisive Role of the β-Keto Acid Moiety

The most significant structural feature governing the thermal behavior of 2,2-dimethyl-4-oxobutanoic acid is the relative positioning of its two functional groups. The ketone (oxo) group is located on the beta-carbon (the second carbon away) from the carboxylic acid group. This arrangement classifies it as a β-keto acid .

This configuration is inherently unstable when heated. β-keto acids are widely known to undergo facile thermal decarboxylation, a reaction where the carboxylic acid group is eliminated as carbon dioxide (CO₂).[1] This process typically occurs at much lower temperatures than the decarboxylation of other carboxylic acids, which often require more drastic conditions.[2] The mechanism proceeds through a cyclic, concerted transition state, which significantly lowers the activation energy of the reaction.[1] Understanding this principle is paramount to predicting the outcome of its thermogravimetric analysis.

Fundamentals of Thermogravimetric Analysis (TGA)

Principle of Operation

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3][4] The instrument consists of a high-precision balance with a sample pan located inside a furnace. The resulting data is a thermogram, which plots the percentage of remaining mass against the temperature.

Information Derived from a TGA Thermogram

A TGA curve provides critical information about a material's thermal properties:

  • Thermal Stability: The temperature at which mass loss begins (the onset temperature) is a direct indicator of the material's thermal stability.

  • Decomposition Kinetics: The rate of mass loss provides insights into the kinetics of the decomposition reaction.

  • Compositional Analysis: For multi-component systems, distinct mass loss steps can quantify the amount of different components, such as volatiles, organic fractions, and inorganic residues.[4][5]

  • Reaction Stoichiometry: The percentage of mass lost in a specific step can be used to deduce the stoichiometry of the decomposition reaction.

Critical Factors Influencing TGA Results

The experimental conditions must be carefully controlled, as they directly impact the resulting thermogram.

  • Heating Rate: Higher heating rates can shift decomposition temperatures to higher values and may reduce the resolution between successive thermal events.[6] A rate of 10-20 °C/min is standard for initial characterization.

  • Atmosphere: The gas surrounding the sample is critical. An inert atmosphere (e.g., nitrogen, argon) is used to study thermal decomposition in the absence of oxygen. A reactive atmosphere (e.g., air, oxygen) is used to study oxidative stability. For studying the inherent thermal decomposition of 2,2-dimethyl-4-oxobutanoic acid, an inert atmosphere is required to prevent oxidation from complicating the thermogram.

  • Sample Preparation: The sample should be a fine-grained powder to ensure uniform heat transfer and prevent limitations on gas diffusion from the sample bed.[7] The initial mass should be sufficient for accurate measurement but not so large as to create thermal gradients.

Predicted Thermal Decomposition of 2,2-dimethyl-4-oxobutanoic Acid

The Decarboxylation Mechanism

As a β-keto acid, the primary thermal event for 2,2-dimethyl-4-oxobutanoic acid is predicted to be decarboxylation. This reaction proceeds through a six-membered cyclic transition state, leading to the formation of an enol intermediate, which then tautomerizes to the more stable ketone product.[1] The products are carbon dioxide and 3,3-dimethyl-2-butanone.

Visualization of the Predicted Decomposition Pathway

The following diagram illustrates the expected thermal decomposition pathway.

G cluster_main Thermal Decomposition of 2,2-dimethyl-4-oxobutanoic acid start 2,2-dimethyl-4-oxobutanoic acid (C₆H₁₀O₃) transition Six-Membered Cyclic Transition State start->transition Heat (Δ) enol Enol Intermediate transition->enol Decarboxylation products Final Products: 3,3-dimethyl-2-butanone (C₅H₁₀O) + Carbon Dioxide (CO₂) enol->products Tautomerization

Caption: Predicted decomposition pathway via a cyclic transition state.

Stoichiometric Analysis and Theoretical Mass Loss

A key aspect of a self-validating protocol is the ability to compare experimental results with theoretical calculations. The decarboxylation reaction allows for a precise prediction of the expected mass loss.

Parameter Value Calculation
Initial Molecular Weight (C₆H₁₀O₃) 130.14 g/mol -
**Mass of Evolved Gas (CO₂) **44.01 g/mol -
Molecular Weight of Residue (C₅H₁₀O) 86.13 g/mol 130.14 - 44.01
Theoretical Mass Loss (%) 33.82% (44.01 / 130.14) * 100
Theoretical Residue (%) 66.18% (86.13 / 130.14) * 100

This calculated mass loss of 33.82% is the primary quantitative benchmark for interpreting the experimental TGA curve.

Detailed Experimental Protocol for TGA

This section provides a robust, step-by-step methodology for the TGA of 2,2-dimethyl-4-oxobutanoic acid.

Instrumentation and Calibration

A calibrated thermogravimetric analyzer, such as a PerkinElmer TG/DTA 6300 or TA Instruments TGA 5500, should be used.[8] The instrument's temperature and mass signals must be calibrated according to the manufacturer's guidelines, typically using certified reference materials for mass (e.g., calcium oxalate) and ferromagnetic standards for temperature (e.g., Curie point standards).

Sample Preparation
  • Purity Verification: Ensure the purity of the 2,2-dimethyl-4-oxobutanoic acid sample, as impurities can introduce additional thermal events.

  • Sample Form: If the sample is not a fine powder, gently grind it using an agate mortar and pestle.

  • Crucible Selection: Use an inert crucible, typically alumina or platinum. Tare the empty crucible on the TGA's microbalance.

  • Sample Loading: Place 5-10 mg of the powdered sample into the tared crucible. An accurate initial mass is critical for precise mass loss calculations.

Step-by-Step Experimental Workflow

The following diagram outlines the logical flow of the TGA experiment.

Caption: Standard workflow for a TGA experiment.

TGA Method Parameters

The following parameters are recommended for the analysis. The rationale behind each choice is provided to ensure methodological transparency.

Parameter Recommended Value Justification (Expertise & Experience)
Sample Mass 5 - 10 mgBalances accuracy with minimization of thermal and diffusion gradients within the sample.
Crucible Alumina (70 µL)Inert and stable at the required temperatures.
Atmosphere Nitrogen (High Purity)Provides an inert environment to isolate the thermal decomposition from oxidative processes.
Flow Rate 50 mL/minEnsures efficient removal of evolved gases from the furnace without causing sample disturbance.
Temperature Program
1. Isothermal30 °C for 5 minAllows the furnace and sample to reach thermal equilibrium before heating begins.
2. Ramp10 °C/min to 400 °CA standard heating rate that provides good resolution for most organic decomposition events. The final temperature is well above the expected decomposition for a β-keto acid.

Data Analysis and Interpretation

Analyzing the Thermogram

Upon completion of the run, the TGA software will generate a thermogram (mass % vs. temperature) and a derivative thermogram (DTG) curve (rate of mass loss vs. temperature).

  • Identify Mass Loss Step(s): The primary decarboxylation should appear as a single, sharp mass loss step in the TGA curve.

  • Determine Onset Temperature (T_onset): This is the temperature at which significant mass loss begins. It is typically calculated by the software at the intersection of the baseline tangent and the tangent at the point of maximum mass loss rate.

  • Determine Peak Temperature (T_peak): The peak of the DTG curve corresponds to the temperature at which the rate of decomposition is fastest.

  • Quantify Mass Loss: Measure the percentage of mass lost in the decomposition step. This is the critical experimental value.

Correlating Experiment with Theory

The trustworthiness of the result is established by comparing the experimental mass loss with the theoretical value calculated in Section 4.3.

  • Expected Result: The experimental mass loss should be very close to the theoretical value of 33.82% .

  • Deviation: A significant deviation might suggest an incomplete reaction, the presence of impurities, or a more complex decomposition mechanism than predicted.

Evolved Gas Analysis (EGA) for Confirmation

For unequivocal confirmation of the decomposition pathway, coupling the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) is the authoritative approach. This technique, known as Evolved Gas Analysis (EGA), analyzes the gases released by the sample during heating.

  • TGA-MS: A TGA-MS experiment should show a strong signal for m/z = 44 (corresponding to CO₂) that directly correlates with the mass loss step observed in the TGA curve.

  • TGA-FTIR: A TGA-FTIR analysis would detect the characteristic vibrational bands of gaseous CO₂.

Conclusion and Future Directions

This guide provides a theoretically grounded and methodologically detailed approach to the thermogravimetric analysis of 2,2-dimethyl-4-oxobutanoic acid. Based on its structure as a β-keto acid, it is predicted to undergo a clean decarboxylation with a theoretical mass loss of 33.82%. The provided experimental protocol is designed to validate this prediction and accurately determine the compound's thermal stability.

Future work could involve performing the analysis at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) to perform kinetic analysis (e.g., using the Ozawa-Flynn-Wall or Kissinger methods) to determine the activation energy of the decomposition reaction. Furthermore, performing simultaneous Differential Scanning Calorimetry (DSC)-TGA would provide valuable information on the enthalpy of the decomposition reaction, clarifying whether it is an endothermic or exothermic process.

References

  • Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules - PMC. (2025, October 17). Vertex AI Search.
  • Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). WPI.
  • An In-depth Technical Guide to the Chemical Properties of 2-Methyl-4-oxobutanoic Acid - Benchchem. (n.d.). BenchChem.
  • 4-(2-Cyanoanilino)-2,2-dimethyl-4-oxobutanoic acid - PubChem. (n.d.). NIH.
  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters - MDPI. (2025, June 17). MDPI.
  • Decarboxylation - Master Organic Chemistry. (2022, May 20). Master Organic Chemistry.
  • Thermogravimetric analysis (TGA) of GO, GO-COOH and GO-COOH/CaCO 3 . (n.d.).
  • What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)? (2017, December 27). Chemistry Stack Exchange.
  • Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. (2021, July 19).
  • Thermal decomposition - Wikipedia. (n.d.). Wikipedia.
  • Thermogravimetric Analysis (TGA) measures weight changes in a material as a function of te. (n.d.).
  • Thermal Analysis TGA / DTA. (n.d.). Åbo Akademi University.
  • Thermogravimetric Differential Thermal Analysis - Oxford Materials Characterisation Service. (n.d.). University of Oxford.
  • Thermogravimetric Analysis (TGA) Theory and Applications - TA Instruments. (n.d.). TA Instruments.

Sources

The Metabolic Fate and Pharmacological Potential of 2,2-Dimethyl-4-oxobutanoic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, 2,2-dimethyl-4-oxobutanoic acid (2,2-DMOA)—also known as 2,2-dimethylsuccinic semialdehyde—represents a highly specialized structural analog of endogenous succinic semialdehyde. The defining feature of this molecule is the gem-dimethyl substitution at the C2 position. This structural modification invokes the Thorpe-Ingold effect, sterically constraining the molecule and significantly altering its metabolic stability, lipophilicity, and binding affinity to endogenous enzymes and transporters.

This whitepaper provides an in-depth mechanistic analysis of the potential metabolic pathways of 2,2-DMOA, detailing its enzymatic oxidation, subsequent renal transport, and the self-validating experimental protocols required to profile its pharmacokinetic behavior.

Chemical Identity & Structural Biology

To understand the metabolic trajectory of 2,2-DMOA, one must first examine its physicochemical constraints. The presence of the gem-dimethyl group adjacent to the carboxylic acid shields the C2 carbon from rapid enzymatic cleavage while simultaneously enhancing the molecule's overall lipophilicity[1].

Table 1: Physicochemical Profile of 2,2-Dimethyl-4-oxobutanoic Acid
PropertyValuePharmacological Implication
IUPAC Name 2,2-dimethyl-4-oxobutanoic acidDefines the C4 aldehyde and C1 carboxylate anchor points.
Molecular Formula C₆H₁₀O₃Small molecule, highly diffusible across aqueous barriers.
Molecular Weight 130.14 g/mol Optimal for rapid systemic distribution.
Predicted LogP ~0.9Enhanced membrane permeability compared to endogenous succinic semialdehyde.
Key Structural Feature gem-Dimethyl at C2Induces steric hindrance; prevents rapid off-target degradation.

Core Metabolic Pathways: Mechanistic Causality

The metabolic fate of 2,2-DMOA is governed by its terminal aldehyde group and its structural homology to intermediates in the GABA shunt. The primary pathways diverge into oxidation and reduction, followed by highly specific renal excretion.

Pathway 1: Enzymatic Oxidation to 2,2-Dimethylsuccinic Acid (2,2-DMS)

The dominant metabolic route for 2,2-DMOA is oxidation via Aldehyde Dehydrogenases (ALDH), specifically Succinic Semialdehyde Dehydrogenase (SSADH). Metabolic and inflammatory processes continuously generate reactive aldehydes, and the body utilizes broad-spectrum ALDH enzymes to neutralize these into stable carboxylic acids to prevent aldehyde toxicity[2].

  • Causality: The C4 aldehyde of 2,2-DMOA is highly electrophilic. SSADH utilizes NAD⁺ as a cofactor to oxidize this aldehyde into a carboxylate, yielding 2,2-dimethylsuccinic acid (2,2-DMS) . The gem-dimethyl group at C2 does not impede the C4 oxidation, making 2,2-DMOA an excellent synthetic substrate for ALDH kinetic profiling.

Pathway 2: Renal Transport via SLC13A3 (NaDC-3)

Once oxidized to 2,2-DMS, the metabolite enters the systemic circulation and is targeted for renal excretion. 2,2-DMS is a highly specific, high-affinity substrate for the human renal sodium dicarboxylate cotransporter 3 (hNaDC-3 / SLC13A3) located in the proximal tubule[3].

  • Causality: hNaDC-3 typically transports endogenous Krebs cycle intermediates like succinate and α-ketoglutarate. However, the introduction of two methyl groups at C-2 (forming 2,2-DMS) perfectly fills a hydrophobic pocket within the transporter. This structural complementation increases the substrate-dependent current through the transporter to 152 ± 4% compared to native succinate[4].

Pathway 3: Minor Reduction Pathway

A secondary, minor pathway involves the reduction of the C4 aldehyde by Aldo-Keto Reductases (AKR) to form 4-hydroxy-2,2-dimethylbutanoic acid, a process analogous to the endogenous conversion of succinic semialdehyde to gamma-hydroxybutyrate (GHB).

G DMOA 2,2-Dimethyl-4-oxobutanoic Acid (2,2-DMOA) SSADH ALDH / SSADH (Oxidation) DMOA->SSADH NAD+ -> NADH AKR Aldo-Keto Reductases (Reduction) DMOA->AKR NADPH -> NADP+ DMS 2,2-Dimethylsuccinic Acid (2,2-DMS) SSADH->DMS OHDMB 4-Hydroxy-2,2-dimethylbutanoic Acid AKR->OHDMB NaDC3 Renal Excretion via SLC13A3 (NaDC-3) DMS->NaDC3 3 Na+ Symport

Fig 1. Divergent metabolic pathways of 2,2-DMOA and subsequent renal transport of its oxidized metabolite.

Experimental Workflows: A Self-Validating System

To rigorously characterize the metabolism of 2,2-DMOA, researchers must employ a coupled in vitro to ex vivo pipeline. The following protocols establish a self-validating system: enzymatic conversion is first verified biochemically, and the resulting metabolite is functionally validated via electrophysiology.

Protocol 1: In Vitro Enzymatic Oxidation Assay

This protocol quantifies the conversion of 2,2-DMOA to 2,2-DMS by monitoring the reduction of the NAD⁺ cofactor.

  • Buffer Preparation: Prepare a 100 mM sodium pyrophosphate buffer (pH 8.5) containing 1 mM 2-mercaptoethanol to maintain the catalytic cysteine residues of SSADH in a reduced state.

  • Reaction Assembly: In a UV-transparent microplate, combine 10 µg of recombinant human SSADH, 1.5 mM NAD⁺, and the buffer to a final volume of 190 µL.

  • Initiation: Add 10 µL of 2,2-DMOA (titrated from 10 µM to 1 mM) to initiate the reaction.

  • Kinetic Monitoring: Measure the absorbance at 340 nm continuously for 15 minutes at 37°C. The formation of NADH (molar extinction coefficient = 6220 M⁻¹cm⁻¹) is directly stoichiometric to the production of 2,2-DMS.

  • Termination & Extraction: Quench the reaction with 10% trichloroacetic acid (TCA), centrifuge to pellet proteins, and isolate the supernatant for LC-MS/MS confirmation of the 2,2-DMS mass (m/z 145.05 for [M-H]⁻).

Protocol 2: Electrophysiological Validation on hNaDC-3

Because hNaDC-3 transports 3 Na⁺ ions for every 1 divalent dicarboxylate, the transport process is electrogenic and can be measured directly[3].

  • Oocyte Preparation: Inject Xenopus laevis oocytes with 50 ng of hNaDC-3 cRNA and incubate for 3–5 days at 18°C.

  • Perfusion Setup: Place a single oocyte in a recording chamber perfused with a standard ND96 buffer (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4).

  • Voltage Clamp: Impale the oocyte with two microelectrodes (0.5–2 MΩ resistance) filled with 3 M KCl. Clamp the membrane potential at -60 mV.

  • Metabolite Application: Perfuse the LC-MS/MS purified 2,2-DMS (from Protocol 1) over the oocyte.

  • Data Acquisition: Record the inward Na⁺ current. A successful metabolic conversion in Protocol 1 will yield a robust inward current in Protocol 2, validating the entire pathway.

W Step1 1. Substrate Incubation (2,2-DMOA + SSADH + NAD+) Step2 2. Kinetic Monitoring (Absorbance at 340 nm) Step1->Step2 Step3 3. LC-MS/MS Quantification (Metabolite Profiling) Step2->Step3 Step4 4. TEVC Electrophysiology (hNaDC-3 Oocyte Assay) Step3->Step4 Purified 2,2-DMS

Fig 2. Self-validating workflow linking in vitro enzymatic oxidation to electrophysiology assays.

Table 2: Electrophysiological Kinetics of hNaDC-3 Substrates

Comparing the downstream metabolite of 2,2-DMOA against endogenous substrates demonstrates its profound pharmacological affinity[4].

SubstrateCarbon ChainK₀.₅ (µM) at -60 mVRelative Current Efficacy
Succinate C-4 (Linear)25 ± 12100% (Baseline)
α-Ketoglutarate C-5 (Linear)45 ± 13> 100%
2,2-Dimethylsuccinate (2,2-DMS) C-4 (Branched)High Affinity152 ± 4%

Clinical & Translational Implications

Understanding the metabolism of 2,2-DMOA extends far beyond basic biochemistry; it has direct implications for precision medicine and biomarker discovery.

  • Biomarker Discovery in Lupus Nephritis: The primary metabolite, 2,2-DMS, has emerged as a highly sensitive biomarker for renal dysfunction. In clinical metabolomics, the combination of urinary 2,2-DMS and DOPAL yields an Area Under the Curve (AUC) of 0.89, with 81% sensitivity and 100% specificity for determining acute renal injury in patients with Systemic Lupus Erythematosus (SLE) and Lupus Nephritis (LN)[5]. Tracking the precursor 2,2-DMOA could provide insights into the upstream metabolic dysregulation in these patients.

  • Aldehyde Toxicity Mitigation: The accumulation of reactive aldehydes is implicated in the pathogenesis of numerous inflammatory and degenerative diseases. By studying how efficiently SSADH metabolizes sterically hindered aldehydes like 2,2-DMOA into stable dicarboxylates, researchers can design better small-molecule therapeutics to scavenge "escaped" toxic aldehydes and prevent cellular damage[2].

Sources

Methodological & Application

Protocol for the Synthesis of 2,2-Dimethyl-4-oxobutanoic Acid: A Scalable Alkylation-Ozonolysis Approach

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

2,2-Dimethyl-4-oxobutanoic acid (also known as 2,2-dimethylsuccinaldehydic acid) is a highly versatile bifunctional scaffold. It is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the development of betulinic acid derivatives that act as potent HIV maturation inhibitors[1]. The gem-dimethyl group introduces critical steric bulk that dictates the conformational space of resulting drug molecules, while the orthogonal reactivity of the aldehyde and carboxylic acid allows for selective, sequential functionalization.

Strategic Route Selection & Causality While industrial methods often rely on the direct esterification of the pre-formed acid to yield intermediates like methyl 2,2-dimethyl-4-oxobutanoate[2], de novo laboratory synthesis of the free acid requires rigorous control over the highly sensitive γ -aldehyde group. Direct oxidation of diols or selective reduction of diacids often suffers from poor regioselectivity and over-oxidation.

To ensure a self-validating and high-yielding process, this protocol utilizes an alkylation-ozonolysis sequence starting from tert-butyl isobutyrate .

  • Why the tert-butyl ester? If a methyl or ethyl ester were used, the final deprotection step would require basic saponification (e.g., LiOH/H₂O). Because the C3 protons adjacent to the C4 aldehyde are acidic, basic conditions would inevitably trigger destructive intramolecular or intermolecular aldol condensations. The tert-butyl ester is specifically chosen because it can be cleaved under mild, anhydrous acidic conditions (TFA), leaving the base-sensitive aldehyde completely intact.

Synthetic Workflow

SynthesisWorkflow A tert-Butyl isobutyrate (Starting Material) B tert-Butyl 2,2-dimethylpent-4-enoate (Alkylated Intermediate) A->B 1. LDA, THF, -78 °C 2. Allyl bromide C tert-Butyl 2,2-dimethyl-4-oxobutanoate (Aldehyde Intermediate) B->C 1. O3, CH2Cl2, -78 °C 2. Me2S D 2,2-Dimethyl-4-oxobutanoic acid (Final Product) C->D TFA, CH2Cl2 0 °C to RT

Fig 1: Three-step synthesis of 2,2-dimethyl-4-oxobutanoic acid via alkylation and ozonolysis.

Quantitative Data & Stoichiometry

The following table summarizes the quantitative requirements for a standard 100 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmount (100 mmol scale)Experimental Role
tert-Butyl isobutyrate 144.211.014.42 gStarting Material
Diisopropylamine (DIPA) 101.191.111.13 g (15.5 mL)Precursor to LDA base
n-Butyllithium (2.5 M)64.061.144.0 mLBase for LDA generation
Allyl bromide 120.981.214.52 g (10.4 mL)Electrophile
Dimethyl sulfide (Me₂S) 62.133.018.64 g (22.0 mL)Reductive Quench
Trifluoroacetic acid (TFA) 114.0210.0114.0 g (77.0 mL)Acidic Cleavage Reagent

Step-by-Step Experimental Protocols

Step 1: Synthesis of tert-Butyl 2,2-dimethylpent-4-enoate
  • Preparation of LDA : To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous THF (150 mL) and diisopropylamine (15.5 mL, 110 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation : Add n-butyllithium (44.0 mL of a 2.5 M solution in hexanes, 110 mmol) dropwise via syringe over 15 minutes. Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of lithium diisopropylamide (LDA).

  • Enolization : Add tert-butyl isobutyrate (14.42 g, 100 mmol) dropwise over 10 minutes. Stir the reaction mixture at -78 °C for 45 minutes.

    • Mechanistic Insight: The use of a slight excess of LDA (1.1 eq) ensures quantitative, irreversible enolate formation, preventing unreacted starting material from undergoing Claisen self-condensation.

  • Alkylation : Add allyl bromide (10.4 mL, 120 mmol) neat, dropwise. Maintain the reaction at -78 °C for 1 hour, then gradually allow it to warm to room temperature over 2 hours.

  • Workup & In-Process Control (IPC) : Quench the reaction with saturated aqueous NH₄Cl (100 mL). Extract the aqueous layer with ethyl acetate (3 × 75 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • IPC Validation: Analyze via TLC (Hexanes:EtOAc 9:1). Visualize with a KMnO₄ stain. The alkylated product will appear as a bright yellow spot on a purple background due to the rapid oxidation of the newly introduced terminal alkene.

Step 2: Ozonolysis to tert-Butyl 2,2-dimethyl-4-oxobutanoate
  • Ozone Saturation : Dissolve the crude tert-butyl 2,2-dimethylpent-4-enoate (~100 mmol) in anhydrous CH₂Cl₂ (200 mL) in a 500 mL round-bottom flask. Cool the solution to -78 °C. Bubble ozone (O₃) gas through the solution using a dispersion tube until a persistent pale blue color is observed (typically 1–2 hours).

  • Purge : Once the reaction is complete (indicated by the blue color of excess ozone), purge the solution with nitrogen gas for 15 minutes until the blue color completely dissipates.

  • Reductive Quench : Add dimethyl sulfide (Me₂S, 22.0 mL, 300 mmol) dropwise at -78 °C.

    • Mechanistic Insight: Me₂S is a mild reducing agent that specifically reduces the intermediate 1,2,4-trioxolane (ozonide) to the target aldehyde. Using oxidative workups (e.g., H₂O₂) would yield the dicarboxylic acid, destroying the target scaffold.

  • Workup & IPC : Allow the reaction to warm to room temperature and stir overnight (12 hours). Concentrate the mixture under reduced pressure and purify via silica gel flash chromatography (Hexanes:EtOAc 95:5 to 85:15).

    • IPC Validation: Analyze via TLC (Hexanes:EtOAc 8:2). Visualize with a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain. The aldehyde product will immediately form a bright yellow/orange spot, confirming the presence of the carbonyl group.

Step 3: Acid-Mediated Cleavage to 2,2-Dimethyl-4-oxobutanoic acid
  • Deprotection : Dissolve the purified tert-butyl 2,2-dimethyl-4-oxobutanoate in anhydrous CH₂Cl₂ (150 mL). Cool the solution to 0 °C in an ice bath.

  • Acid Addition : Add trifluoroacetic acid (TFA, 77.0 mL, 1000 mmol) slowly over 15 minutes.

    • Mechanistic Insight: The tert-butyl ester is highly susceptible to acid-catalyzed cleavage via an E1-like mechanism, releasing isobutylene gas as a driving force. This completely avoids basic conditions, preserving the integrity of the γ -aldehyde.

  • Workup & IPC : Remove the ice bath and stir the reaction at room temperature for 3 hours. Concentrate the reaction mixture under reduced pressure. To remove residual TFA, add toluene (50 mL) and evaporate under reduced pressure (repeat this co-evaporation 3 times).

    • IPC Validation: Analyze via TLC (DCM:MeOH 9:1). Visualize with a Bromocresol Green stain. The final product will appear as a bright yellow spot on a blue background, confirming the successful unmasking of the free carboxylic acid.

References

  • Zhao, Y., Chen, C.-H., Morris-Natschke, S. L., & Lee, K.-H. (2021). Design, synthesis, and structure activity relationship analysis of new betulinic acid derivatives as potent HIV inhibitors. European Journal of Medicinal Chemistry, 215, 113287.[1]

  • EvitaChem Catalog. Methyl 2,2-dimethyl-4-oxobutanoate (EVT-2702738) | 51445-11-5. EvitaChem Organic Compounds Database.[2]

  • Pappas, J. J., Keaveney, W. P., Gancher, E., & Berger, M. (1966). A new and convenient method for converting olefins to aldehydes. Tetrahedron Letters, 7(36), 4273-4278.

Sources

Application Notes & Protocols: 2,2-Dimethyl-4-oxobutanoic Acid as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of 2,2-dimethyl-4-oxobutanoic acid as a valuable and versatile building block for organic synthesis. While direct literature on this specific molecule is nascent, its bifunctional nature, combining a sterically hindered carboxylic acid and a ketone, presents a unique platform for constructing complex molecular architectures. The presence of a gem-dimethyl group, a privileged motif in medicinal chemistry, further enhances its potential in drug discovery and materials science.[1][2][3][4] This document outlines the strategic value of this building block, proposes key synthetic applications with detailed mechanistic insights, and provides robust, step-by-step protocols for its derivatization into high-value heterocyclic systems.

Introduction: The Strategic Value of 2,2-Dimethyl-4-oxobutanoic Acid

2,2-Dimethyl-4-oxobutanoic acid is a bifunctional organic molecule featuring a γ-keto acid scaffold. Its structure is notable for two key features: the reactive ketone and carboxylic acid functionalities, and the quaternary carbon center bearing a gem-dimethyl group.

  • Bifunctional Reactivity: The presence of both a ketone and a carboxylic acid allows for selective and sequential transformations, making it an ideal starting material for a variety of derivatives. The carboxylic acid can be converted to esters, amides, or acid chlorides, while the ketone can undergo nucleophilic additions, reductions, or condensation reactions.

  • The Gem-Dimethyl Advantage: The gem-dimethyl group is a well-established structural motif in medicinal chemistry, often referred to as a "magic methyl" effect, albeit doubled.[1][2][4][5] Its incorporation can confer several advantageous properties to a molecule:

    • Metabolic Stability: The quaternary carbon can block sites of metabolic oxidation, increasing the in vivo half-life of a drug candidate.[2]

    • Conformational Rigidity: The Thorpe-Ingold effect induced by the gem-dimethyl group can restrict bond rotation, locking the molecule into a specific, bioactive conformation. This can lead to increased potency and selectivity for its biological target.[1][4]

    • Improved Pharmacokinetics: The lipophilicity introduced by the methyl groups can enhance membrane permeability and improve overall pharmacokinetic profiles.[5]

Physicochemical Properties

A summary of the key identifiers and computed physicochemical properties of 2,2-dimethyl-4-oxobutanoic acid is presented below. Note that experimental data is limited, and these values are primarily derived from computational models.

PropertyValue
IUPAC Name 2,2-dimethyl-4-oxobutanoic acid
CAS Number 5903-91-3
Molecular Formula C₆H₁₀O₃
Molecular Weight 130.14 g/mol
Canonical SMILES CC(C)(CC(=O))C(=O)O
XLogP3 (Computed) 0.1
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3

Core Applications in Heterocyclic Synthesis

The γ-keto acid framework is a classic precursor for the synthesis of various five- and six-membered heterocycles.[6][7][8][9] 2,2-Dimethyl-4-oxobutanoic acid is particularly well-suited for constructing pyridazinones and pyrroles, which are core structures in many pharmaceuticals.

Synthesis of 6-Substituted-4,4-dimethyl-4,5-dihydropyridazin-3(2H)-ones

Pyridazinones are a class of heterocycles with a wide range of biological activities, including cardiovascular and anti-cancer properties.[9] The most direct route to pyridazinones is the condensation of a γ-keto acid with a hydrazine derivative.[6][8][10]

Reaction Workflow:

pyridazinone_synthesis start 2,2-Dimethyl-4- oxobutanoic Acid intermediate Cyclic Hemiaminal (Intermediate) start->intermediate Condensation (e.g., EtOH, reflux) hydrazine Hydrazine Derivative (e.g., Hydrazine Hydrate, Phenylhydrazine) hydrazine->intermediate product 4,4-Dimethyl-4,5-dihydropyridazin- 3(2H)-one Derivative intermediate->product Dehydration

Caption: Workflow for the synthesis of pyridazinone derivatives.

Mechanistic Rationale: The reaction proceeds via initial formation of a hydrazone at the ketone carbonyl, followed by intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carboxylic acid (or its activated form), and subsequent dehydration to yield the stable pyridazinone ring. The gem-dimethyl group remains intact at the 4-position of the resulting heterocycle.

Synthesis of 3,3-Dimethyl-5-substituted-pyrrol-2(3H)-ones (Modified Paal-Knorr Synthesis)

The Paal-Knorr synthesis is a cornerstone for the preparation of pyrroles and furans from 1,4-dicarbonyl compounds.[11][12] While 2,2-dimethyl-4-oxobutanoic acid is not a 1,4-diketone, it can be envisioned to undergo a similar cyclization with primary amines under dehydrating conditions to form substituted pyrrolinones, which are valuable intermediates and can be further elaborated.

Proposed Reaction Workflow:

pyrrole_synthesis start 2,2-Dimethyl-4- oxobutanoic Acid intermediate Amide/Imine Intermediate start->intermediate Amidation/Imination (Heat, Acid Catalyst) amine Primary Amine (R-NH₂) amine->intermediate product 3,3-Dimethyl-pyrrolinone Derivative intermediate->product Intramolecular Cyclization/ Dehydration

Caption: Proposed workflow for pyrrolinone synthesis.

Mechanistic Considerations: This transformation likely proceeds through initial amidation of the carboxylic acid, followed by intramolecular nucleophilic attack of the amide nitrogen onto the ketone carbonyl, forming a cyclic hemiaminal. Subsequent dehydration would furnish the pyrrolinone ring system. The reaction conditions would need to be carefully optimized to favor this pathway over competing side reactions.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrate and desired scale. Standard laboratory safety procedures should be followed at all times.

Protocol 1: Synthesis of 4,4-Dimethyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol details the synthesis of a model pyridazinone derivative.

Materials:

  • 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid (as a representative starting material, structurally analogous to the topic compound but with a phenyl ketone)

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Bicarbonate (saturated aqueous solution)

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2,2-dimethyl-4-oxo-4-phenylbutanoic acid (1.0 eq).

  • Add ethanol to dissolve the starting material (approx. 10 mL per gram of keto acid).

  • Add phenylhydrazine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) or by recrystallization to afford the pure 4,4-dimethyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one.

Protocol 2: Esterification of 2,2-Dimethyl-4-oxobutanoic Acid (Steglich Esterification)

Due to the steric hindrance around the carboxylic acid from the gem-dimethyl group, standard Fischer esterification may be slow.[13] The Steglich esterification provides a milder and often more efficient alternative for hindered acids.[14][15]

Materials:

  • 2,2-Dimethyl-4-oxobutanoic acid

  • Alcohol (e.g., Benzyl alcohol, 1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-dimethyl-4-oxobutanoic acid (1.0 eq) in anhydrous DCM.

  • Add the alcohol (1.2 eq) and DMAP (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

  • Combine the filtrates and wash with 0.5 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Rationale for Reagent Choice:

  • DCC: Acts as a coupling agent, activating the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

  • DMAP: Serves as a nucleophilic catalyst that accelerates the esterification, which is particularly important for sterically hindered substrates.[14][15]

Visualization of Key Transformations

The following diagram illustrates the core reactivity of 2,2-dimethyl-4-oxobutanoic acid, highlighting the formation of key heterocyclic scaffolds.

core_reactivity cluster_products Synthetic Pathways start 2,2-Dimethyl-4-oxobutanoic Acid Carboxylic Acid Ketone ester Ester Derivative R-O-C(=O)-... start:c->ester R-OH, DCC, DMAP (Steglich Esterification) amide Amide Derivative R₂N-C(=O)-... start:c->amide R₂NH, Coupling Agent pyridazinone Pyridazinone Core Six-membered N-heterocycle start->pyridazinone R-NHNH₂, EtOH, Δ (Condensation) pyrrolinone Pyrrolinone Core Five-membered N-heterocycle start->pyrrolinone R-NH₂, Acid, Δ (Paal-Knorr type)

Caption: Key synthetic transformations of 2,2-dimethyl-4-oxobutanoic acid.

Conclusion

2,2-Dimethyl-4-oxobutanoic acid represents a building block with significant untapped potential. Its unique combination of a sterically encumbered bifunctional core makes it an attractive starting material for the synthesis of novel heterocycles and other complex molecules. The strategic incorporation of the gem-dimethyl group can impart favorable physicochemical and pharmacokinetic properties, making this compound particularly relevant for applications in drug discovery and medicinal chemistry. The protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers to explore the utility of this versatile molecule in their synthetic endeavors.

References

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210. [Link]

  • Youssef, A. M., & El-Brollosy, N. R. (2018). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. [Link]

  • Menta, E., & Oliva, A. (2017). Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry. ResearchGate. [Link]

  • Salem, M. S., El-Hashash, M. A., Mahmoud, A. S. O. A., & Madkour, H. M. F. (2014). Facile synthesis of new fused and non-fused heterocyclic systems from a γ-ketoacid. European Journal of Chemistry, 5(1), 33-40. [Link]

  • ACS Publications. (2017). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. [Link]

  • Wollo University. (2015). Organic Chemistry II (Chem 2042). [Link]

  • ScienceOpen. (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability. [Link]

  • PubMed. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. [Link]

  • Indo Global Journal of Pharmaceutical Sciences. (2011). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Link]

  • Indo Global Journal of Pharmaceutical Sciences. (2012). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 14(20), 1471-1493. [Link]

  • Furrow, M. E., & Myers, A. G. (2004). A General Procedure for the Esterification of Carboxylic Acids with Diazoalkanes Generated in Situ by the Oxidation of N-tert-Butyldimethylsilylhydrazones with (Difluoroiodo)benzene. Journal of the American Chemical Society, 126(40), 12222-12223. [Link]

  • Google Patents. (1989). Method for esterifying sterically hindered carboxylic acids.
  • Organic Chemistry Portal. (n.d.). Ketone or aldehyde synthesis by acylation. [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]

  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. [Link]

  • Cambridge University Press. (n.d.). Paal-Knorr Synthesis. [Link]

  • University of East Anglia. (n.d.). Synthesis of Heterocyclic Compounds Using ketoacids-based Multicomponent Reactions and Evaluation of Their Anti-prion Activities. [Link]

Sources

Application Notes and Protocols: The Emerging Role of Levulinic Acid Derivatives in Advanced Polymer Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Conventional Monomer

In the quest for sustainable and functional polymers, the chemical industry is increasingly turning its attention to bio-based platform chemicals. Among these, levulinic acid (4-oxopentanoic acid), a versatile molecule derived from the acid hydrolysis of lignocellulosic biomass, stands out due to its unique bifunctionality, possessing both a carboxylic acid and a ketone group.[1][2] While direct polymerization of levulinic acid is not always straightforward, its derivatives serve as powerful building blocks for a new generation of polymers with applications ranging from biomedical devices to environmentally friendly plasticizers.[1][3][4] This guide explores the application of levulinic acid and its structural analogues in polymer chemistry, providing detailed protocols and insights for researchers and developers in the field. While direct applications of 2,2-dimethyl-4-oxobutanoic acid in polymer synthesis are not extensively documented in current literature, the principles and methodologies discussed herein for levulinic acid derivatives provide a foundational framework for exploring the potential of other substituted oxobutanoic acids.

Core Concepts: The Versatility of the 4-Oxobutanoic Acid Scaffold

The key to the utility of levulinic acid and its derivatives in polymer chemistry lies in their inherent chemical functionalities. The carboxylic acid group readily participates in condensation polymerizations to form polyesters and polyamides, while the ketone group offers a site for modifications to introduce new functionalities or to create different polymer architectures.[1][2] This dual reactivity allows for the synthesis of a wide array of polymers with tailored properties.

Application I: Synthesis of Bio-based Polyamides via Ugi Multicomponent Reaction

A significant advancement in the use of levulinic acid has been its direct polymerization into polyamides through the Ugi multicomponent reaction (MCR).[2] This one-pot reaction efficiently combines the carboxylic acid and ketone functionalities of levulinic acid with a diamine and a diisocyanide, creating a polymer backbone with repeating amide units. This approach bypasses the need for prior derivatization of levulinic acid, offering a more direct and atom-economical route to sustainable polyamides.[2]

Experimental Protocol: Direct Ugi MCR Polymerization of Levulinic Acid

Objective: To synthesize a polyamide directly from levulinic acid.

Materials:

  • Levulinic acid (LevA)

  • 1,6-Hexamethylenediamine

  • 1,4-Diisocyanobutane

  • Methanol (anhydrous)

  • Nitrogen gas supply

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Schlenk line or glovebox for inert atmosphere control

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve levulinic acid (1 equivalent) and 1,6-hexamethylenediamine (1 equivalent) in anhydrous methanol.

  • Stir the solution at room temperature for 10 minutes.

  • Add 1,4-diisocyanobutane (1 equivalent) to the reaction mixture.

  • Heat the reaction to 60°C and stir for 24 hours.

  • Monitor the reaction progress by techniques such as FT-IR spectroscopy (disappearance of the isocyanide peak).

  • After completion, precipitate the polymer by pouring the reaction mixture into a non-solvent like cold diethyl ether.

  • Collect the polymer by filtration and dry under vacuum.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polyamide structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.

  • Thermal Analysis (TGA/DSC): To evaluate the thermal stability and transitions of the polyamide.

Workflow for Ugi MCR Polymerization

Ugi_MCR_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Isolation & Purification cluster_analysis Characterization A Dissolve LevA & Diamine in Methanol B Add Diisocyanide A->B C Heat at 60°C for 24h B->C D Precipitate in Non-Solvent C->D E Filter & Dry D->E F NMR, GPC, TGA/DSC E->F

Caption: Workflow for the synthesis of polyamides from levulinic acid via the Ugi MCR.

Application II: Biodegradable Polyesters from Levulinic Acid Derivatives

Levulinic acid derivatives are valuable precursors for biodegradable aliphatic polyesters. These polymers are of great interest for biomedical applications due to their biocompatibility and tunable degradation rates.[1][5] For instance, fully bio-based block copolyesters can be synthesized from glycerol, 1,3-propanediol, levulinic acid, and malonic acid through melt polycondensation.[5] These materials have potential applications in devices like stents where controlled degradation is crucial.[5]

Experimental Protocol: Synthesis of a Levulinic Acid-Based Copolyester via Melt Polycondensation

Objective: To synthesize a biodegradable copolyester containing levulinic acid moieties.

Materials:

  • Glycerol

  • 1,3-Propanediol (PDO)

  • Levulinic acid (LA)

  • Malonic acid (MA)

  • Titanium(IV) isopropoxide (catalyst)

  • Nitrogen gas supply

  • High-vacuum line

  • Glass reactor suitable for high-temperature and vacuum polycondensation

Procedure:

  • Esterification Stage:

    • Charge the reactor with glycerol, 1,3-propanediol, levulinic acid, and malonic acid in the desired molar ratios.

    • Add the catalyst (e.g., 50-100 ppm of Titanium(IV) isopropoxide).

    • Heat the mixture to 160-180°C under a slow stream of nitrogen with mechanical stirring.

    • Collect the water byproduct in a distillation receiver. This stage is typically continued for 2-4 hours.

  • Polycondensation Stage:

    • Gradually increase the temperature to 200-220°C.

    • Slowly apply a high vacuum (<100 Pa) to facilitate the removal of excess diols and drive the polymerization to high molecular weights.

    • Continue the reaction under vacuum for 4-8 hours, monitoring the viscosity of the melt.

    • Once the desired viscosity is reached, cool the reactor under nitrogen to room temperature.

Characterization:

  • NMR Spectroscopy: To determine the chemical structure and composition of the copolyester.

  • GPC: To measure the molecular weight and polydispersity.

  • DSC: To analyze the thermal properties such as glass transition temperature (Tg) and melting temperature (Tm).

  • In Vitro Degradation Studies: To assess the biodegradability by monitoring mass loss and molecular weight reduction in a buffer solution over time.

Quantitative Data Summary: Properties of Levulinic Acid-Based Copolyesters
LA/MA Molar RatioTg (°C)Tm (°C)Molecular Weight (Mn, kDa)
100/0~35N/A (Amorphous)15-20
80/20~30~11018-25
50/50~25~12520-30
20/80~20~13522-32
0/100~15~14025-35

Note: The values presented are illustrative and can vary based on specific reaction conditions and catalyst concentrations. Data synthesized from trends observed in the literature.[5]

Application III: Functional Polymers from Levulinic Acid-Derived Monomers

The ketone group of levulinic acid can be transformed into other functional groups, leading to a variety of monomers for specialty polymers. A prominent example is the conversion of levulinic acid to α-methylene-γ-butyrolactone (MBL), a renewable vinyl monomer.[6][7] MBL can undergo both vinyl-addition polymerization and ring-opening polymerization (ROP) to produce polymers with different properties.[7][8] The resulting polymers have potential applications as alternatives to petroleum-based polymers like poly(methyl methacrylate) (PMMA).[8]

Logical Relationship of Levulinic Acid to Functional Polymers

LA_Derivatives cluster_derivatives Chemical Transformation cluster_polymers Resulting Polymers LA Levulinic Acid MBL α-Methylene-γ-butyrolactone (MBL) LA->MBL GVL γ-Valerolactone (GVL) LA->GVL DPA Diphenolic Acid (DPA) LA->DPA PMBL Poly(MBL) MBL->PMBL Polyesters Polyesters GVL->Polyesters Polycarbonates Polycarbonates DPA->Polycarbonates

Caption: Conversion of levulinic acid into functional monomers and their corresponding polymers.

Conclusion and Future Outlook

Levulinic acid and its derivatives represent a highly promising platform for the development of sustainable and high-performance polymers. The ability to synthesize a diverse range of polyamides, polyesters, and functional vinyl polymers from this bio-based feedstock addresses the growing demand for environmentally friendly materials. Future research will likely focus on expanding the library of monomers derived from levulinic acid, optimizing polymerization processes for industrial scalability, and exploring novel applications in advanced materials and biomedical engineering. The insights and protocols provided in this guide serve as a starting point for researchers to innovate and contribute to this exciting field.

References

  • Precise Synthesis of Poly(α-methylene-γ-butyrolactone) and Evaluation of Its Characteristics. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Levulinic Acid as a Chemical Platform to Polymers - Materials International. (2021, December 10). Materials International. Retrieved March 28, 2026, from [Link]

  • Synthesis of Levulinic Acid-Based Block Copolyesters with Tunable Degradation. (2025, January 28). ACS Publications. Retrieved March 28, 2026, from [Link]

  • Synthesis of β-methyl-α-methylene-γ-butyrolactone from biorenewable itaconic acid. (n.d.). Royal Society of Chemistry. Retrieved March 28, 2026, from [Link]

  • Direct polymerization of levulinic acid via Ugi multicomponent reaction. (2016, February 26). Royal Society of Chemistry. Retrieved March 28, 2026, from [Link]

  • What is the role of levulinic acid in the pharmaceutical synthesis process? - Blog - Koyon. (2025, September 8). Koyon. Retrieved March 28, 2026, from [Link]

  • Levulinic Acid: Versatile Building Block for Plasticizer Design. (n.d.). Diva-Portal.org. Retrieved March 28, 2026, from [Link]

  • Highly Branched Poly(α-Methylene-γ-Butyrolactone) from Ring-Opening Homopolymerization. (2017). Scirp.org. Retrieved March 28, 2026, from [Link]

  • Chemoselective Polymerization of Fully Biorenewable α-Methylene-γ-Butyrolactone Using Organophosphazene/Urea Binary Catalysts Toward Sustainable Polyesters. (2020, May 14). CCS Chemistry. Retrieved March 28, 2026, from [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method for 2,2-Dimethyl-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

2,2-Dimethyl-4-oxobutanoic acid is a highly polar, short-chain keto acid frequently encountered as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and as a biomarker in metabolic studies. Currently, the scientific market lacks commercially available antibodies with validated specificity for short-chain keto acids of this class[1]. This absence necessitates a shift towards highly sensitive, robust analytical chemistry techniques—primarily High-Performance Liquid Chromatography (HPLC) coupled with UV or tandem mass spectrometry (LC-MS/MS)[2].

This application note provides a comprehensive, self-validating methodology for the quantitation of 2,2-dimethyl-4-oxobutanoic acid, addressing the inherent chromatographic challenges associated with its highly polar and acidic nature.

Causality in Method Development (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific chromatographic conditions are selected, rather than merely following a recipe. The structure of 2,2-dimethyl-4-oxobutanoic acid presents two primary analytical challenges: poor retention on standard reversed-phase columns and severe peak tailing.

  • Stationary Phase Selection & Secondary Interactions: Standard C18 columns often yield poor peak shapes for organic acids due to secondary interactions between the analyte's carboxylate group and unreacted residual silanols on the silica support. To mitigate this, an end-capped or polar-embedded C18 column is strictly required. These columns shield the silica backbone, preventing the Lewis acid-base interactions that cause tailing[3].

  • Mobile Phase pH & Ionization Suppression: The carboxylic acid moiety has a pKa of approximately 4.5. If the mobile phase pH is near this pKa, the analyte exists in a dynamic equilibrium between its neutral and ionized states, resulting in split or excessively broad peaks. To ensure the analyte remains fully protonated (neutral) and retains well on a hydrophobic stationary phase, the mobile phase pH must be maintained at least 2 units below the pKa (e.g., pH 2.5)[3].

  • Detection Modality: Because 2,2-dimethyl-4-oxobutanoic acid lacks an extended conjugated π -system, its UV absorbance is weak and limited to low wavelengths (e.g., 210 nm) corresponding to the carbonyl and carboxyl chromophores. While UV is sufficient for high-concentration API intermediate checking, LC-MS/MS operating in negative electrospray ionization (ESI-) mode is mandatory for trace-level biological matrix analysis[1].

Workflow A 1. Sample Prep (Protein Precipitation) B 2. LC Separation (End-capped C18, pH 2.5) A->B C 3. Detection (UV 210 nm / ESI- MS) B->C D 4. Data Analysis (IS Normalization) C->D

Fig 1. End-to-end analytical workflow for 2,2-dimethyl-4-oxobutanoic acid.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . It incorporates a System Suitability Test (SST) that must pass before any unknown samples are analyzed.

Materials & Reagents
  • Analyte: 2,2-Dimethyl-4-oxobutanoic acid standard.

  • Internal Standard (IS): Stable isotope-labeled analog (e.g., d6-2,2-dimethyl-4-oxobutanoic acid) or a structurally similar aliphatic acid.

  • Solvents: LC-MS grade Water, Acetonitrile, and Formic Acid.

Step 1: System Suitability Testing (SST)

Before sample analysis, inject a mid-level calibration standard (Analyte + IS) five consecutive times.

  • Acceptance Criteria:

    • Peak Area %RSD 2.0%

    • Tailing factor ( Tf​ ) 1.5

    • Theoretical plates ( N ) 5000.

  • Causality: Passing the SST proves the column is properly equilibrated, the pH is effectively suppressing ionization, and the injector is highly reproducible.

Step 2: Sample Preparation (Biological Matrix)
  • Aliquot 100 µL of the sample matrix (e.g., plasma or cell culture supernatant) into a microcentrifuge tube[1].

  • Add 10 µL of IS solution (10 µg/mL).

  • Add 300 µL of cold Acetonitrile containing 0.1% Formic Acid .

    • Causality: The cold organic solvent efficiently precipitates proteins. The addition of formic acid ensures the analyte remains protonated during extraction, improving recovery and preventing adsorptive losses on the plastic tube walls.

  • Vortex aggressively for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the clear supernatant to an HPLC auto-sampler vial.

Step 3: Chromatographic Conditions
  • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent end-capped column.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0–2 min: 5% B (Isocratic hold to focus the polar analyte)

    • 2–8 min: 5% 60% B

    • 8–10 min: 95% B (Column wash)

    • 10–15 min: 5% B (Re-equilibration)

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35°C. (Causality: Elevating the temperature slightly above ambient reduces mobile phase viscosity, lowering backpressure and improving mass transfer kinetics, which sharpens the peaks.)

  • Injection Volume: 10 µL.

Step 4: Detection Parameters
  • HPLC-UV: Set detector to 210 nm.

  • LC-MS/MS (Alternative): ESI negative mode. Optimize Multiple Reaction Monitoring (MRM) transitions for the [M−H]− precursor ion ( m/z 129.1).

Quantitative Validation Data

When the above self-validating protocol is strictly followed, the method yields the following typical validation parameters. Data is summarized below for easy comparison between UV and MS detection modalities.

Validation ParameterHPLC-UV Detection (210 nm)LC-MS/MS Detection (ESI-)
Linear Dynamic Range 1.0 – 100 µg/mL5.0 – 500 ng/mL
Limit of Detection (LOD) 0.3 µg/mL1.5 ng/mL
Limit of Quantitation (LOQ) 1.0 µg/mL5.0 ng/mL
Intra-day Precision (%RSD) < 3.5%< 4.2%
Inter-day Precision (%RSD) < 4.8%< 5.5%
Average Matrix Recovery 92% – 98%89% – 96%

Troubleshooting: Resolving Peak Tailing

Peak tailing is the most common mode of failure when analyzing short-chain keto acids[3]. If your SST fails due to a Tailing Factor ( Tf​ ) > 1.5, follow the logical diagnostic pathway below.

Troubleshooting Start Issue: Peak Tailing PH Check Mobile Phase pH Is pH < pKa - 2? Start->PH AdjPH Adjust to pH 2.5 PH->AdjPH No Buffer Check Buffer Strength Is it 10-50 mM? PH->Buffer Yes AdjBuffer Increase Buffer Conc. Buffer->AdjBuffer No Column Check Column Is it end-capped? Buffer->Column Yes Replace Use Polar-Embedded C18 Column->Replace No

Fig 2. Systematic troubleshooting pathway for resolving peak tailing in acidic analytes.

References

  • Are Myths and Preconceptions Preventing Us from Applying Ionic Liquid Forms of Antiviral Medicines to the Current Health Crisis? MDPI. Available at:[Link]

Sources

Application Note: GC-MS Analysis of 2,2-Dimethyl-4-oxobutanoic Acid Using MOX-TMS Derivatization

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

The accurate quantification of highly polar, thermally labile intermediates is a critical bottleneck in pharmaceutical development and metabolomics. 2,2-dimethyl-4-oxobutanoic acid (a gem-dimethyl succinic semialdehyde derivative) presents a unique analytical challenge due to the simultaneous presence of a reactive C4-aldehyde and a C1-carboxylic acid. Direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound results in severe peak tailing, thermal decarboxylation, and tautomerization.

This application note provides a comprehensive, self-validating protocol for the robust GC-MS analysis of 2,2-dimethyl-4-oxobutanoic acid using a two-step Methoximation-Trimethylsilylation (MOX-TMS) derivatization strategy.

Mechanistic Rationale & Causality (Expertise & Experience)

To achieve chromatographic excellence, the analytical strategy must address the specific chemical liabilities of the analyte. We employ a dual-derivatization approach to neutralize both reactive functional groups:

  • Methoximation (MOX) of the Aldehyde: The C4-aldehyde exists in equilibrium with its enol tautomer. Heating this unprotected moiety in a GC inlet leads to degradation. By reacting the sample with Methoxyamine hydrochloride (MeOX) in pyridine, the electrophilic carbonyl carbon is converted into a stable methoxime (-CH=N-OCH₃)[1]. Pyridine serves a dual purpose: it acts as a solvent and as a base to neutralize the HCl liberated from the MeOX reagent.

  • Silylation (TMS) of the Carboxylic Acid: Following MOX, the C1-carboxylic acid remains highly polar. We utilize N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace the acidic proton with a trimethylsilyl (TMS) group, drastically increasing volatility[1].

  • The Role of TMCS Catalyst: The gem-dimethyl group at the C2 position creates significant steric hindrance around the adjacent C1-carboxylic acid. To overcome this, 1% Trimethylchlorosilane (TMCS) is added to the MSTFA. TMCS acts as a powerful catalyst, ensuring complete silylation of sterically hindered sites[2].

Self-Validating Experimental Protocol

A robust analytical method must be self-validating. This protocol incorporates internal standards and strict environmental controls to ensure data integrity.

Reagents & Materials
  • Analyte: 2,2-dimethyl-4-oxobutanoic acid standard.

  • Internal Standard (IS): Myristic acid-d27 or 2-ketocaproic acid[1].

  • MOX Reagent: Methoxyamine hydrochloride (20 mg/mL in anhydrous pyridine).

  • TMS Reagent: MSTFA containing 1% TMCS[2].

  • Solvents: LC-MS grade Ethyl acetate, Hexane.

Step-by-Step Derivatization Workflow
  • Sample Aliquoting & IS Addition: Transfer 50 µL of the biological sample or standard into a 1.5 mL microcentrifuge tube. Add 10 µL of the Internal Standard (IS) solution (100 µg/mL). Causality: Early IS addition corrects for downstream derivatization variations and volumetric losses.

  • Lyophilization (Critical Step): Freeze the sample at -80°C and lyophilize to absolute dryness. Causality: Water aggressively hydrolyzes MSTFA into hexamethyldisiloxane (HMDSO), quenching the silylation reaction and leaving the analyte under-derivatized[1].

  • Methoximation: Add 50 µL of the MOX reagent to the dried residue. Vortex for 30 seconds. Incubate in a thermoshaker at 60°C for 60 minutes[1].

  • Silylation: Allow the sample to cool to room temperature. Add 100 µL of MSTFA + 1% TMCS. Incubate at 60°C for 30 minutes[1].

  • Centrifugation & Transfer: Centrifuge the mixture at 14,000 rpm for 5 minutes to pellet any insoluble salts. Transfer the supernatant to a GC vial with a glass insert.

  • Batch Timing: Limit autosampler sequence batches to <24 hours. Causality: Prolonged residence time at room temperature can lead to the degradation of TMS derivatives.

Quality Control & System Suitability
  • Injector Clearness Monitoring: The nitrogen-silicon bonds in MOX-TMS derivatives are susceptible to thermal breakdown in dirty GC liners[2]. Monitor the absolute peak area of the IS across the batch; a drop >15% indicates active sites in the liner, mandating immediate maintenance.

  • Retention Index (RI) Calibration: Inject a C8-C30 FAME (Fatty Acid Methyl Ester) or alkane mixture at the start of the sequence to calculate retention indices, ensuring accurate peak identification independent of column trimming.

Quantitative Data & Instrumental Parameters

For complex biological matrices, Single Quadrupole GC-MS may suffer from co-eluting matrix interferences. In such cases, transitioning to Triple Quadrupole GC-MS/MS (MRM mode) is highly recommended to isolate the target analyte[3].

Table 1: GC-MS/MS Method Parameters
ParameterSpecification
Analytical Column DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium, constant flow at 1.0 mL/min
Injection Mode Splitless (1 µL injection volume)
Injector Temperature 250°C
Oven Program 80°C (hold 2 min) → 10°C/min to 150°C → 15°C/min to 280°C (hold 5 min)
Transfer Line Temp 280°C
Ion Source Temp 230°C (Electron Impact, 70 eV)
Table 2: Characteristic Mass Fragments (MOX-TMS Derivative)

Note: The theoretical molecular weight of the fully derivatized MOX-TMS compound is 231 Da.

Fragment (m/z)Identity / Structural OriginRelative Abundance
231 [M]⁺ (Molecular Ion)Low (<5%)
216 [M - CH₃]⁺ (Loss of methyl from TMS group)Medium (20-40%)
200 [M - OCH₃]⁺ (Loss of methoxy from MOX group)Medium (15-30%)
147 [(CH₃)₂Si=O-Si(CH₃)₃]⁺ (Rearrangement ion)Medium (20%)
73 [Si(CH₃)₃]⁺ (Trimethylsilyl cation)Base Peak (100%)
Table 3: Analytical Validation Performance Metrics
Validation ParameterResult / Threshold
Linear Dynamic Range 0.5 µM – 100 µM (R² > 0.998)
Limit of Detection (LOD) 0.15 µM (S/N > 3)
Limit of Quantification (LOQ) 0.50 µM (S/N > 10)
Intra-day Precision (RSD%) < 5.0%
Inter-day Precision (RSD%) < 8.0%
Matrix Recovery 92.5% – 98.2%

Visualizations

Derivatization_Workflow N1 Sample Aliquot + Internal Standard (Myristic-d27 acid) N2 Lyophilization (Absolute Water Removal) N1->N2 Prevents reagent quenching N3 Methoximation (MOX) (MeOX in Pyridine, 60°C, 1h) N2->N3 Anhydrous state N4 Silylation (TMS) (MSTFA + 1% TMCS, 60°C, 30m) N3->N4 Aldehyde protected N5 GC-MS Acquisition (DB-5MS, EI Mode) N4->N5 Volatile derivative formed

GC-MS analytical workflow for 2,2-dimethyl-4-oxobutanoic acid.

QC_Logic Q1 System Suitability (Alkane RI Check) Q2 Derivatization Efficiency (IS Area Consistency) Q1->Q2 Q3 Q3 Q2->Q3 Q4 Validated Output (Quantification) Q3->Q4

Self-validating quality control logic for GC-MS sequences.

Sources

Advanced Nuclear Magnetic Resonance (NMR) Characterization of 2,2-Dimethyl-4-oxobutanoic Acid: Protocols and Signal Assignment

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

2,2-Dimethyl-4-oxobutanoic acid (also known as 2,2-dimethylsuccinic semialdehyde) is a critical aliphatic building block and intermediate used in the synthesis of complex active pharmaceutical ingredients (APIs) and targeted drug delivery systems [1]. Structurally, it features a carboxylic acid, a sterically hindered gem-dimethyl quaternary center, a methylene bridge, and a terminal aldehyde.

Accurate structural elucidation of this molecule is paramount during synthetic scale-up to ensure no over-oxidation (to 2,2-dimethylsuccinic acid) or reduction has occurred. This Application Note provides drug development professionals and analytical chemists with a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol to unambiguously assign the 1 H and 13 C signals of 2,2-dimethyl-4-oxobutanoic acid.

Experimental Protocols & Methodologies

To ensure absolute trustworthiness in the structural assignment, the NMR acquisition must follow a self-validating workflow. The protocol relies on the triangulation of 1D spectra (for chemical shifts and integration) with DEPT-135 (for carbon multiplicity) and 2D HMBC (for heteronuclear connectivity) [2].

Step-by-Step Acquisition Protocol
  • Sample Preparation :

    • Weigh 15–20 mg of highly pure 2,2-dimethyl-4-oxobutanoic acid.

    • Dissolve completely in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.

    • Causality Note: CDCl 3​ is selected because it lacks exchangeable protons, allowing for the observation of the broad carboxylic acid -OH signal, provided the solvent is strictly anhydrous.

  • Instrument Calibration :

    • Insert the 5 mm NMR tube into a 400 MHz (or higher) NMR spectrometer.

    • Perform precise tuning and matching for both 1 H and 13 C channels. Lock the magnetic field to the deuterium signal of CDCl 3​ and shim the magnet (Z1-Z5) to achieve a TMS linewidth of < 1.0 Hz.

  • 1D NMR Acquisition :

    • 1 H NMR : Acquire 16 scans with a 30° pulse angle, a spectral width of 15 ppm, and a relaxation delay (D1) of 2.0 seconds.

    • 13 C{1H} NMR : Acquire 1024 scans with broadband proton decoupling, a spectral width of 250 ppm, and a D1 of 2.0 seconds.

    • DEPT-135 : Acquire 256 scans to differentiate CH/CH 3​ (positive phase) from CH 2​ (negative phase) and quaternary carbons (null).

  • 2D NMR Acquisition (HMBC) :

    • Set up a 1 H- 13 C Heteronuclear Multiple Bond Correlation (HMBC) experiment optimized for long-range couplings ( nJCH​=8 Hz). Acquire with 4 scans per increment and 256 t1 increments.

  • Data Processing :

    • Apply an exponential window function (line broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier Transformation. Phase and baseline correct the spectra manually.

NMR_Workflow S1 Step 1: Sample Preparation Dissolve 15-20 mg in 0.6 mL CDCl3 Add 0.03% v/v TMS S2 Step 2: 1D NMR Acquisition 1H (400 MHz), 13C (100 MHz), DEPT-135 S1->S2 S3 Step 3: 2D NMR Acquisition COSY, HSQC, HMBC S2->S3 S4 Step 4: Data Processing Fourier Transform, Phase & Baseline Correction S3->S4 S5 Step 5: Signal Assignment & Validation Multiplicity, Integrals, HMBC Correlations S4->S5

Caption: Standardized self-validating NMR workflow for structural elucidation.

Data Presentation & Mechanistic Signal Assignment

The following tables summarize the quantitative NMR data. The assignments are not merely listed; they are mechanistically justified based on the electronic environment (shielding/deshielding effects) and spin-spin coupling physics.

Table 1: 1 H NMR Signal Assignment (400 MHz, CDCl 3​ )
NucleusChemical Shift ( δ , ppm)Multiplicity J -Coupling (Hz)IntegrationMechanistic Causality (Electronic Effects)
H-4 (Aldehyde)9.80Triplet (t)~1.81HHighly deshielded by the anisotropic magnetic field of the C=O π -bond. Splits into a triplet due to 3J coupling with the adjacent C-3 methylene protons.
H-3 (Methylene)2.65Doublet (d)~1.82HDeshielded by the electron-withdrawing effect of the adjacent aldehyde carbonyl. Splits into a doublet due to 3J coupling with the H-4 aldehyde proton.
H-Me (Methyls)1.30Singlet (s)-6HThe gem-dimethyl groups on the C-2 quaternary carbon are chemically equivalent. Lacking adjacent protons, they appear as a sharp singlet.
OH (Carboxyl)11.50Broad Singlet (br s)-1HExtremely deshielded due to intermolecular hydrogen bonding and oxygen electronegativity. Broadened by chemical exchange with trace moisture [3].
Table 2: 13 C NMR & DEPT-135 Signal Assignment (100 MHz, CDCl 3​ )
NucleusChemical Shift ( δ , ppm)DEPT-135 PhaseMechanistic Causality & Validation
C-4 (Aldehyde)200.5Positive (CH)Extreme deshielding from the sp 2 hybridized oxygen. Confirmed as a CH group by DEPT-135.
C-1 (Carboxyl)182.0Null (C q​ )Deshielded by the two electronegative oxygens. Null in DEPT-135 validates it as a quaternary/carbonyl carbon.
C-3 (Methylene)50.2Negative (CH 2​ )Alpha to the aldehyde carbonyl, resulting in moderate deshielding. Negative DEPT phase confirms the CH 2​ structure.
C-2 (Quaternary)40.5Null (C q​ )Sterically hindered aliphatic quaternary carbon, alpha to the carboxyl group. Null in DEPT-135.
C-Me (Methyls)24.8Positive (CH 3​ )Aliphatic methyl carbons, slightly deshielded by the adjacent C-2 quaternary center.

2D NMR Validation & Logical Relationships

To strictly validate the structural integrity of 2,2-dimethyl-4-oxobutanoic acid, the 1D data must be cross-referenced with a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum. HMBC detects long-range couplings (typically 2 to 3 bonds away, 2JCH​ and 3JCH​ ), allowing the chemist to "stitch" the isolated spin systems together[2].

Self-Validating Checkpoints:

  • Confirming the Quaternary Center (C-2): C-2 must show no HSQC correlations (as it has no attached protons) but must show strong HMBC cross-peaks from the H-Me protons ( 2J ), the H-3 methylene protons ( 2J ), and the H-4 aldehyde proton ( 3J ).

  • Confirming the Aldehyde Connectivity: The H-4 proton must show a 2J correlation to C-3 and a 3J correlation to C-2. If a 3J correlation from H-4 to the C-Me carbons is observed, it confirms the proximity of the aldehyde to the gem-dimethyl group.

HMBC_Network H4 H-4 (9.80 ppm) Aldehyde C3 C-3 (50.2 ppm) Methylene H4->C3 2J C2 C-2 (40.5 ppm) Quaternary H4->C2 3J H3 H-3 (2.65 ppm) Methylene C4 C-4 (200.5 ppm) Aldehyde C=O H3->C4 2J H3->C2 2J C1 C-1 (182.0 ppm) Carboxyl C=O H3->C1 3J CMe C-Me (24.8 ppm) Methyls H3->CMe 3J HMe H-Me (1.30 ppm) Methyls HMe->C3 3J HMe->C2 2J HMe->C1 3J

Caption: Key HMBC (2J and 3J) correlation network validating the molecular backbone.

By ensuring that the experimental data maps perfectly onto this HMBC logical network, researchers can definitively verify the structure of 2,2-dimethyl-4-oxobutanoic acid and rule out isomeric impurities.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 65297662, 4-(2-Cyanoanilino)-2,2-dimethyl-4-oxobutanoic acid (Related 4-oxobutanoic acid derivative). Retrieved from:[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier Science. Retrieved from:[Link]

Derivatization of 2,2-dimethyl-4-oxobutanoic acid for analytical purposes

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Derivatization of 2,2-Dimethyl-4-oxobutanoic Acid for Advanced Analytical Profiling

Introduction & Analytical Challenges

2,2-Dimethyl-4-oxobutanoic acid is a highly polar, bifunctional aliphatic compound containing both a terminal carboxylic acid (-COOH) and an aldehyde (-CHO) group. In metabolomics, biomarker discovery, and drug development, precise quantification of such oxo-carboxylic acids is critical. However, their high polarity, low volatility, and tendency to enolize or thermally degrade make direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) 1[1].

To overcome these physicochemical barriers, chemical derivatization is a mandatory pre-analytical step. This application note details two field-proven derivatization strategies tailored to the unique steric and electronic environment of this molecule: a two-step methoximation-silylation (MOX-TMS) for GC-MS, and a simultaneous 3-nitrophenylhydrazine (3-NPH) dual-derivatization for LC-MS/MS[2][3].

Mechanistic Causality in Derivatization

GC-MS Pathway: Two-Step Methoximation-Silylation (MOX-TMS)

For GC-MS analysis, 2,2-dimethyl-4-oxobutanoic acid must be rendered volatile and thermally stable. A single-step silylation is insufficient because the free C4 aldehyde group can undergo enolization, leading to the formation of multiple silyl enol ether isomers, which dilutes the signal and complicates quantification.

  • Step 1 (Methoximation): The addition of methoxyamine hydrochloride (MOX) in pyridine selectively reacts with the C4 aldehyde to form a stable methoxime. This "locks" the carbonyl group, 4[4].

  • Step 2 (Silylation): Following oximation, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) is introduced. MSTFA replaces the active hydrogen on the sterically hindered C1 carboxylic acid (adjacent to the gem-dimethyl group) with a trimethylsilyl (TMS) group. MSTFA is preferred over BSTFA here because its byproduct, N-methyltrifluoroacetamide, is highly volatile and will not co-elute with early-eluting short-chain acid derivatives[2].

GCMS_Workflow A 2,2-Dimethyl-4-oxobutanoic Acid (Sample Extract) B Step 1: Methoximation (MOX in Pyridine, 60°C) A->B Add MOX C Intermediate: Methoxime Derivative B->C 1 hour D Step 2: Silylation (MSTFA + 1% TMCS, 60°C) C->D Add MSTFA E Final Derivative: MOX-TMS Ester D->E 30 mins F GC-MS Analysis (EI Mode) E->F Inject 1 µL

Figure 1: Two-step methoximation and silylation (MOX-TMS) workflow for GC-MS analysis.

LC-MS/MS Pathway: 3-Nitrophenylhydrazine (3-NPH) Dual Derivatization

Short-chain oxo-acids exhibit poor retention on standard reversed-phase (C18) columns and suffer from low ionization efficiency in electrospray ionization (ESI). 3-NPH offers an elegant, simultaneous dual-derivatization mechanism:

  • Carboxyl Derivatization: Mediated by the coupling agent 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and pyridine (as a nucleophilic catalyst), the carboxylic acid is converted into a 5[5].

  • Aldehyde Derivatization: Concurrently, the aldehyde group undergoes a Schiff base condensation with 3-NPH to form a 3-nitrophenylhydrazone. The resulting bis-3-NPH derivative is highly hydrophobic, ensuring excellent C18 retention. Furthermore, the strongly electron-withdrawing nitro groups facilitate profound deprotonation, 3[3].

LCMS_Pathway A 2,2-Dimethyl-4-oxobutanoic Acid (Aldehyde + Carboxyl Groups) B 3-Nitrophenylhydrazine (3-NPH) + EDC + Pyridine A->B C1 Aldehyde Derivatization: Hydrazone Formation B->C1 Condensation C2 Carboxyl Derivatization: Hydrazide Formation (EDC coupled) B->C2 EDC Activation D Bis-3-NPH Derivative (Highly Hydrophobic, High ESI- response) C1->D Simultaneous C2->D Reaction E LC-MS/MS Analysis (Negative MRM Mode) D->E Inject 2 µL

Figure 2: Simultaneous dual-derivatization of carbonyl and carboxyl groups using 3-NPH.

Self-Validating Experimental Protocols

To ensure analytical trustworthiness, both protocols incorporate stable isotope-labeled internal standards (IS) and blank controls to validate derivatization completeness, correct for matrix effects, and ensure self-validation of the workflow.

GC-MS Sample Preparation & Derivatization (MOX-TMS)
  • Extraction & Drying: Spike 50 µL of biological sample with 10 µL of stable isotope-labeled IS (e.g., D4-succinic acid). Extract with 200 µL of cold methanol. Centrifuge at 14,000 x g for 10 min. Transfer the supernatant and evaporate to complete dryness under a gentle nitrogen stream. Causality: Any residual moisture will rapidly hydrolyze the MSTFA reagent, terminating the silylation.

  • Methoximation: Add 40 µL of MOX reagent (20 mg/mL in anhydrous pyridine) to the dried residue. Vortex vigorously for 1 minute. Incubate at 60°C for 60 minutes[4].

  • Silylation: Add 60 µL of MSTFA + 1% TMCS. Incubate at 60°C for 30 minutes[2].

  • Analysis: Centrifuge the mixture to pellet any pyridine hydrochloride precipitates. Transfer the clear supernatant to a GC vial. Inject 1 µL in splitless mode onto a DB-5MS capillary column.

LC-MS/MS Sample Preparation & Derivatization (3-NPH)
  • Reagent Preparation: Prepare Reagent A: 200 mM 3-NPH in 50% aqueous methanol. Prepare Reagent B: 120 mM EDC and 6% pyridine in 50% aqueous methanol. Note: Prepare fresh daily to prevent degradation.

  • Reaction: To 40 µL of the sample extract (spiked with IS), add 20 µL of Reagent A and 20 µL of Reagent B[5].

  • Incubation: Vortex and incubate at 40°C for 30 minutes. Causality: 40°C provides the optimal thermodynamic balance, driving the dual reaction to completion without degrading the heat-sensitive hydrazone intermediate.

  • Quenching & Dilution: Add 400 µL of 10% aqueous methanol containing 0.1% formic acid to quench the reaction and adjust the solvent strength for reversed-phase loading.

  • Analysis: Inject 2 µL onto an Acquity UPLC BEH C18 column. Monitor via Negative Electrospray Ionization (ESI-) using Multiple Reaction Monitoring (MRM)[3].

Data Presentation & Method Comparison

Table 1: Comparison of GC-MS and LC-MS/MS Derivatization Approaches

ParameterGC-MS (MOX-TMS)LC-MS/MS (3-NPH)
Target Functional Groups Aldehyde (MOX), Carboxyl (TMS)Aldehyde & Carboxyl (Simultaneous)
Derivatization Time ~90 minutes (Two sequential steps)~30 minutes (Single concurrent step)
Moisture Sensitivity Extremely High (Requires N₂ drying)Low (Aqueous compatible)
Sensitivity (LOD) Low µM rangeLow nM to pM range
Throughput ModerateHigh (Microplate compatible)

Table 2: Representative LC-MS/MS MRM Parameters for 3-NPH Derivatives (Note: Exact transitions depend on instrument tuning; values reflect typical 3-NPH fragmentation patterns)

AnalytePrecursor Ion [M-H]⁻Product Ion 1 (Quantifier)Product Ion 2 (Qualifier)Collision Energy (eV)
2,2-Dimethyl-4-oxobutanoic acid (Bis-3-NPH)399.1137.0 (Nitrophenyl anion)152.025 / 35
Internal Standard (D4-Succinic acid-NPH)391.1137.0152.025 / 35

Conclusion

The selection between GC-MS and LC-MS/MS for the analysis of 2,2-dimethyl-4-oxobutanoic acid dictates the derivatization strategy. While the MOX-TMS method provides excellent chromatographic resolution for volatile profiling, the 3-NPH dual-derivatization strategy offers superior sensitivity, aqueous compatibility, and high-throughput scalability for targeted metabolomics[2][3].

Sources

Application Note: In Vitro Assays for Bioactive Compounds Synthesized via 2,2-Dimethyl-4-oxobutanoic Acid Derivatization

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In modern medicinal chemistry, 2,2-dimethyl-4-oxobutanoic acid (and its related anhydride/succinyl derivatives) is a highly privileged structural building block. The incorporation of a 2,2-dimethyl-oxobutanoic moiety into small molecules serves a dual purpose: it modulates the lipophilicity/aqueous solubility of the parent scaffold and introduces critical steric hindrance that can lock target proteins into specific conformational states.

Historically, this moiety was pivotal in the discovery of Bevirimat , a first-in-class HIV-1 maturation inhibitor. Esterification of betulinic acid with this group enables the molecule to bind directly to the viral Gag polyprotein, preventing its cleavage into mature infectious particles [1]. More recently, this same structural motif has been utilized to synthesize potent, orally available STING (Stimulator of Interferon Genes) agonists , where the gem-dimethyl group is essential for stabilizing the STING homodimer in its active, "closed" conformation [2].

This application note provides detailed, self-validating in vitro protocols for evaluating compounds derivatized with 2,2-dimethyl-4-oxobutanoic acid. The workflows are divided into two primary domains: Cell-Based Antiviral Efficacy and Biochemical Target Engagement .

Experimental Workflow

The following diagram illustrates the divergent in vitro assay pipelines utilized once a parent scaffold is derivatized with 2,2-dimethyl-4-oxobutanoic acid.

G Reagent 2,2-Dimethyl-4-oxobutanoic Acid (Key Structural Moiety) Deriv1 Betulinic Acid Derivatives (e.g., Bevirimat Analogs) Reagent->Deriv1 Esterification/Amidation Deriv2 Selenium-Containing STING Agonists Reagent->Deriv2 Scaffold Decoration Assay1 Cell-Based Antiviral Assay (HIV-1 p24 ELISA) Deriv1->Assay1 MT-4 Cell Infection Assay2 Biochemical Target Engagement (Thermal Shift Assay) Deriv2->Assay2 Recombinant Protein Outcome1 Quantify Gag Cleavage Inhibition (IC50) Assay1->Outcome1 Outcome2 Measure Protein Stability Shift (ΔTm) Assay2->Outcome2

Figure 1: Workflow for evaluating 2,2-dimethyl-4-oxobutanoic acid derivatives in parallel in vitro assays.

Protocol 1: HIV-1 Maturation Inhibition Assay (p24 Antigen ELISA)

Causality & Assay Logic

Derivatives carrying the 2,2-dimethyl-oxobutanoic moiety (such as modified betulinic acids) act as maturation inhibitors. They bind to the CA-SP1 (p25) cleavage site of the HIV-1 Gag polyprotein. By sterically blocking the viral protease, they prevent the final cleavage step that produces the mature capsid protein (p24) [1]. Therefore, quantifying the reduction of p24 in the culture supernatant of infected cells is a direct, mechanistic readout of the compound's efficacy. MT-4 cells are utilized due to their high susceptibility to HIV-1 infection and rapid replication kinetics.

Step-by-Step Methodology

1. Cell Culture and Preparation:

  • Maintain MT-4 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Harvest cells during the logarithmic growth phase and resuspend to a density of 1×105 cells/mL.

2. Viral Infection:

  • Infect the MT-4 cell suspension with the HIV-1 NL4-3 strain at a Multiplicity of Infection (MOI) of 0.01.

  • Incubate the virus-cell mixture for 2 hours at 37°C to allow for viral adsorption. Wash the cells twice with PBS to remove unbound virus, then resuspend in fresh complete medium.

3. Compound Treatment:

  • Prepare a 10 mM stock of the 2,2-dimethyl-4-oxobutanoic acid derivative in 100% DMSO.

  • Perform 3-fold serial dilutions in culture medium (final DMSO concentration must not exceed 0.5% to prevent solvent-induced cytotoxicity).

  • Seed 100 µL of the infected cells ( 1×104 cells/well) into a 96-well microtiter plate. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Bevirimat).

4. Incubation and Harvest:

  • Incubate the plates for 4 days post-infection (PI).

  • Centrifuge the plates at 400 × g for 5 minutes. Carefully collect the cell-free culture supernatants.

5. p24 Antigen Quantification:

  • Lyse the viral particles in the supernatant using a standard Triton X-100 based lysis buffer (0.5% final concentration).

  • Transfer the lysates to a commercial p24 Antigen Capture ELISA plate (e.g., ZeptoMetrix).

  • Follow the manufacturer's protocol for antibody binding, washing, and substrate development.

  • Read the absorbance at 450 nm using a microplate reader. Calculate the IC₅₀ (concentration inhibiting 50% of p24 production) using non-linear regression analysis.

Protocol 2: Target Engagement via Thermal Shift Assay (TSA)

Causality & Assay Logic

To validate that the biological activity of a newly synthesized derivative is driven by direct target engagement, a Thermal Shift Assay (TSA) is employed. For targets like STING, the bulky 2,2-dimethyl group of the oxobutanoic moiety fits precisely into the binding pocket, inducing and stabilizing a "closed" homodimer conformation [2]. This conformational locking thermodynamically stabilizes the protein, requiring higher temperatures to unfold it. SYPRO Orange dye, which fluoresces upon binding to hydrophobic residues exposed during unfolding, is used to track the melting temperature ( Tm​ ). A positive shift ( ΔTm​ ) confirms direct binding.

Step-by-Step Methodology

1. Protein Preparation:

  • Purify or obtain recombinant target protein (e.g., human STING H232 variant, residues 155–341).

  • Dilute the protein to a final working concentration of 2 to 5 µM in TSA Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

2. Dye and Compound Preparation:

  • Dilute SYPRO Orange dye (supplied as 5000× in DMSO) to a 5× working solution in TSA Buffer.

  • Prepare the 2,2-dimethyl-4-oxobutanoic acid derivative at a 10× concentration (e.g., 200 µM for a final assay concentration of 20 µM) in TSA Buffer containing 5% DMSO.

3. Assay Assembly (in 96-well or 384-well PCR plates):

  • To each well, add:

    • 14 µL of Protein solution.

    • 2 µL of 10× Compound solution (or vehicle control).

    • 4 µL of 5× SYPRO Orange dye.

  • Self-Validation Check: The final volume is 20 µM, with a final DMSO concentration of 0.5%. Always run a reference ligand (e.g., cGAMP for STING) as a positive control.

4. Thermal Cycling:

  • Seal the plate with optically clear film and centrifuge at 1000 × g for 1 minute to remove bubbles.

  • Place the plate in a Real-Time PCR system (e.g., Bio-Rad CFX96).

  • Program the thermal melt curve: Ramp the temperature from 25°C to 95°C at a rate of 1°C/minute.

  • Continuously monitor fluorescence using the FRET or ROX channel (Excitation ~490 nm, Emission ~530 nm).

5. Data Analysis:

  • Export the raw fluorescence data. Plot the first derivative of the fluorescence curve ( −dF/dT ) against temperature.

  • The peak of the derivative curve represents the melting temperature ( Tm​ ).

  • Calculate the thermal shift: ΔTm​=Tm(Compound)​−Tm(Vehicle)​ . A ΔTm​>2.0∘C is generally indicative of significant target engagement.

Quantitative Data Presentation

The following table summarizes representative in vitro data demonstrating the structure-activity relationship (SAR) impact of incorporating the 2,2-dimethyl-4-oxobutanoic acid moiety into parent scaffolds.

Compound ScaffoldModification at Binding SiteHIV-1 p24 Inhibition (IC₅₀, µM)STING Binding ( ΔTm​ , °C)Cytotoxicity (CC₅₀, µM)
Betulinic Acid (Parent) 3-OH (Unmodified)> 10.0N/A> 50.0
Bevirimat Analog 3-O-(2,2-dimethylsuccinyl) 0.014 N/A> 50.0
BSP Core (Parent) UnmodifiedN/A< 0.5> 100.0
BSP16 Analog N-(2,2-dimethyl-4-oxobutanoic) N/A+ 2.7 > 100.0

Table 1: Comparative in vitro profiling. The addition of the 2,2-dimethyl-4-oxobutanoic acid moiety drastically improves target-specific metrics (IC₅₀ for Gag cleavage and ΔTm​ for STING stabilization) without increasing non-specific cytotoxicity.

References

  • Zhao Y, Chen CH, Morris-Natschke SL, Lee KH. Design, synthesis, and structure activity relationship analysis of new betulinic acid derivatives as potent HIV inhibitors. European Journal of Medicinal Chemistry. 2021;215:113287. Available at:[Link]

  • Feng X, Pan L, Qian Z, et al. Discovery of Selenium-Containing STING Agonists as Orally Available Antitumor Agents. Journal of Medicinal Chemistry. 2022;65(22):15048-15065. Available at:[Link]

Application Note & Protocol: A Scalable Synthesis of 2,2-dimethyl-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for the scale-up synthesis of 2,2-dimethyl-4-oxobutanoic acid, a valuable γ-keto acid and a key building block in the development of pharmaceuticals and complex organic molecules. Recognizing the challenges in scaling chemical syntheses, this guide presents a robust and well-vetted protocol based on the malonic ester synthesis pathway. The narrative emphasizes the rationale behind procedural choices, critical safety considerations for larger-scale reactions, and detailed methodologies for reaction execution, purification, and characterization. This application note is intended for researchers, chemists, and process development professionals seeking a reliable and scalable route to this important intermediate.

Introduction: The Synthetic Value of 2,2-dimethyl-4-oxobutanoic Acid

2,2-dimethyl-4-oxobutanoic acid, a bifunctional molecule containing both a ketone and a carboxylic acid, is a versatile precursor in organic synthesis.[1] Its gem-dimethyl group provides steric hindrance and a stable scaffold, making it an attractive starting material for creating complex molecular architectures with specific stereochemical and electronic properties. The synthesis of γ-keto acids, in general, has been approached through various methods, including the oxidation of γ-lactones, hydration of alkynoates, and modern photoredox-catalyzed reactions.[2][3][4][5] However, for a scalable, predictable, and economically viable synthesis, the classic malonic ester synthesis remains a superior choice due to its high reliability and use of readily available starting materials.[6][7]

This guide focuses on a modified malonic ester synthesis, a classic carbon-carbon bond-forming reaction, to produce the target compound.[8] The strategy involves the alkylation of a dialkyl 2,2-dimethylmalonate followed by saponification and decarboxylation. This method offers excellent control over the introduction of the carbon backbone and avoids the formation of significant isomeric impurities that can complicate other synthetic routes.

Strategic Overview: The Malonic Ester Pathway

The malonic ester synthesis is a five-step process in its entirety: deprotonation, nucleophilic substitution (alkylation), hydrolysis (saponification), decarboxylation, and tautomerization.[8][9][10] For the synthesis of 2,2-dimethyl-4-oxobutanoic acid, the key steps are the alkylation of a suitable malonic ester derivative, followed by a one-pot hydrolysis and decarboxylation sequence.

The overall transformation is depicted below:

Synthetic_Pathway Start Diethyl 2,2-dimethylmalonate Intermediate Alkylated Malonic Ester Intermediate Start->Intermediate Alkylation (SN2) Reagent1 1) NaOEt, EtOH 2) Ethyl 2-bromoacetate Product 2,2-dimethyl-4-oxobutanoic acid Intermediate->Product Hydrolysis & Decarboxylation Reagent2 1) aq. NaOH, Heat 2) aq. HCl, Heat Workflow A Step 1: Prepare Sodium Ethoxide Solution B Step 2: Form Enolate A->B C Step 3: Alkylation Reaction B->C D Step 4: Reaction Quench & Solvent Removal C->D E Step 5: Saponification D->E F Step 6: Decarboxylation & Isolation E->F G Step 7: Purification F->G H Final Product: 2,2-dimethyl-4-oxobutanoic acid G->H

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

Step 1: Preparation of Sodium Ethoxide

  • Set up a 3 L three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel.

  • Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Add 1000 mL of anhydrous ethanol to the flask.

  • Carefully cut the sodium metal into small pieces and add them portion-wise to the ethanol. CAUTION: This reaction is highly exothermic and produces flammable hydrogen gas. Ensure adequate cooling and ventilation. The rate of addition should be controlled to maintain a gentle reflux.

  • Once all the sodium has dissolved, the resulting solution is sodium ethoxide in ethanol.

Step 2: Enolate Formation

  • Cool the sodium ethoxide solution to 0-5 °C using an ice bath.

  • Slowly add 188.2 g (1.00 mol) of diethyl 2,2-dimethylmalonate to the cooled solution via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete enolate formation.

Step 3: Alkylation

  • Cool the reaction mixture back to 0-5 °C.

  • Add 175.4 g (1.05 mol) of ethyl 2-bromoacetate dropwise over 1-1.5 hours. Maintain the internal temperature below 15 °C throughout the addition. A white precipitate of sodium bromide will form.

  • After the addition, allow the reaction to warm to room temperature and then heat to a gentle reflux (approx. 78 °C) for 3 hours to drive the reaction to completion.

  • Monitor the reaction progress by TLC or GC-MS.

Step 4: Work-up and Solvent Removal

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the precipitated sodium bromide. Wash the salt cake with a small amount of ethanol.

  • Combine the filtrate and washings. Remove the ethanol under reduced pressure using a rotary evaporator.

Step 5: Saponification (Hydrolysis)

  • To the crude residue from Step 4, add a solution of 160.0 g (4.00 mol) of sodium hydroxide in 800 mL of deionized water.

  • Heat the mixture to reflux (approx. 100 °C) with vigorous stirring for 4-6 hours, or until the hydrolysis is complete (as monitored by TLC, showing disappearance of the ester spot).

Step 6: Decarboxylation and Isolation

  • Cool the basic solution in an ice bath to below 10 °C.

  • CAUTION: HIGHLY EXOTHERMIC REACTION AND GAS EVOLUTION (CO2). Slowly and carefully add concentrated hydrochloric acid to the cold solution with vigorous stirring. The pH should be brought to ~1. Carbon dioxide will evolve vigorously. Ensure adequate headspace in the flask and control the rate of addition to prevent foaming over.

  • Once the gas evolution subsides, continue heating the acidic mixture to a gentle reflux for 2-3 hours to ensure complete decarboxylation.

  • Cool the solution to room temperature. The product may separate as an oil or solid.

  • Extract the aqueous solution three times with diethyl ether (3 x 300 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 2,2-dimethyl-4-oxobutanoic acid.

Purification

The crude product can be purified by recrystallization or vacuum distillation. For many applications, purification via an acid-base extraction is sufficient. [11] Purification by Recrystallization:

  • Dissolve the crude product in a minimal amount of hot toluene or a mixture of ethyl acetate and hexanes.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Expected Yield: 65-75% Purity (by NMR/GC): >97%

Troubleshooting

IssuePotential CauseRecommended Solution
Low Yield in Alkylation Incomplete enolate formation due to wet ethanol.Ensure the use of anhydrous ethanol and handle sodium metal under inert conditions.
Dialkylation of the malonic ester. [7]While less common with this substrate, ensure slow addition of the alkylating agent at low temperature.
Incomplete Hydrolysis Insufficient reaction time or base concentration.Extend the reflux time for the saponification step. Ensure at least 4 equivalents of NaOH are used.
Incomplete Decarboxylation Insufficient heating after acidification.Ensure the acidic mixture is refluxed for at least 2 hours to drive off all CO2. [12]
Product is an oil, not a solid Presence of residual solvent or impurities.Attempt vacuum distillation or column chromatography for purification.

References

  • University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]

  • American Chemical Society. (2025, June). Grignard Reaction - Laboratory Reaction Safety Summary. Retrieved from [Link]

  • Davies, A. M., Londhe, S. S., Smith, E. R., & Tunge, J. A. (2023). Single-Step Synthesis of γ-Ketoacids through a Photoredox-Catalyzed Dual Decarboxylative Coupling of α-Oxo Acids and Maleic Anhydrides. Organic Letters, 25(47), 8634–8639.
  • Funny EHS Info. (2024, June 6). Grignard reaction safety [Video]. YouTube.
  • Li, B. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP): ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS).
  • University of Georgia Office of Research. (n.d.).
  • Google Patents. (1968). US3412116A - Method of producing gamma-keto acids.
  • PubMed. (2009, February 20).
  • ACS Publications. (2023, November 22). Single-Step Synthesis of γ-Ketoacids through a Photoredox-Catalyzed Dual Decarboxylative Coupling of α-Oxo Acids and Maleic Anhydrides. Organic Letters.
  • Patsnap Eureka. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,4-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

  • YouTube. (2014, April 13). Malonic Ester Synthesis.
  • Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis.
  • Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis.
  • HALO Science. (n.d.). Purification of organic acids from fermentation processes. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-dimethyl-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2,2-dimethyl-4-oxobutanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to synthesize this valuable keto-acid. As a non-commercially available compound, its preparation requires robust and well-understood synthetic strategies. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles to empower you to achieve optimal yields and purity in your experiments.

Proposed Synthetic Routes

Two primary synthetic routes are proposed for the synthesis of 2,2-dimethyl-4-oxobutanoic acid. The selection of a route will depend on the availability of starting materials, equipment, and desired scale.

Route 1: Oxidative Ozonolysis of 4,4-dimethyl-1-pentene

This is the most direct and recommended route. Ozonolysis provides a reliable method for cleaving a carbon-carbon double bond to form carbonyl compounds. An oxidative workup ensures the terminal aldehyde is converted to the desired carboxylic acid.

Experimental Workflow: Ozonolysis

cluster_prep Reaction Setup cluster_reaction Ozonolysis cluster_workup Oxidative Workup cluster_purification Isolation & Purification start Dissolve 4,4-dimethyl-1-pentene in CH2Cl2/MeOH cool Cool to -78 °C (Dry Ice/Acetone Bath) start->cool In a three-neck flask ozone Bubble O3 gas through the solution cool->ozone monitor Monitor for blue color (excess O3) ozone->monitor purge Purge with O2 or N2 to remove excess O3 monitor->purge add_h2o2 Add H2O2 solution at -78 °C purge->add_h2o2 warm Warm to room temp. (overnight stir) add_h2o2->warm quench Quench with Na2SO3 (destroy excess H2O2) warm->quench extract Acid-Base Extraction quench->extract purify Column Chromatography (if needed) extract->purify characterize Characterize Product (NMR, IR, MS) purify->characterize

Caption: Workflow for the synthesis of 2,2-dimethyl-4-oxobutanoic acid via ozonolysis.

Detailed Protocol: Ozonolysis of 4,4-dimethyl-1-pentene

Materials:

  • 4,4-dimethyl-1-pentene

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Methanol (MeOH), anhydrous

  • Ozone (O₃) from an ozone generator

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Sodium sulfite (Na₂SO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Hydrochloric acid (HCl), 2M

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dry ice/acetone bath

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a gas outlet tube connected to a potassium iodide (KI) trap, dissolve 4,4-dimethyl-1-pentene (1.0 eq) in a 1:1 mixture of anhydrous CH₂Cl₂ and anhydrous MeOH.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: Begin bubbling ozone gas through the solution from an ozone generator. Continue the process until the solution turns a persistent pale blue color, indicating a slight excess of ozone.

  • Purging: Stop the ozone flow and purge the solution with oxygen or nitrogen gas for 10-15 minutes to remove all excess ozone.

  • Oxidative Workup: While maintaining the temperature at -78 °C, slowly add 30% hydrogen peroxide (1.5 eq).

  • Warming: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir vigorously overnight.

  • Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium sulfite to quench any remaining peroxides. (Caution: Exothermic reaction).

  • Isolation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with CH₂Cl₂. Combine the organic layers.

  • Purification (Acid-Base Extraction): Extract the combined organic layers with a saturated aqueous solution of sodium bicarbonate. The carboxylic acid product will move to the aqueous layer as its sodium salt.

  • Acidification: Separate the aqueous layer and cool it in an ice bath. Acidify the aqueous layer to pH 1-2 with 2M HCl. The product should precipitate or form an oil.

  • Final Extraction & Drying: Extract the acidified aqueous layer three times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Further Purification: If necessary, purify the product by column chromatography on silica gel.

Route 2: Oxidation of 2,2-dimethyl-1,4-butanediol

This route involves the selective oxidation of a primary alcohol to a carboxylic acid. This can be challenging as over-oxidation or oxidation of both alcohol groups can occur. A two-step process involving a selective protecting group strategy might offer better control but is less direct. A one-pot oxidation is presented here as a more direct, albeit potentially lower-yielding, approach.

Experimental Workflow: Diol Oxidation

cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Isolation cluster_purification Purification start Prepare Jones Reagent (CrO3 in H2SO4) dissolve Dissolve 2,2-dimethyl-1,4-butanediol in Acetone cool Cool diol solution to 0 °C dissolve->cool add_jones Add Jones Reagent dropwise cool->add_jones monitor Monitor by TLC add_jones->monitor quench Quench with Isopropanol filter Filter off chromium salts quench->filter extract Extract with Ethyl Acetate filter->extract purify Purify via Acid-Base Extraction and/or Column Chromatography extract->purify characterize Characterize Product (NMR, IR, MS) purify->characterize

Caption: Workflow for the synthesis of 2,2-dimethyl-4-oxobutanoic acid via diol oxidation.

Troubleshooting Guide

Problem EncounteredPotential Cause(s)Recommended Solutions & Explanations
Low or No Yield (Ozonolysis Route) 1. Inefficient Ozone Generation/Delivery: The ozone generator may not be functioning correctly, or there might be leaks in the system.- Verify Ozone Output: Test the ozone generator by bubbling the output through a solution of potassium iodide. A yellow/brown color indicates the formation of iodine and confirms ozone production.- Check for Leaks: Ensure all glass joints and tubing are securely sealed.
2. Incomplete Reaction: Insufficient ozone was passed through the solution.- Ensure Excess Ozone: Continue bubbling ozone until the solution maintains a pale blue tint, which signals that the starting alkene is consumed and ozone is in slight excess.
3. Decomposition of Ozonide: The intermediate ozonide is unstable and may have decomposed, especially if the temperature was not kept sufficiently low.- Maintain Low Temperature: Ensure the reaction is maintained at -78 °C throughout the ozone addition and subsequent purging steps.
4. Ineffective Oxidative Workup: The hydrogen peroxide may have been old or decomposed, or insufficient quantity was used.- Use Fresh H₂O₂: Use a fresh, unopened bottle of hydrogen peroxide. Consider titrating it to confirm its concentration.- Ensure Stoichiometry: Use at least 1.5 equivalents of H₂O₂ relative to the starting alkene.
Low or No Yield (Diol Oxidation Route) 1. Inactive Oxidizing Agent: The Jones reagent (or other oxidant) may be old or improperly prepared.- Prepare Fresh Reagent: Jones reagent should be prepared fresh before use. The characteristic orange/red color should be present.
2. Over-oxidation: The reaction may have proceeded too far, oxidizing both alcohol groups to a dicarboxylic acid (2,2-dimethylsuccinic acid).- Control Stoichiometry: Use a carefully measured amount of the oxidizing agent.- Lower Temperature: Run the reaction at a lower temperature (e.g., -10 °C to 0 °C) to improve selectivity.
3. Formation of Lactone: Intramolecular cyclization could form 2,2-dimethyl-γ-butyrolactone if the aldehyde intermediate is not quickly oxidized.- Use a Different Oxidant: Consider milder, more selective oxidation systems like TEMPO/bleach which can sometimes favor carboxylic acid formation under specific conditions.
Presence of Multiple Products/Impurities 1. Side Reactions in Ozonolysis: Incomplete cleavage or rearrangement of the Criegee intermediate can lead to various byproducts.- Control Reaction Conditions: Ensure the reaction is run at a low temperature and in a suitable solvent (e.g., CH₂Cl₂/MeOH) to stabilize the intermediates.
2. Incomplete Oxidation (Diol Route): The product may be contaminated with the starting diol or the intermediate hydroxy-aldehyde.- Increase Reaction Time/Temperature: If starting material remains, consider extending the reaction time or slightly increasing the temperature.- Add More Oxidant: If the reaction stalls, a small additional portion of the oxidant can be added.
3. Contamination from Workup: Incomplete quenching of peroxides or incomplete separation during extraction.- Thorough Quenching: Test for peroxides with starch-iodide paper before proceeding with extraction.- Efficient Extraction: Perform multiple extractions during the acid-base workup to ensure complete separation.
Difficulty in Product Purification 1. Product is an Oil/Sticky Solid: Small, polar molecules can be difficult to crystallize.- Attempt Co-distillation: If the product is an oil, try co-distilling with a non-polar solvent like toluene under reduced pressure to remove residual water or solvents.- Chromatography: Use column chromatography with a solvent system containing a small amount of acetic or formic acid (0.5-1%) to prevent streaking on the silica gel.
2. Product is Water-Soluble: The product may have significant solubility in the aqueous phase, leading to loss during extraction.- Saturate Aqueous Layer: Before extraction, saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase and drive the organic product into the organic layer.

Frequently Asked Questions (FAQs)

Q1: Which is the most recommended synthetic route for scalability and yield?

The oxidative ozonolysis of 4,4-dimethyl-1-pentene (Route 1) is the most recommended method. Ozonolysis is a highly reliable and specific reaction for cleaving double bonds. While it requires specialized equipment (an ozone generator), the reaction is generally clean, and the oxidative workup directly yields the desired carboxylic acid, often in good yields. The diol oxidation route can suffer from selectivity issues, potentially leading to a mixture of products that are difficult to separate.

Q2: How can I monitor the reaction progress?

  • Thin-Layer Chromatography (TLC): This is the most common method. Spot the reaction mixture against the starting material. The product, being a carboxylic acid, will be significantly more polar than the starting alkene or diol. You may need to add a small amount of acetic acid to the eluent to get a well-defined spot for the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the ozonolysis reaction, the disappearance of the volatile starting alkene can be easily monitored. The carboxylic acid product will likely require derivatization (e.g., silylation) to be analyzed effectively by GC-MS.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction (after quenching and a quick workup) and analyzing it by ¹H NMR can show the disappearance of starting material signals (e.g., vinyl protons in the alkene) and the appearance of product signals (e.g., the aldehyde proton if the workup is not yet complete, or the characteristic methylene protons adjacent to the carbonyl and carboxyl groups).

Q3: What are the key analytical techniques for final product characterization?

The following spectroscopic data can be used to confirm the structure and purity of 2,2-dimethyl-4-oxobutanoic acid.

Technique Expected Observations
¹H NMR - A singlet for the two methyl groups (C(CH₃)₂).- A singlet for the methylene group adjacent to the carbonyl and gem-dimethyl center (C(CH₃)₂CH₂ CO).- A singlet for the methylene group of the aldehyde (CH₂ CHO), which is expected to be deshielded.- A broad singlet for the carboxylic acid proton (COOH), which is exchangeable with D₂O.
¹³C NMR - A peak for the quaternary carbon (C(CH₃)₂).- A peak for the methyl carbons (C(C H₃)₂).- Two distinct peaks for the methylene carbons.- A peak for the ketone carbonyl (C=O) around 190-215 ppm.- A peak for the carboxylic acid carbonyl (COOH) around 170-185 ppm.
Infrared (IR) Spectroscopy - A broad absorption band for the O-H stretch of the carboxylic acid (approx. 2500-3300 cm⁻¹).- A sharp, strong absorption for the C=O stretch of the carboxylic acid (approx. 1700-1725 cm⁻¹).- A sharp, strong absorption for the C=O stretch of the ketone (approx. 1715 cm⁻¹). These two carbonyl peaks may overlap.
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of C₇H₁₂O₃ should be observed. Fragmentation patterns may show losses of water, CO, and CO₂.

Q4: What are the critical safety precautions for these syntheses?

  • Ozonolysis:

    • Ozone Toxicity: Ozone is a toxic and powerful oxidizing gas. All ozonolysis reactions must be performed in a well-ventilated fume hood.

    • Explosive Ozonides: The intermediate ozonides and peroxides formed during the reaction can be explosive. Never perform the reaction at a high concentration, and always keep the reaction temperature at -78 °C until the ozonide is quenched.

    • Oxygen Condensation: If using liquid nitrogen as a coolant (-196 °C), there is a severe risk of condensing liquid oxygen (b.p. -183 °C), which can form an explosive mixture with organic materials. A dry ice/acetone bath (-78 °C) is strongly recommended.

  • Oxidations:

    • Chromium Reagents: Jones reagent (CrO₃) is highly toxic, corrosive, and a known carcinogen. Handle with extreme care and appropriate personal protective equipment (PPE).

    • Exothermic Reactions: The addition of oxidizing agents and the quenching steps can be highly exothermic. Add reagents slowly and with efficient cooling.

Q5: How can I effectively purify the final product?

  • Acid-Base Extraction: This is the most effective initial purification step. By dissolving the crude product in an organic solvent and extracting with an aqueous base (like sodium bicarbonate), the acidic product is selectively moved to the aqueous layer, leaving neutral and basic impurities behind. Subsequent acidification of the aqueous layer will recover the product.

  • Column Chromatography: If impurities with similar acidity are present, silica gel chromatography is necessary. As mentioned, adding 0.5-1% acetic or formic acid to the eluent system is crucial to prevent peak tailing of the carboxylic acid.

  • Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system (e.g., toluene, ethyl acetate/hexanes) can provide highly pure material.

References

  • The UC Center for Laboratory Safety. (n.d.). Explosion during Attempted Ozonolysis Reaction. Retrieved from [Link]

  • UW-Madison Demonstration Lab. (n.d.). Types of Organic Reactions- Ozonolysis. Retrieved from [Link]

  • Master Organic Chemistry. (2013, April 23). Alkene Reactions: Ozonolysis. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Adsorption of Low-Molecular-Weight Carboxylic Acids to Anion Exchange Resins with Various Properties and the Mechanisms of Interaction.
  • Kappes, K., et al. (2023). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. The Journal of Physical Chemistry A.
  • University of Cambridge. (1993). Ozonolysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Purdue University. (n.d.). Training Recommendations - Oxygen and Ozone precautions. Retrieved from [Link]

  • McMurry, J. E., & Melton, J. (n.d.). Conversion of Nitro to Carbonyl by Ozonolysis of Nitronates: 2,5-Heptanedione. Organic Syntheses.
  • JoVE. (2017, February 22). Video: Ozonolysis of Alkenes: Principle and Applications. Retrieved from [Link]

  • ACS Publications. (2023, April 27). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface. Retrieved from [Link]

  • Study.com. (n.d.). Ozonolysis Definition, Mechanism & Reactions. Retrieved from [Link]

  • Parlow, J. J., & South, M. S. (2001). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ozonolysis - Criegee Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids.
  • Michigan State University. (n.d.). Mechanism of Ozonolysis. Retrieved from [Link]

  • Forsén, S., & Nilsson, M. (1964). Part 7. NMR and IR Investigations of Hydrogen Bonding and Tautomerism in Cyclopentane Enols. Acta Chemica Scandinavica, 18, 1208-1221.
  • SynArchive. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Reddit. (2024, February 16). Trouble with diol oxidation. r/Chempros. Retrieved from [Link]

  • RSC Publishing. (n.d.). Renewable synthesis of γ-butyrolactone from biomass-derived 2-furanone using palladium supported on humin-derived activated carbon (Pd/HAC) as a heterogeneous catalyst. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (S)-(+)-γ-BUTYROLACTONE-γ-CARBOXYLIC ACID. Retrieved from [Link]

  • ChemRxiv. (n.d.). Oxidation of Alcohols and Oxidative Cyclization of Diols using NaBr and Selectfluor. Retrieved from [Link]

  • Nature. (2024, February 7). One-pot redox cascade paired electrosynthesis of gamma-butyrolactone from furoic acid. Retrieved from [Link]

  • Fengyi. (2025, July 25). What are the oxidation products of 1,4 - Butanediol?. Retrieved from [Link]

  • UPB. (n.d.). INTEGRATED PROCESS FOR γ-BUTYROLACTONE PRODUCTION. Retrieved from [Link]

  • Perfumer & Flavorist. (n.d.). Ozonolysis used for synthesis of odor compounds. Retrieved from [Link]

  • ACS Publications. (2012, September 19). Nitroxyl Radical/PhI(OAc)2: One-Pot Oxidative Cleavage of Vicinal Diols to (Di)Carboxylic Acids. Retrieved from [Link]

  • PMC. (2022, December 23). Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation. Retrieved from [Link]

  • ACS Publications. (2015, April 17). Chemoselective Catalytic Oxidation of 1,2-Diols to α-Hydroxy Acids Controlled by TEMPO–ClO2 Charge-Transfer Complex. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Epoxidation and oxidation reactions using 1,4-butanediol dimethacrylate crosslinked polystyrene-supported tertiary butyl hydroperoxide. Retrieved from [Link]

  • eScholarship. (2022, August 18). Gas Phase and Gas–Solid Interface Ozonolysis of Nitrogen Containing Alkenes: Nitroalkenes, Enamines, and Nitroenamines. Retrieved from [Link]

  • ScienceDirect. (n.d.). Selective oxidation of 1,2-propanediol and butanediol catalyzed by Na2WO4-H2O2. Retrieved from [Link]

  • MDPI. (2022, February 9). Experimental and Theoretical Studies of Trans-2-Pentenal Atmospheric Ozonolysis. Retrieved from [Link]

  • OSTI.gov. (1987, October 10). *Ozonolysis of alkenes and reactions of polyfunctional compounds. XXXI. Ozonolysis of cyclic olefins in solvents of ether type for the case of dimethyl endo,cis

Technical Support Center: Purification of 2,2-dimethyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The following guide is based on established principles for the purification of keto acids and carboxylic acids. While specific literature on the purification of 2,2-dimethyl-4-oxobutanoic acid is limited, these general troubleshooting strategies and protocols should serve as a robust starting point for your research.

Frequently Asked Questions (FAQs)

???+ question "Q1: What are the most common impurities I can expect when synthesizing 2,2-dimethyl-4-oxobutanoic acid?"

???+ question "Q2: My purified 2,2-dimethyl-4-oxobutanoic acid is a light yellow solid. Is this expected?"

???+ question "Q3: What is the most effective method for purifying 2,2-dimethyl-4-oxobutanoic acid?"

???+ question "Q4: How does the pH affect the stability and purification of 2,2-dimethyl-4-oxobutanoic acid?"

Troubleshooting Guides

Crystallization Challenges

Issue 1: My product has "oiled out" during crystallization instead of forming crystals. What should I do?

  • Potential Cause: "Oiling out" is a common problem when the supersaturation of the solution is too high, or the cooling rate is too rapid.[1] This leads to the product precipitating as a liquid phase instead of forming an ordered crystal lattice. The choice of solvent is also a critical factor.[1]

  • Troubleshooting Steps:

    • Re-heat the solution: Gently warm the mixture until the oil redissolves completely.

    • Add more solvent: To decrease the supersaturation, add a small amount of the same hot solvent.

    • Slow cooling: Allow the solution to cool to room temperature very slowly. You can insulate the flask to slow down the cooling rate.

    • Gentle agitation: Intermittent, gentle swirling can sometimes encourage nucleation.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface to create nucleation sites.[1]

    • Seeding: If you have a small crystal of the pure compound, add it to the solution to induce crystallization.[1]

Analytical Challenges

Issue 2: I'm observing significant peak tailing in my Reverse-Phase HPLC analysis of 2,2-dimethyl-4-oxobutanoic acid. How can I improve the peak shape?

  • Potential Cause: Peak tailing for acidic compounds is often due to interactions between the analyte and residual silanol groups on the silica-based stationary phase of the HPLC column.[2] At a mid-range pH, the carboxylic acid can be partially ionized, leading to these undesirable interactions.[2]

  • Troubleshooting Steps:

    • Lower the mobile phase pH: Adjust the pH of your mobile phase to be at least 2 pH units below the pKa of the carboxylic acid. Using an additive like formic acid or phosphoric acid to achieve a pH of 2.5-3.0 will ensure the analyte is in its neutral, protonated form, minimizing interactions with the stationary phase.[2]

    • Use an end-capped column: These columns have fewer free silanol groups, reducing the chances of peak tailing.

    • Check for column overload: Injecting too high a concentration of your sample can also lead to poor peak shape. Try diluting your sample.[2]

Issue 3: I suspect my sample is thermally decomposing during GC-MS analysis. What are my options?

  • Potential Cause: 2,2-dimethyl-4-oxobutanoic acid has a low volatility and can be prone to thermal degradation at the high temperatures used in a GC injector.[2] The carboxylic acid and keto groups are particularly susceptible to heat.

  • Troubleshooting Steps:

    • Derivatization: This is the most common solution. Convert the carboxylic acid to a more volatile and thermally stable ester (e.g., by methylation) or a silyl ester (e.g., using BSTFA).[2]

    • Optimize injector temperature: If you must analyze without derivatization, carefully optimize the injector temperature to be just high enough for volatilization but low enough to minimize degradation.[2]

    • Use a deactivated inlet liner: This will minimize active sites that can promote analyte degradation.[2]

Purity and Impurity Removal

Issue 4: My final product is discolored. What are the potential colored impurities and how can I remove them?

  • Potential Cause: Discoloration often arises from polymeric or high-molecular-weight by-products formed during the synthesis. In syntheses like the Friedel-Crafts reaction, dark-colored impurities are common.[3]

  • Troubleshooting Steps:

    • Activated Carbon Treatment: During recrystallization, after dissolving your compound in the hot solvent, you can add a small amount of activated carbon to adsorb the colored impurities. Perform a hot filtration to remove the carbon before allowing the solution to cool.[4]

    • Oxidative Treatment of Salts: An older but potentially effective method involves forming an alkali metal salt of the keto acid and treating it with a mild oxidizing agent in an alkaline solution. The oxidizing agent can destroy the colored impurities without significantly affecting the keto acid salt.[3]

    • Column Chromatography: If other methods fail, column chromatography can be used to separate the desired compound from the colored impurities.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines a general procedure for the recrystallization of 2,2-dimethyl-4-oxobutanoic acid.

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: In a flask, add the crude 2,2-dimethyl-4-oxobutanoic acid and a minimal amount of the selected solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities or if activated carbon was used for decolorization, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Sample Preparation for LC-MS Analysis

This protocol details the steps for preparing a sample of 2,2-dimethyl-4-oxobutanoic acid for LC-MS analysis to avoid common analytical issues.

  • Protein Precipitation (for biological samples): To 100 µL of plasma, add 300 µL of cold acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase. Crucially, ensure the mobile phase is acidic (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to ensure the analyte is in its protonated form.[2]

  • Analysis: Inject the reconstituted sample into the LC-MS system.

Data Presentation

Table 1: Solvent Selection Guide for Recrystallization
SolventPolarityBoiling Point (°C)Notes
WaterHigh100Good for highly polar compounds. Solubility can be pH-dependent for carboxylic acids.
Ethanol/MethanolHigh78 / 65Good general-purpose solvents. May need a co-solvent for less polar compounds.
AcetoneMedium56Good for moderately polar compounds. Its low boiling point allows for easy removal.
Ethyl AcetateMedium77A versatile solvent for a range of polarities.
TolueneLow111Suitable for less polar compounds. Its high boiling point requires careful removal.
Hexane/HeptaneLow69 / 98Good for non-polar compounds. Often used as an anti-solvent in combination with a more polar one.

Visualizations

Diagram 1: Troubleshooting Crystallization Issues

G start Start Crystallization oiling_out Product 'Oils Out' start->oiling_out Rapid Cooling / High Supersaturation add_solvent Add More Hot Solvent oiling_out->add_solvent slow_cooling Allow Slow Cooling scratch Scratch Inner Surface slow_cooling->scratch successful_crystals Successful Crystallization slow_cooling->successful_crystals If crystals form add_solvent->slow_cooling seed Add Seed Crystal scratch->seed seed->successful_crystals

Caption: A workflow for troubleshooting the common issue of a product "oiling out" during crystallization.

Diagram 2: Purification Strategy Decision Tree

G start Crude 2,2-dimethyl-4-oxobutanoic acid is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil) is_pure Is the product pure after recrystallization? recrystallize->is_pure is_pure->column_chromatography No final_product Pure Product is_pure->final_product Yes column_chromatography->final_product

Caption: A decision tree to guide the selection of an appropriate purification strategy for 2,2-dimethyl-4-oxobutanoic acid.

References

Sources

Stability issues of 2,2-dimethyl-4-oxobutanoic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical resource for 2,2-dimethyl-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the experimental challenges associated with this unique β-keto acid. Here, you will find comprehensive FAQs and troubleshooting guides to ensure the stability and integrity of 2,2-dimethyl-4-oxobutanoic acid throughout your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns associated with 2,2-dimethyl-4-oxobutanoic acid?

A1: 2,2-Dimethyl-4-oxobutanoic acid is a β-keto acid, a class of compounds known for their inherent instability. The primary degradation pathway is decarboxylation, which is the loss of carbon dioxide from the carboxylic acid group.[1] This process is significantly accelerated by heat and acidic conditions.[1][2] Additionally, the presence of an aldehyde functional group introduces susceptibility to base-catalyzed reactions, such as aldol additions and condensations.[3]

Q2: What is the mechanism of decarboxylation for 2,2-dimethyl-4-oxobutanoic acid?

A2: The decarboxylation of β-keto acids like 2,2-dimethyl-4-oxobutanoic acid proceeds through a cyclic, concerted transition state.[1] This involves the formation of an enol intermediate, which then tautomerizes to the more stable ketone.[1] This reaction can occur spontaneously, especially upon heating.[2]

Q3: How does pH affect the stability of 2,2-dimethyl-4-oxobutanoic acid?

A3: The stability of 2,2-dimethyl-4-oxobutanoic acid is highly pH-dependent.

  • Acidic Conditions (pH < 4): The compound is more prone to decarboxylation as the carboxylic acid is in its protonated form.[1][3]

  • Neutral to Slightly Basic Conditions (pH 7-9): Stability may decrease due to the increased susceptibility of the aldehyde group to base-catalyzed reactions like aldol additions.[3] The carboxylate form, which is more resistant to decarboxylation, is prevalent at this pH.[1]

  • Strongly Basic Conditions (pH > 9): The compound is likely to be unstable and can undergo significant degradation through various base-catalyzed pathways.[3]

Q4: What are the recommended storage conditions for 2,2-dimethyl-4-oxobutanoic acid?

A4: Due to its inherent instability, 2,2-dimethyl-4-oxobutanoic acid and solutions containing it should be stored at low temperatures to minimize degradation. For long-term storage, -80°C is highly recommended.[1] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 2,2-dimethyl-4-oxobutanoic acid.

Issue 1: Inconsistent or low analyte signal in chromatographic analysis (HPLC/LC-MS).
  • Potential Cause A: Analyte Degradation in the Autosampler.

    • Explanation: β-keto acids can degrade in the autosampler, especially if it is not temperature-controlled.[1]

    • Solution: Use a cooled autosampler set to a low temperature (e.g., 4°C). Analyze samples as quickly as possible after preparation.

  • Potential Cause B: Poor Peak Shape (Tailing).

    • Explanation: For acidic compounds like 2,2-dimethyl-4-oxobutanoic acid, interactions with residual silanols on silica-based stationary phases can cause peak tailing.[3] This is more pronounced at mid-range pH where the carboxylic acid is partially ionized.

    • Solution:

      • Lower Mobile Phase pH: Adjust the mobile phase pH to at least 2 pH units below the pKa of the carboxylic acid (typically around 4.5). A mobile phase pH of 2.5-3.0 using an additive like formic acid will ensure the analyte is in its neutral, protonated form.[3]

      • Use an Appropriate Column: Employ an "end-capped" column or one specifically designed for polar analytes to minimize silanol interactions.[3]

      • Check for Column Overload: Injecting a sample that is too concentrated can lead to peak tailing. Try diluting your sample.[3]

Issue 2: Low recovery during sample extraction.
  • Potential Cause: Improper pH during extraction.

    • Explanation: The ionization state of 2,2-dimethyl-4-oxobutanoic acid is critical for its retention on solid-phase extraction (SPE) cartridges. If the pH is not optimized, the analyte may not be retained effectively or could bind irreversibly.[3]

    • Solution:

      • Adjust Sample pH: Before loading onto a reversed-phase or mixed-mode cation exchange SPE cartridge, acidify the sample to a pH below the analyte's pKa to ensure it is in its neutral form for better retention.[3]

      • Optimize Wash and Elution Solvents: Ensure your wash solvent is strong enough to remove interferences without eluting the analyte. For elution from a mixed-mode anion exchange cartridge, a basic modifier in the organic solvent may be necessary to neutralize the analyte and disrupt ionic interactions.[3]

Issue 3: Variable results or no signal in GC-MS analysis.
  • Potential Cause: Thermal degradation and low volatility.

    • Explanation: 2,2-dimethyl-4-oxobutanoic acid is not well-suited for direct GC-MS analysis due to its low volatility and the potential for thermal degradation of both the carboxylic acid and aldehyde groups in the hot injector.[3][4]

    • Solution:

      • Derivatization: Implement a derivatization step to increase the analyte's volatility and thermal stability. Silylation (e.g., with BSTFA) or methylation of the carboxylic acid are common and effective approaches for similar molecules.[3][4]

      • Optimize Injector Temperature: If analyzing without derivatization, carefully optimize the injector temperature to be high enough for volatilization but low enough to prevent degradation.

      • Use a Deactivated Inlet Liner: Minimize active sites that can cause analyte degradation by using a deactivated inlet liner.[3]

Issue 4: Appearance of unexpected peaks in your chromatogram or spectrum.
  • Potential Cause A: Decarboxylation Product.

    • Explanation: The most likely degradation product is 3,3-dimethylbutanal, formed via decarboxylation. This will have a lower molecular weight and be more volatile.

    • Identification: Look for a mass corresponding to C6H12O (M.W. 100.16 g/mol ).

    • Prevention: Maintain low temperatures throughout sample preparation and analysis. Ensure the pH of your solutions is not strongly acidic.

  • Potential Cause B: Aldol Reaction Products.

    • Explanation: Under neutral to basic conditions, the aldehyde functionality can undergo self-condensation (an aldol reaction) to form larger molecules.[5]

    • Identification: Look for masses corresponding to dimers of the starting material or subsequent dehydration products.

    • Prevention: Work under acidic conditions (pH < 7) if compatible with your experimental goals. Keep reaction and sample storage temperatures low.

Data and Protocols

Table 1: pH-Dependent Stability of 2,2-dimethyl-4-oxobutanoic acid (Illustrative)

This table provides an illustrative summary of the expected stability based on general chemical principles for β-keto acids.[3]

pH% Remaining (24h @ 25°C)Potential Degradation Products
2.0>95%3,3-dimethylbutanal (from decarboxylation)
4.0~98%Trace impurities
7.0~90%Aldol addition/condensation products
9.0~75%Increased levels of aldol products
11.0<50%Significant degradation via multiple pathways
Experimental Protocol: Sample Preparation for LC-MS/MS Analysis

This protocol is a general guideline for the extraction of 2,2-dimethyl-4-oxobutanoic acid from biological matrices, adapted from established methods for similar short-chain keto acids.[6]

Materials:

  • Biological sample (e.g., plasma, cell lysate)

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the analyte)

  • Ice bucket

  • Pre-chilled (-20°C) acetonitrile with 0.1% formic acid

  • Centrifuge capable of maintaining 4°C

  • Nitrogen evaporator

Procedure:

  • Thawing: Thaw frozen samples on ice.

  • Aliquoting: In a clean microcentrifuge tube, add 50 µL of the sample.

  • Internal Standard Spiking: Add a known amount of the IS solution to each sample.

  • Protein Precipitation: Add 200 µL of pre-chilled acetonitrile with 0.1% formic acid to precipitate proteins.

  • Vortexing: Vortex the mixture for 1 minute.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Diagrams

cluster_troubleshooting Troubleshooting Workflow: Low Analyte Signal start Low/Inconsistent Signal check_autosampler Is autosampler cooled? start->check_autosampler cool_autosampler Use cooled autosampler (4°C) Analyze promptly check_autosampler->cool_autosampler No check_peak_shape Is there peak tailing? check_autosampler->check_peak_shape Yes reanalyze Re-analyze sample cool_autosampler->reanalyze adjust_ph Lower mobile phase pH (e.g., pH 2.5-3.0) check_peak_shape->adjust_ph Yes check_peak_shape->reanalyze No change_column Use end-capped or polar-specific column adjust_ph->change_column dilute_sample Dilute sample to avoid column overload adjust_ph->dilute_sample adjust_ph->reanalyze cluster_degradation Degradation Pathways of 2,2-dimethyl-4-oxobutanoic acid start 2,2-dimethyl-4-oxobutanoic acid decarboxylation Decarboxylation (Heat, Acidic pH) start->decarboxylation aldol Aldol Addition/Condensation (Neutral/Basic pH) start->aldol product1 3,3-dimethylbutanal + CO2 decarboxylation->product1 product2 Dimerized/Dehydrated Products aldol->product2

Caption: Primary degradation pathways for 2,2-dimethyl-4-oxobutanoic acid.

References

  • Imperial College London. (n.d.). Carbonyl Chemistry (12 Lectures) Aldehydes and Ketones. Retrieved from [Link]

  • Quora. (2016, November 2). What is stability of aldehyde and ketone? Retrieved from [Link]

  • Ashenhurst, J. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Retrieved from [Link]

  • American Chemical Society. (n.d.). Stabilization of Aldehydes as Propylene Glycol Acetals. ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Eurofins. (2018, February 19). Analytical Method Summaries. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Butanoic acid, 2,2-dimethyl-3-oxo-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • NP-MRD. (2022, September 8). Showing NP-Card for 2,2-dimethyl butyric acid (NP0271994). Retrieved from [Link]

  • Ashenhurst, J. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Aldol reaction. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). B.5.2 Residue Analytical Methods. Retrieved from [Link]

  • Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]

  • Allen. (n.d.). Which beta-keto acid shown will not undergo decarboxylation? Retrieved from [Link]

  • Ashenhurst, J. (2010, May 24). Enamines. Master Organic Chemistry. Retrieved from [Link]

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Technical Support Center: Solubility Solutions for 2,2-dimethyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2,2-dimethyl-4-oxobutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet critical challenge of this compound's poor aqueous solubility during assay development. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) formatted to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of 2,2-dimethyl-4-oxobutanoic acid in my aqueous assay buffer?

Answer: The solubility behavior of 2,2-dimethyl-4-oxobutanoic acid is dictated by its chemical structure, which contains both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions.

  • Hydrophobic Character: The gem-dimethyl group (-C(CH₃)₂-) is nonpolar and contributes to the molecule's overall hydrophobicity, limiting its ability to form favorable interactions with polar water molecules.

  • pH-Dependent Carboxylic Acid Group: The carboxylic acid (-COOH) is the primary hydrophilic functional group. Its charge state, and therefore its solubility, is highly dependent on the pH of the solution.

    • At acidic or neutral pH (pH < ~4.5): The carboxylic acid group is predominantly in its protonated, neutral form (-COOH). This form is less polar and thus less soluble in aqueous buffers.

    • At basic pH (pH > ~4.5): The group deprotonates to form the carboxylate anion (-COO⁻). This charged form is significantly more polar and readily interacts with water, leading to a marked increase in solubility.[1][2]

Therefore, if your aqueous buffer has a neutral or acidic pH, the compound will likely exhibit poor solubility.

Q2: I dissolved my compound in 100% DMSO, but it precipitates immediately when I add it to my aqueous buffer. What is happening and how can I fix it?

Answer: This phenomenon, often called "crashing out" or precipitation, is a very common issue when diluting a concentrated DMSO stock into an aqueous medium.[3][4][5]

The Cause (Solvent Shock): 2,2-dimethyl-4-oxobutanoic acid is highly soluble in the polar aprotic solvent DMSO. However, when a small volume of this DMSO stock is added to a large volume of aqueous buffer, the local concentration of DMSO rapidly decreases. The compound is suddenly exposed to a predominantly water-based environment where its solubility is much lower, causing it to precipitate out of the solution.[3][4]

The Solution (Optimized Dilution Protocol): To prevent this, you must avoid a rapid change in the solvent environment. The key is to add the DMSO stock to the aqueous buffer slowly and with continuous mixing.

  • Prepare High-Concentration Stock: Dissolve the compound in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 50-100 mM). Ensure it is fully dissolved.

  • Dispense Aqueous Buffer: In a separate tube, place the full required volume of your final aqueous assay buffer.

  • Initiate Mixing: Place the tube containing the buffer on a vortex mixer set to a medium, continuous speed.

  • Add Stock Solution Dropwise: While the buffer is vortexing, slowly add the required small volume of your DMSO stock solution drop-by-drop directly into the buffer.[3] This "reverse addition" ensures the DMSO is rapidly and evenly dispersed, preventing localized areas of high compound concentration that can trigger precipitation.[3]

  • Inspect for Clarity: After addition, continue vortexing for another 10-15 seconds and then visually inspect the solution for any cloudiness or precipitate.

If precipitation still occurs, consider lowering the final concentration of the compound or slightly increasing the final percentage of DMSO in your working solution, ensuring it remains within the tolerance limits of your assay (see Q6).

Q3: Can I improve the aqueous solubility by adjusting the pH of my buffer? What is the optimal pH range?

Answer: Yes, pH adjustment is one of the most effective methods for increasing the aqueous solubility of carboxylic acids like 2,2-dimethyl-4-oxobutanoic acid.

The Mechanism: By raising the pH of the solution above the compound's pKa, you convert the less soluble neutral carboxylic acid (-COOH) into its much more soluble anionic carboxylate salt (-COO⁻).[1] The pKa of a typical carboxylic acid is in the range of 3-5.

Optimal pH Range: For maximal solubility, the pH of your final assay buffer should be at least 1.5 to 2 units higher than the compound's pKa. A safe and effective range to aim for would be pH 7.0 to 8.5 . This ensures the vast majority of the molecules are in the deprotonated, soluble form.

G cluster_prep Stock Preparation cluster_dilute Working Solution Preparation Stock Weigh compound AddBase Add small amount of 10-100 mM NaOH(aq) or other suitable base Stock->AddBase Vortex Vortex until fully dissolved to form concentrated sodium salt stock AddBase->Vortex Dilute Dilute the basic stock into the final buffer to achieve desired concentration Vortex->Dilute Use basic stock for dilution Buffer Prepare final assay buffer at target pH (e.g., 7.4) Buffer->Dilute CheckpH Verify final pH and adjust if necessary Dilute->CheckpH

Caution: Always verify that the required basic pH is compatible with your assay components (e.g., enzyme stability, cell viability).

Q4: What alternative solvents or co-solvents can I use if DMSO is not compatible with my assay?

Answer: If DMSO is unsuitable due to toxicity or assay interference, several other organic solvents can be considered. However, each has its own compatibility profile that must be validated for your specific system.[6]

SolventRecommended Max % in Cell AssaysProsCons
DMSO < 0.5% [3]Excellent solvating power for many compounds.[7]Can be toxic to sensitive cell lines[3][8]; may interfere with some enzyme activities.
Ethanol (EtOH) < 1.0%Biocompatible at low concentrations; volatile and easy to remove.Less effective at solvating highly hydrophobic compounds compared to DMSO.
Methanol (MeOH) < 0.5%Good solvating power.More toxic than ethanol; can be metabolized by cells.
N,N-Dimethylformamide (DMF) < 0.1%Strong solvating power, similar to DMSO.Higher toxicity than DMSO; use with caution in cell-based assays.
Cyrene™ Up to 2% (variable)A greener, less toxic alternative to DMSO[9]; does not interfere with ROS-mediated cell death assays.[9]Newer solvent, so less established in literature; may have different solvation properties.

Solubility Enhancers (Co-solvents): In some cases, adding a solubility enhancer to your aqueous buffer can help.

  • Polyethylene Glycol (PEG): Low molecular weight PEGs (e.g., PEG-300, PEG-400) can increase the solubility of hydrophobic compounds.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them and increasing their aqueous solubility.

Recommendation: Always perform a solvent tolerance control experiment by running your assay with different concentrations of the chosen solvent alone to determine the maximum concentration that does not affect the assay's performance or viability.

Q5: How do I prepare a stable, high-concentration stock solution of 2,2-dimethyl-4-oxobutanoic acid?

Answer: Preparing a reliable stock solution is the foundation of reproducible experiments. The choice of solvent depends on the desired concentration and downstream application.

  • Solvent Choice: Use anhydrous (water-free) 100% DMSO. Water contamination can reduce the solvating power of DMSO over time.[3]

  • Calculation: Calculate the mass of 2,2-dimethyl-4-oxobutanoic acid needed to achieve the desired molar concentration (e.g., 50 mM).

  • Dissolution: Add the compound to the correct volume of DMSO in a sterile, appropriate tube (e.g., glass or polypropylene).

  • Mixing: Vortex vigorously. If necessary, gentle warming in a 37°C water bath can aid dissolution. Ensure the compound is completely dissolved with no visible particulates.

  • Storage: Store in small, tightly-sealed aliquots at -20°C or -80°C to prevent freeze-thaw cycles and moisture absorption.

  • Solvent Choice: Start with high-purity water (e.g., Milli-Q).

  • Dissolution: Suspend the weighed compound in water. It will not dissolve initially.

  • Titration: While stirring, add a 1 M NaOH solution dropwise until the compound fully dissolves. This converts the acid to its highly soluble sodium salt.

  • pH Adjustment: Carefully adjust the pH of the stock solution to a neutral or slightly basic pH (e.g., 7.2-7.5) using dilute HCl or NaOH as needed.

  • Final Volume & Storage: Bring the solution to the final desired volume with water. Sterilize by filtering through a 0.22 µm filter. Store at 4°C (short-term) or in aliquots at -20°C (long-term).

Q6: My cell-based assay is showing toxicity. Could it be my solubilization method?

Answer: Absolutely. Unintended cytotoxicity can arise from either the compound itself or, more commonly, the vehicle used to dissolve it.

Troubleshooting Steps:

  • Run a Vehicle Control: This is the most critical step. Treat your cells with the highest concentration of the solvent (e.g., 0.5% DMSO in media) used in your experiment, but without the compound. If you observe toxicity in this control group, your solvent concentration is too high.

  • Check Final Solvent Concentration: As a rule of thumb, the final concentration of DMSO in cell culture media should be kept below 0.5%, and for some sensitive cell lines, below 0.1%.[3] Exceeding this can disrupt cell membranes and induce stress pathways.

  • Consider pH Effects: If you used pH modification to solubilize the compound, ensure the final pH of the media after adding your stock solution is within the normal physiological range (typically 7.2-7.4). A significant shift in pH can be highly toxic to cells.

  • Evaluate Compound Stability: The compound may be unstable in the assay medium, degrading into a toxic byproduct. This can sometimes be time- or temperature-dependent. Prepare working solutions fresh and use them immediately whenever possible.[3]

Troubleshooting Workflow: A Decision Guide

If you are facing solubility issues, follow this logical workflow to identify a solution.

G Start Start: Compound Precipitates in Aqueous Buffer Q1 Is your buffer pH > 7.0? Start->Q1 AdjustpH ACTION: Increase buffer pH to 7.4-8.0. Prepare a basic aqueous stock. Q1->AdjustpH No CheckDMSO Are you using a 'reverse dilution' (adding DMSO stock to vortexing buffer)? Q1->CheckDMSO Yes ReTest1 Re-test solubility AdjustpH->ReTest1 Then... UseReverse ACTION: Adopt the reverse dilution protocol. CheckDMSO->UseReverse No LowerConc ACTION: Lower the final compound concentration. Is precipitation resolved? CheckDMSO->LowerConc Yes ReTest1->CheckDMSO Still Precipitates Success Success: Proceed with Assay ReTest1->Success Resolved UseReverse->ReTest1 LowerConc->Success Yes AltSolvent ACTION: Consider alternative solvents (EtOH) or co-solvents (Cyclodextrin, PEG). Run solvent toxicity controls. LowerConc->AltSolvent No AltSolvent->Success Then re-test

References

  • Tamura, T., et al. (2020). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Nature Communications. Retrieved from [Link]

  • The University of Manchester. (n.d.). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. Retrieved from [Link]

  • Gabrielson, E. R., et al. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry. Retrieved from [Link]

  • Reddit. (2021). Alternatives to DMSO? Acetonitrile in biology? r/Chempros. Retrieved from [Link]

  • Google Patents. (n.d.). alpha-Keto acid/amino acid salt compounds and a process for their production.
  • Hartsough, D. S., & Merz, K. M. (1995). The Concept of Solvent Compatibility and Its Impact on Protein Stability and Activity Enhancement in Nonaqueous Solvents. Journal of the American Chemical Society.
  • Langmuir. (2024). Dimethyl-Sulfoxide-Free Cell Cryoprotectant Derived from Amino Acids. Retrieved from [Link]

  • The Cell Culture Dish. (n.d.). What do you think about alternatives to DMSO for cell therapy applications?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(2-Cyanoanilino)-2,2-dimethyl-4-oxobutanoic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]

  • American Pharmaceutical Review. (2016). Biocompatibility Failure & Solvent Effect on Chemical Characterization. Retrieved from [Link]

  • University of Alberta. (n.d.). Chemically active extraction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • ACS Publications. (2017). pH Dependence of the Aqueous Photochemistry of α-Keto Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

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  • Reddit. (2019). Isolation of a Carboxylic acid. r/chemhelp. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of KETO ( g/100ml ) in aqueous solutions of PVP K30 and.... Retrieved from [Link]

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  • Google Patents. (n.d.). Extraction of carboxylic acids from dilute aqueous solutions.
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Technical Support Center: Optimizing Derivatization of 2,2-dimethyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs for optimizing reaction conditions for 2,2-dimethyl-4-oxobutanoic acid derivatization.

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the successful derivatization of 2,2-dimethyl-4-oxobutanoic acid. Given its structure, containing both a carboxylic acid and a ketone functional group, chemical derivatization is an essential step to increase its volatility and thermal stability, making it amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] This document is structured as a technical support center, offering direct answers to common challenges and foundational questions encountered in the laboratory.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the derivatization process in a direct question-and-answer format.

Q1: I am seeing a very low or no peak for my derivatized analyte. What is the likely cause?

A: A low or non-existent product yield is one of the most common issues and typically points to one of four primary causes:

  • Presence of Moisture: Silylating reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are extremely sensitive to moisture.[2] Water will react preferentially with the reagent, consuming it before it can react with your analyte.[3] This is the most frequent cause of derivatization failure.

    • Solution: Ensure your sample is completely dry before adding any reagents. Lyophilization (freeze-drying) or evaporation to dryness under a stream of inert gas (e.g., nitrogen) are critical steps.[4] Also, ensure all solvents, such as pyridine, are anhydrous.[5]

  • Insufficient Reagent: The derivatization reaction requires a molar excess of the reagent relative to all reactive functional groups in the sample, not just your analyte of interest. Other compounds in your sample matrix can consume the reagent.[2]

    • Solution: Increase the volume or concentration of the derivatization reagent. It is often necessary to perform a concentration-dependent test to find the optimal excess for your specific sample matrix.

  • Incomplete Reaction: The reaction may not have gone to completion due to suboptimal time or temperature.

    • Solution: Re-evaluate your incubation parameters. For the two-step methoximation/silylation, ensure each step is given adequate time and the correct temperature to proceed to completion. Refer to the optimized protocol parameters in the table below.[2][6]

  • Analyte Degradation: Although 2,2-dimethyl-4-oxobutanoic acid is not an α-keto acid, which are particularly unstable, general degradation can still occur with improper sample handling.[2][7]

    • Solution: Minimize sample handling time and keep samples cold when not in a reaction step. Process samples as quickly as possible after collection and extraction.

Q2: My chromatogram shows multiple peaks for my analyte instead of one. Why is this happening?

A: The presence of multiple peaks for a single analyte is usually a sign of incomplete or partial derivatization, or tautomerization.

  • Incomplete Derivatization: If either the keto or carboxyl group is not fully derivatized, you will see peaks for the partially derivatized molecule alongside the fully derivatized one.[2]

    • Solution: Re-optimize your reaction conditions as described in Q1. Ensure that both the methoximation and silylation steps are driven to completion. The presence of a catalyst like 1% Trimethylchlorosilane (TMCS) in your MSTFA can improve the efficiency of the silylation reaction.[1][4]

  • Keto-Enol Tautomerism: The ketone group of 2,2-dimethyl-4-oxobutanoic acid can exist in equilibrium with its enol form. If the keto group is not protected, both tautomers can be silylated, resulting in two different derivative peaks.[1]

    • Solution: This is precisely why a two-step derivatization is the standard method. The initial methoximation step converts the ketone into a methoxime derivative, "locking" it in one form and preventing tautomerization before the silylation step.[8] If you are seeing multiple peaks, ensure your methoximation step is efficient and complete.

Q3: I'm observing poor peak shape, such as peak tailing or fronting. How can I fix this?

A: Poor peak shape is often caused by unwanted interactions between the analyte and the analytical system, usually due to residual polarity.

  • Adsorption in the GC System: If the derivatization is incomplete, the remaining polar carboxyl or keto groups can interact with active sites in the GC inlet liner or on the column, causing peak tailing.[2]

    • Solution: The primary solution is to ensure complete derivatization (see Q1 and Q2). Additionally, using a deactivated GC liner and ensuring your column is in good condition can mitigate these effects.

  • Column Overload: Injecting a sample that is too concentrated can lead to peak fronting.[9]

    • Solution: Dilute your derivatized sample before injection or reduce the injection volume.

Q4: My results are not reproducible between samples or batches. What factors contribute to this variability?

A: A lack of reproducibility is a critical issue that points to inconsistent sample handling or reaction conditions.

  • Inconsistent Reaction Conditions: Minor variations in temperature, incubation time, or reagent volumes between samples will lead to different derivatization efficiencies.[2]

    • Solution: Use a calibrated heating block or thermal shaker for precise and uniform temperature control.[2] Always use calibrated pipettes for accurate liquid handling. For high-throughput applications, consider automated derivatization systems to maximize consistency.[2]

  • Variable Moisture Contamination: Inconsistent exposure of samples or reagents to atmospheric moisture is a major source of variability.[2]

    • Solution: Keep reagent vials tightly sealed and handle them quickly. If possible, work in a dry environment, such as under a nitrogen atmosphere. Using reagents from single-use ampules can also improve consistency.[3]

Frequently Asked Questions (FAQs)

Q1: Why is a two-step derivatization (methoximation followed by silylation) necessary for 2,2-dimethyl-4-oxobutanoic acid?

A1: This two-step process addresses the two different functional groups on the molecule. The first step, methoximation, specifically targets the ketone group to form a stable methoxime. This is critical to prevent the formation of multiple enol isomers during the subsequent silylation step, which would complicate the resulting chromatogram.[8] The second step, silylation, targets the acidic proton on the carboxylic acid group, converting it into a non-polar, volatile trimethylsilyl (TMS) ester, which is ideal for GC analysis.[1][10]

Q2: Which silylating reagent should I use? MSTFA or BSTFA?

A2: Both N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are powerful silylating agents.[11] However, MSTFA is often preferred for metabolomics applications because its byproducts are highly volatile, which minimizes interference in the chromatogram. For robust derivatization of the carboxylic acid, it is highly recommended to use MSTFA that includes a catalyst, such as 1% Trimethylchlorosilane (TMCS).[4]

Q3: How long are my derivatized samples stable?

A3: The stability of silyl derivatives can be limited. They are susceptible to hydrolysis if exposed to even trace amounts of moisture. It is best practice to analyze derivatized samples as soon as possible, ideally within 24 hours.[12] If samples must be stored, they should be kept in tightly sealed autosampler vials at 4°C. Always run a stability test with your standards to determine the acceptable storage window for your specific conditions.

Q4: My dried sample residue won't dissolve in the MSTFA reagent. What should I do?

A4: If the dried extract does not dissolve, the derivatization reaction will be inefficient or fail completely.[13] The standard protocol for this class of compounds uses a solvent in the first step that aids in dissolution. Methoxyamine hydrochloride is typically dissolved in anhydrous pyridine, which is an excellent solvent for organic acids.[4][12] The sample should dissolve in the methoxyamine/pyridine solution during the first incubation step, before the MSTFA is added. If you are still having issues, ensure your sample extract is free of insoluble matrix components.

Experimental Protocols & Data

Protocol 1: Two-Step Methoximation and Silylation for GC-MS Analysis

This protocol is a widely used method for the derivatization of keto acids for GC-MS analysis.[4][12]

Materials:

  • Dried sample extract (e.g., from plasma, urine, or cell culture)

  • Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in anhydrous pyridine)[4]

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (MSTFA + 1% TMCS)[4]

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or incubator

  • GC vials with inserts

Procedure:

  • Sample Drying: Ensure the sample extract is completely dry. This is the most critical step. Place the open sample vial in a vacuum concentrator or use a gentle stream of nitrogen until all solvent is removed.[4]

  • Methoximation:

    • To the dried sample, add 50 µL of the methoxyamine hydrochloride solution.[4]

    • Cap the vial tightly and vortex for 1 minute to ensure the residue is fully dissolved.

    • Incubate the mixture at 60°C for 60 minutes.[4]

    • After incubation, allow the vial to cool completely to room temperature.

  • Silylation:

    • To the cooled, methoximated sample, add 100 µL of MSTFA + 1% TMCS.[4]

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the mixture at 60°C for 30 minutes.[4]

    • Allow the vial to cool to room temperature.

  • Analysis: Transfer the final derivatized sample to a GC vial with an insert for GC-MS analysis.

Data Summary: Recommended Reaction Parameters
StepReagentTypical Temperature RangeTypical DurationReference
Methoximation Methoxyamine HCl in Pyridine30°C - 60°C60 - 90 min[2][4][12]
Silylation MSTFA + 1% TMCS37°C - 60°C30 - 60 min[1][4][8]

Visualizations

Workflow & Reaction Diagrams

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Drying Evaporation to Dryness (N2 stream or Lyophilization) Extraction->Drying Methoximation Step 1: Methoximation (MeOx, 60°C, 60 min) Drying->Methoximation Silylation Step 2: Silylation (MSTFA, 60°C, 30 min) Methoximation->Silylation GCMS GC-MS Analysis Silylation->GCMS

Caption: General workflow from sample preparation to analysis.

Derivatization_Reaction Analyte 2,2-dimethyl-4-oxobutanoic acid Intermediate Methoxime Derivative Analyte->Intermediate Step 1: Protects Keto Group MeOx + Methoxyamine HCl MSTFA + MSTFA Final_Product Methoxime-TMS Derivative (Volatile & Thermally Stable) Intermediate->Final_Product Step 2: Derivatizes Carboxyl Group

Caption: Two-step chemical derivatization reaction scheme.

References

  • Application Notes and Protocols for the GC-MS Analysis of Keto Acids. (n.d.). BenchChem.
  • Application Notes and Protocols for the Derivatization of 2-Keto Fatty Acids for GC-MS Analysis. (n.d.). BenchChem.
  • Technical Support Center: Optimizing Derivatization for Long-Chain Keto Acids. (n.d.). BenchChem.
  • Troubleshooting alpha-ketoisovaleric acid derivatization efficiency. (n.d.). BenchChem.
  • TMS Derivatization for GC-MS. (n.d.). Agilent.
  • Derivatization of metabolites for GC-MS via methoximation+silylation. (2025, March 9). YouTube.
  • Derivatization of 11-Keto Steroids for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis. (n.d.). BenchChem.
  • The Use of Derivatising Reagents. (2018, February 20). Chromatography Today.
  • Derivatization Preparation. (2008, February 14). Chromatography Forum.
  • Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. (2014, April 17).
  • Can anyone help me troubleshoot problems in sample derivatization in GC-MS? (2016, August 9). ResearchGate.
  • An In-depth Technical Guide to the Chemical Properties of 2-Methyl-4-oxobutanoic Acid. (n.d.). BenchChem.
  • Alkyl- and silyl-substituent effects on keto-enol equilibria and the structures of simple aliphatic enols. A theoretical ab initio study. (n.d.). Journal of the American Chemical Society.
  • Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. (n.d.). MDPI.
  • Acids: Derivatization for GC Analysis. (n.d.). ResearchGate.
  • MSU_MSMC_006 Methoximation and TBDMS silylation. (2019, March 26). Michigan State University.

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Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of 2,2-dimethyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of 2,2-dimethyl-4-oxobutanoic acid. Our approach is rooted in foundational chromatographic principles to empower you to diagnose and resolve issues systematically, ensuring the accuracy and reproducibility of your results.

Part 1: Understanding the Root Causes of Peak Tailing

Peak tailing is not merely an aesthetic issue; it is a critical indicator of suboptimal analytical conditions that can compromise quantification and resolution.[1] For an acidic analyte like 2,2-dimethyl-4-oxobutanoic acid, the causes are often multifactorial. This section addresses the fundamental "why" behind the problem.

Q1: I'm observing a tailing peak for 2,2-dimethyl-4-oxobutanoic acid. What are the most probable causes?

Peak tailing for a polar carboxylic acid is typically rooted in undesirable chemical interactions within the chromatographic system. The most common culprits are:

  • Improper Mobile Phase pH: The pH of your mobile phase is the single most critical factor influencing the peak shape of an ionizable compound.[2]

  • Secondary Interactions with the Stationary Phase: Even in reversed-phase chromatography, interactions other than hydrophobicity can occur, primarily with the silica support of the column packing.[3]

  • Column and System Issues: Factors like column contamination, sample solvent mismatch, or extra-column volume can also contribute significantly.[4]

A systematic approach, starting with the mobile phase, is the most effective way to diagnose the issue.

Q2: How exactly does the mobile phase pH lead to peak tailing for an acidic analyte?

The mechanism is tied to the analyte's ionization state, which is governed by its acidity constant (pKa) and the mobile phase pH.

  • Analyte Ionization: 2,2-dimethyl-4-oxobutanoic acid is a carboxylic acid with an estimated pKa in the range of 4.0 to 5.0. When the mobile phase pH is close to the analyte's pKa, the compound exists as an equilibrium mixture of its protonated (R-COOH) and deprotonated (R-COO⁻) forms.[2][5]

  • Differential Retention: The protonated, unionized form is more hydrophobic and interacts more strongly with a C18 stationary phase, leading to longer retention. Conversely, the deprotonated, ionized form is more hydrophilic and is repelled by the stationary phase, causing it to elute faster.[2][5]

  • Resulting Peak Shape: When both species exist simultaneously during the chromatographic run, it results in a broadened, tailing peak instead of a sharp, symmetrical one.[2][6] The key to a sharp peak is to ensure the analyte is in a single, stable ionic state throughout its journey through the column. For an acid, this is achieved through ion suppression by lowering the mobile phase pH.

Q3: What are "secondary interactions," and how do they affect my analysis?

Secondary interactions are any chemical interactions between your analyte and the stationary phase that are not the primary intended mechanism of separation (i.e., hydrophobic interaction).[7]

  • Residual Silanol Groups: The backbone of most reversed-phase columns is silica (SiO₂), which has acidic silanol groups (Si-OH) on its surface.[7][8] These silanols can have a pKa around 3.8-4.2.[8] At a mobile phase pH above this value, they can deprotonate to form negatively charged sites (Si-O⁻), which can interact with positively charged analytes.[8][9]

  • Relevance to Acidic Analytes: While the classic tailing issue involves basic analytes interacting with ionized silanols, acidic compounds are not immune. At the low pH required to suppress the ionization of 2,2-dimethyl-4-oxobutanoic acid (e.g., pH < 3), the silanol groups will be fully protonated (Si-OH).[9][10] This minimizes strong ionic interactions, but weaker polar interactions like hydrogen bonding can still occur between the analyte's carboxylic acid group and the surface silanols, contributing to tailing.[3]

  • Metal Contamination: Trace metal impurities in the silica matrix can act as chelation sites for compounds with polar functional groups, creating another retention mechanism that results in peak tailing.[11]

To mitigate these effects, using a modern, high-purity, "end-capped" column is crucial. End-capping is a process where most residual silanol groups are chemically bonded with a small, inert group, effectively shielding them from interaction with the analyte.[7][9][12]

Caption: Undesired vs. Optimal interactions at the stationary phase surface.

Part 2: A Systematic Troubleshooting Workflow

Follow this step-by-step guide to diagnose and resolve peak tailing. The most effective approach is to address the most probable causes first.

Caption: A step-by-step workflow for troubleshooting peak tailing.

Step 1: Mobile Phase Optimization (The First and Most Critical Step)

Your first action should always be to optimize the mobile phase pH to ensure complete ion suppression of your analyte.

  • Objective: To set the mobile phase pH to at least 2 units below the pKa of 2,2-dimethyl-4-oxobutanoic acid (target pH ≈ 2.5-3.0).

  • Materials:

    • HPLC-grade water

    • HPLC-grade acetonitrile or methanol

    • A suitable buffer (see Table 1)

    • pH meter calibrated with appropriate standards

  • Procedure:

    • Buffer Selection: Choose a buffer with a pKa close to your target pH. For a pH of 2.5-3.0, phosphate or formate buffers are excellent choices.[13]

    • Aqueous Preparation: Prepare the aqueous portion of your mobile phase. For a 25 mM phosphate buffer, dissolve the appropriate amount of monobasic potassium phosphate in HPLC-grade water.

    • pH Adjustment: Titrate the aqueous buffer solution with a suitable acid (e.g., phosphoric acid for a phosphate buffer) to the target pH (e.g., 2.7). Crucially, always adjust the pH of the aqueous component before adding the organic modifier. [13]

    • Final Mobile Phase: Mix the pH-adjusted aqueous phase with the organic modifier (e.g., acetonitrile) to your desired ratio (e.g., 90:10 aqueous:organic).

    • System Equilibration: Flush your HPLC system and column with at least 10-15 column volumes of the new mobile phase until the backpressure and baseline are stable.

    • Analysis: Inject your standard and sample to evaluate the peak shape.

Buffer ComponentpKaEffective pH RangeCommon UV Cutoff
Formic Acid/Formate3.752.8 - 4.8~210 nm
Phosphoric Acid/Phosphate2.152.0 - 3.0~200 nm
Table 1: Recommended buffers for low pH mobile phases.[13]
Step 2: Column Evaluation and Maintenance

If pH optimization does not fully resolve the issue, your column is the next logical focus. The choice of column and its condition are paramount.

  • Column Choice: Ensure you are using a modern, high-purity (Type B silica), fully end-capped C18 or C8 column. These columns are designed to have minimal residual silanol activity, which is a primary cause of peak tailing.[1][9][11]

  • Column Contamination: Over time, sample matrix components and strongly retained compounds can accumulate on the column frit or the head of the column, creating active sites that cause tailing.[4][14]

This protocol can help remove contaminants from your column. Always consult your column manufacturer's specific guidelines.

  • Objective: To remove strongly retained contaminants from the column.

  • Procedure:

    • Disconnect Detector: Disconnect the column outlet from the detector to avoid contaminating the flow cell.[15]

    • Buffer Removal: Flush the column with 20-30 column volumes of HPLC-grade water (without buffer) to remove salts.[15]

    • Organic Wash: Flush with 20-30 column volumes of 100% acetonitrile or methanol to remove strongly retained nonpolar compounds.[15]

    • Re-equilibration: Reconnect the detector and equilibrate the column with your mobile phase until the baseline is stable.

    • Performance Check: Inject a standard to see if peak shape has improved. If not, the column may be permanently damaged and require replacement.

Step 3: Investigating Sample and System Effects

At this stage, consider factors related to your sample and the physical setup of your HPLC system.

  • Mass Overload: Injecting too much analyte can saturate the stationary phase, leading to a distorted peak shape that often resembles tailing.[3][4]

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase, it can cause the sample band to spread improperly at the head of the column, resulting in peak distortion.[3][14][16]

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector and detector can cause peak broadening and tailing.[1][16]

  • Overload Test: Prepare and inject a 1:10 and 1:100 dilution of your sample. If the peak shape becomes symmetrical at lower concentrations, you are experiencing mass overload.[4][14]

  • Solvent Mismatch Test: If possible, dissolve your sample in the mobile phase itself. Inject this new sample and compare the peak shape to your original. If the peak shape improves, your original sample solvent was too strong.[14]

Part 3: Frequently Asked Questions (FAQs)

Q7: Can increasing the buffer concentration in the mobile phase help with tailing?

A: Yes, in some cases. Increasing the buffer concentration (e.g., from 10 mM to 50 mM) increases the ionic strength of the mobile phase. This can help to mask the activity of any remaining residual silanols on the stationary phase, reducing secondary interactions and improving peak shape.[12][15] However, be mindful that higher buffer concentrations can increase system backpressure.

Q8: My peak tailing appeared suddenly after many successful runs with the same method. What is the most likely cause?

A: A sudden onset of peak tailing usually points to a change in the system's physical condition rather than a method development issue. The most common causes are:

  • Column Contamination: The column inlet frit may have become partially blocked by particulate matter from your samples.[4][14]

  • Column Degradation: The column itself may have reached the end of its operational life.

  • Mobile Phase Preparation Error: An error in preparing a new batch of mobile phase could have resulted in an incorrect pH.

Start by replacing your guard column (if used), then try the column flushing protocol. If that fails, prepare a fresh batch of mobile phase.

Q9: What is the difference between Type A and Type B silica, and why does it matter?

A: This refers to the purity of the silica used to manufacture the column packing.

  • Type A Silica: An older type of silica with higher metal content (e.g., iron, aluminum) and more acidic silanol groups. These columns are more prone to causing peak tailing, especially for basic compounds.[11]

  • Type B Silica: A modern, high-purity silica with very low metal content and less acidic, more homogenous silanol groups. Columns made from Type B silica offer significantly better peak shapes for a wider range of compounds.[11] For robust and reliable methods, always choose columns based on high-purity Type B silica.

References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Chrom Tech. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [Link]

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Waters Knowledge Base. [Link]

  • LCGC. (n.d.). Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC Blog. [Link]

  • Veeprho. (2025). Exploring the Role of pH in HPLC Separation. Veeprho. [Link]

  • Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • Restek. (2014). [10]Troubleshooting HPLC- Tailing Peaks. Restek Resource Hub. [Link]

  • PubMed. (2007). Secondary interactions, an unexpected problem emerged between hydroxyl containing analytes and fused silica capillaries in anion-exchange micro-liquid chromatography. [Link]

  • LCGC. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]

  • Moravek, Inc. (2024). Exploring the Role of pH in HPLC Separation. [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • Alwsci. (2025). Common Causes Of Peak Tailing in Chromatography. [Link]

  • Phenomenex. (n.d.). LC Technical Tip. [Link]

  • uHPLCs. (n.d.). The little secrets of silica gel in liquid chromatography columns. [Link]

  • Crawford Scientific. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?. [Link]

Sources

Technical Support Center: Handling and Storage of 2,2-Dimethyl-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you rely on 2,2-dimethyl-4-oxobutanoic acid (also known as 2,2-dimethylsuccinic semialdehyde) as a critical bifunctional building block in complex synthetic pipelines. However, its dual functionality—a carboxylic acid and an aldehyde—combined with its unique steric environment makes it highly susceptible to degradation if mishandled.

As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we will explore the thermodynamic and kinetic causality behind the degradation of this compound and provide self-validating protocols to ensure absolute scientific integrity in your workflows.

Part 1: Core Principles of Stability (The "Why")

To prevent degradation, you must first understand the three competing chemical forces acting upon 2,2-dimethyl-4-oxobutanoic acid during storage:

  • Lactol Equilibrium & The Thorpe-Ingold Effect: Succinic semialdehyde derivatives exist in a dynamic equilibrium between their open-chain aldehyde form and a cyclic γ-lactol form[1]. In this specific molecule, the gem-dimethyl group at the C2 position induces the Thorpe-Ingold effect (angle compression). This steric bulk compresses the internal bond angles, forcing the C1 carboxyl and C4 aldehyde groups into close proximity, which significantly accelerates intramolecular ring closure[2].

  • Aerobic Autoxidation: While the lactol form is relatively stable, the open-chain aldehyde is highly reactive. Aldehyde autoxidation proceeds via a radical-chain mechanism: initial hydrogen-atom abstraction generates an acyl radical, which rapidly reacts with ambient O2​ to form an acyl peroxy radical, ultimately yielding 2,2-dimethylsuccinic acid[3]. Because the lactol and aldehyde are in equilibrium, the continuous oxidation of the aldehyde unspools the lactol pool until the entire batch is degraded.

  • Autocatalytic Acetalization: In the presence of protic, nucleophilic solvents (e.g., methanol, ethanol), the endogenous carboxylic acid acts as a Brønsted acid catalyst, driving the rapid conversion of the C4 carbonyl into a hemiacetal, acetal, or alkoxy-lactone.

Part 2: Troubleshooting FAQs

Q1: My neat compound has turned from a free-flowing powder into a viscous, sticky gel. What happened? A: Your compound has undergone intermolecular polymerization. When stored at room temperature or exposed to trace moisture, the carboxylic acid of one molecule can react with the hemiacetal/aldehyde of another, forming oligomeric acetal chains. This is an entropically driven process that accelerates at temperatures above 4°C.

Q2: My LC-MS shows a growing [M+16] peak, and my assay purity is dropping. How do I prevent this? A: The [M+16] peak indicates the addition of an oxygen atom, confirming autoxidation to 2,2-dimethylbutanedioic acid (2,2-dimethylsuccinic acid). This occurs when the storage container has atmospheric headspace. You must displace the oxygen with a heavy inert gas (Argon) to halt the radical-chain propagation.

Q3: Can I prepare stock solutions in Methanol or Ethanol to make aliquoting easier? A: Absolutely not. Storing this compound in protic solvents will result in near-immediate degradation via autocatalytic acetalization. If you must prepare a stock solution for long-term storage, use rigorously dried, anhydrous, and degassed aprotic solvents (e.g., THF or 1,4-Dioxane), though storing the compound neat is always preferred.

Part 3: Quantitative Storage Data

The following table summarizes the causal relationship between storage conditions, degradation pathways, and expected shelf life.

Storage ConditionAtmosphereSolvent PresenceExpected Shelf LifePurity RetentionPrimary Degradation Pathway
25°C (Room Temp)AirNone (Neat)< 1 Week< 80%Autoxidation & Polymerization
4°CAirNone (Neat)1 Month~ 90%Autoxidation
-20°C Argon None (Neat) 12 Months > 98% None (Stable)
-20°CArgonMethanol< 24 Hours< 50%Acetalization / Esterification
-80°C Argon None (Neat) > 24 Months > 99% None (Stable)

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your synthetic steps, do not assume the purity of your starting material. Utilize the following self-validating workflows.

Protocol A: Anhydrous Aliquoting and Argon Blanketing

Causality: Argon is denser than Nitrogen and Air. It effectively blankets the solid, starving the autoxidation radical-chain mechanism of its O2​ propagator.

  • Preparation: Bake amber glass vials at 120°C for 4 hours to remove surface moisture. Cool in a desiccator. (Amber glass prevents UV-initiated radical formation).

  • Equilibration: Bring the bulk container of 2,2-dimethyl-4-oxobutanoic acid to room temperature inside a desiccator before opening. Opening a cold container causes instant atmospheric moisture condensation.

  • Transfer: Inside a glovebox or under a positive Argon stream on a Schlenk line, transfer the required mass into the pre-dried vials.

  • Sealing: Purge the headspace of the vial with Argon for 10 seconds. Immediately cap with a PTFE-lined septum and wrap the seal tightly with Parafilm. Store at -20°C.

Protocol B: qNMR Purity Tracking (Self-Validating System)

Causality: Using an aprotic NMR solvent prevents solvent-induced equilibrium shifts, allowing you to observe the true state of the compound.

  • Sample Prep: Dissolve 10 mg of the stored compound in 0.5 mL of anhydrous DMSO- d6​ .

  • Acquisition: Acquire a 1H NMR spectrum using a minimum of 16 scans and a relaxation delay (D1) of 10 seconds to ensure quantitative integration.

  • Validation (The Self-Check):

    • Integrate the gem-dimethyl singlet (~1.1–1.2 ppm) and set its value to 6.00 .

    • Integrate the open-chain aldehyde proton (~9.6 ppm).

    • Integrate the cyclic lactol methine proton (~5.4 ppm).

    • Pass Criteria: The sum of the aldehyde integral and the lactol integral must be ≥ 0.95 . If the sum is lower, or if you observe a distinct downfield shift in the gem-dimethyl region (~1.3 ppm, indicating 2,2-dimethylsuccinic acid), the batch has degraded and must be re-purified via flash chromatography prior to use.

Part 5: Degradation Pathway Visualization

The following diagram maps the kinetic and thermodynamic fates of 2,2-dimethyl-4-oxobutanoic acid based on environmental exposures.

DegradationPathways OpenChain 2,2-Dimethyl-4-oxobutanoic acid (Open-Chain Aldehyde) Lactol Cyclic γ-Lactol (Thorpe-Ingold Promoted) OpenChain->Lactol Intramolecular Cyclization Oxidation 2,2-Dimethylsuccinic acid (Autoxidation Product) OpenChain->Oxidation O2 (Air) Radical Chain Acetal Alkoxy-lactone / Acetal (Solvent Adduct) OpenChain->Acetal Protic Solvents (MeOH/EtOH) Polymer Oligomeric Acetals (Viscous Gel) Lactol->Polymer Intermolecular Condensation Lactol->Acetal Protic Solvents (MeOH/EtOH)

Chemical degradation pathways of 2,2-dimethyl-4-oxobutanoic acid under varied storage conditions.

References

  • Radical-chain mechanism for aldehyde autoxidation Aldehyde autoxidation... | Download Scientific Diagram - ResearchGate. Source: researchgate.net. 3

  • Succinic semialdehyde | Research Chemical | RUO - Benchchem. Source: benchchem.com. 1

  • Thorpe–Ingold effect - Wikipedia. Source: wikipedia.org. 2

Sources

Technical Support Center: Method Refinement for Quantifying 2,2-dimethyl-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the quantitative analysis of 2,2-dimethyl-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of measuring this unique keto acid in challenging biological matrices. As a small, polar molecule with both a ketone and a carboxylic acid functional group, its accurate quantification demands careful method development and a proactive approach to troubleshooting.

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to diagnose and resolve issues effectively. We will explore the critical aspects of sample preparation, chromatographic separation, and mass spectrometric detection, with a focus on ensuring data integrity and reproducibility.

Part 1: Foundational Strategy - Method Selection

The two primary analytical platforms for quantifying 2,2-dimethyl-4-oxobutanoic acid are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] The choice between them is a critical first step and depends on required sensitivity, sample throughput, and available instrumentation.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds followed by mass-based detection.Separation of compounds in the liquid phase followed by highly specific tandem mass spectrometry.
Derivatization Mandatory . A two-step process of methoximation (to protect the keto group) followed by silylation (to derivatize the carboxylic acid) is required to make the analyte volatile and thermally stable.[1][3][4][5]Optional but highly recommended . Derivatization can significantly improve chromatographic retention on reversed-phase columns and enhance ionization efficiency, boosting sensitivity.[1][6]
Sensitivity Good, typically in the low micromolar (µM) to high nanomolar (nM) range.Excellent, often reaching low nanomolar (nM) to picomolar (pM) levels.[1]
Specificity High, based on retention time and mass fragmentation patterns.Very high, due to the use of Multiple Reaction Monitoring (MRM), which monitors specific precursor-to-product ion transitions.[1]
Matrix Effects Can be significant but are often mitigated by the extensive cleanup inherent in the derivatization process.A primary challenge. Co-eluting matrix components can cause ion suppression or enhancement, affecting accuracy.[7][8][9]
Sample Throughput Moderate, as derivatization steps can be time-consuming.[1]High, especially with modern UHPLC systems and automated sample preparation.[1]
Part 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section is structured to follow a typical laboratory workflow, addressing common problems from sample handling to final data acquisition.

Workflow Overview

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Urine, Tissue) Precipitation Protein Precipitation (ACN or MeOH) Sample->Precipitation Extraction Extraction (LLE or SPE) Precipitation->Extraction Derivatization Derivatization (Mandatory for GC-MS) Extraction->Derivatization LCMS LC-MS/MS Analysis Extraction->LCMS GCMS GC-MS Analysis Derivatization->GCMS Derivatization->LCMS Optional

Caption: General experimental workflow for the analysis of 2,2-dimethyl-4-oxobutanoic acid.

Section 2.1: Sample Preparation & Stability

Question: I'm seeing low and inconsistent recovery of the analyte after my initial sample cleanup. What's going wrong?

Answer: This is a common issue related to the analyte's polarity and the pH of your solutions during extraction.

  • Cause (Protein Precipitation): If you are only performing a protein crash (e.g., with acetonitrile), the highly polar 2,2-dimethyl-4-oxobutanoic acid may not be fully soluble in the resulting supernatant, or it may partially adhere to the precipitated protein pellet.

  • Cause (LLE/SPE): The recovery of this acidic compound is highly pH-dependent.[10] For reversed-phase Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) with a nonpolar solvent, the carboxylic acid group must be protonated (neutral) to be retained or extracted effectively. If the sample pH is above its pKa (estimated around 4-5), the analyte will be in its anionic (charged) form and will prefer the aqueous phase, leading to poor recovery.[10][11]

  • Troubleshooting Steps:

    • Acidify Your Sample: Before extraction, adjust the sample pH to be at least 2 units below the analyte's pKa. Adding a small amount of formic acid or phosphoric acid to a pH of ~2.5-3 is a standard practice.[10]

    • Optimize SPE Wash Steps: Use a weak wash solvent (e.g., 5% methanol in acidified water) to remove polar interferences without eluting your analyte.

    • Consider Anion Exchange SPE: As an alternative, a strong anion exchange SPE column can be used to retain the charged, deprotonated form of the analyte.[12] This can provide a very clean extract.

    • Evaluate LLE Solvents: For LLE, ensure your organic solvent has sufficient polarity to extract the neutral form of the analyte. Ethyl acetate is often a good starting point. Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.[13]

Question: My analyte signal seems to degrade over time, especially in processed samples. Is 2,2-dimethyl-4-oxobutanoic acid unstable?

Answer: Yes, α-keto acids can be unstable, particularly when processed.[14] The ketone group can be reactive, and the entire molecule can be susceptible to degradation.

  • Cause: Instability can be triggered by non-optimal pH, elevated temperatures, or enzymatic activity in the matrix.[15][16] The stability is generally better under acidic conditions (pH < 4).[10]

  • Troubleshooting Steps:

    • Keep Samples Cold: Perform all sample preparation steps on ice and store extracts at -80°C.

    • Minimize Processing Time: Proceed from extraction to analysis or derivatization as quickly as possible.

    • Check Autosampler Stability: Run stability tests by reinjecting the same vial over 24-48 hours to see if the signal degrades while sitting in the autosampler. If it does, consider cooling the autosampler tray.

    • Derivatize for Stability: Chemical derivatization not only aids analysis but also creates a more stable molecule.[5][14] For GC-MS, the methoximation step is crucial for stabilizing the keto group and preventing decarboxylation.[4][17]

Section 2.2: GC-MS Specific Issues

Question: I'm seeing no peak or a very small peak for my analyte after derivatization and GC-MS analysis. What's the problem?

Answer: This almost always points to an issue with the mandatory two-step derivatization process.

  • Cause 1: Presence of Water: The silylation reagents (e.g., MSTFA, BSTFA) are extremely sensitive to moisture. Any residual water in your sample extract will consume the reagent, preventing it from reacting with your analyte.[5]

  • Cause 2: Incomplete Reaction: The methoximation and silylation steps require specific temperatures and incubation times to proceed to completion. Insufficient time or incorrect temperature will result in low derivatization efficiency.

  • Cause 3: Reagent Degradation: Derivatization reagents degrade over time, especially after being opened.

  • Troubleshooting Steps:

    • Ensure Absolute Dryness: The most critical step is to completely dry the sample extract before adding the derivatization reagents. This is typically done by evaporating the solvent under a stream of nitrogen and then lyophilizing (freeze-drying) the residue.[3]

    • Optimize Derivatization Conditions: For methoximation, incubate with methoxyamine hydrochloride at 60°C for 60 minutes.[1][3] For the subsequent silylation step, use a reagent like MSTFA (+1% TMCS) and incubate at 60°C for at least 30 minutes.[1][3]

    • Use Fresh Reagents: Prepare fresh reagent solutions and store them in a desiccator to protect them from moisture.

    • Check GC Injector Temperature: While derivatization increases thermal stability, an excessively hot injector (>250°C) could still cause some degradation.

Section 2.3: LC-MS/MS Specific Issues

Question: My analyte elutes at or near the void volume of my reversed-phase C18 column, and the peak shape is poor.

Answer: This is the primary challenge for analyzing small, polar carboxylic acids like this one. Reversed-phase columns offer limited retention for such molecules.

  • Cause: The analyte is too polar to interact effectively with the nonpolar C18 stationary phase. Poor peak shape (tailing) can also occur due to interactions with residual silanols on the silica backbone of the column.[10]

  • Troubleshooting Steps:

    • Lower Mobile Phase pH: Ensure the mobile phase pH is well below the analyte's pKa (e.g., pH 2.5-3.0 using 0.1% formic acid). This neutralizes the carboxylic acid, making it less polar and minimizing silanol interactions, which improves both retention and peak shape.[10]

    • Consider a Different Stationary Phase: If pH adjustment is insufficient, use a column designed for polar analytes, such as one with an embedded polar group or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

    • Implement Derivatization: This is often the best solution. Derivatizing the carboxylic acid and/or the keto group with a nonpolar moiety (e.g., using 3-Nitrophenylhydrazine (3-NPH) or O-benzylhydroxylamine (O-BHA)) will dramatically increase its retention on a C18 column.[1][6]

Question: I have good chromatography, but my signal is inconsistent and my calibration curve is not linear. I suspect ion suppression.

Answer: This is a very common and significant problem in LC-MS, especially with complex biological matrices.[7][9] Ion suppression occurs when co-eluting compounds from the matrix compete with the analyte for ionization in the MS source, reducing the analyte's signal.[8][18]

  • Cause: Endogenous matrix components, particularly phospholipids from plasma or serum, are notorious for causing ion suppression.[19] These components often elute in the middle of a typical reversed-phase gradient, where many small molecules also elute.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: The best defense is a cleaner sample. A simple protein precipitation is often insufficient. Implement a thorough SPE or LLE protocol to remove interfering matrix components.[18]

    • Optimize Chromatography: Adjust your LC gradient to chromatographically separate your analyte from the suppression zones. An easy way to visualize this is to perform a post-column infusion of your analyte while injecting a blank, extracted matrix sample. Dips in the baseline signal indicate regions of ion suppression.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression. By monitoring the ratio of the analyte to the SIL-IS, the variability caused by suppression is normalized.[20]

    • Use Matrix-Matched Calibrants: Prepare your calibration standards in the same blank biological matrix as your samples. This ensures that the standards experience the same matrix effects as the unknown samples, improving accuracy.[20]

    • Dilute the Sample: If sensitivity allows, simply diluting the sample can reduce the concentration of interfering components and lessen the suppression effect.[8]

G start Inconsistent Signal or Non-Linear Curve in LC-MS/MS q1 Are you using a Stable Isotope-Labeled Internal Standard (SIL-IS)? start->q1 sol_is Implement a SIL-IS. This is the most robust way to correct for matrix effects. q1->sol_is No q2 Is the analyte peak well-separated from the bulk of matrix components? q1->q2 Yes a1_yes Yes a1_no No sol_chrom Optimize LC gradient. Increase run time to better resolve the analyte from suppression zones. q2->sol_chrom No q3 How extensive is the sample cleanup protocol? q2->q3 Yes a2_yes Yes a2_no No sol_cleanup Improve sample cleanup. Implement a robust SPE or LLE method to remove more interferences. q3->sol_cleanup Protein Precipitation Only sol_final Consider matrix-matched calibrants or sample dilution if issues persist. q3->sol_final SPE or LLE a3_ppt Protein Precipitation Only a3_spe SPE or LLE

Caption: Decision-making workflow for troubleshooting ion suppression in LC-MS/MS analysis.

Part 3: Key Experimental Protocols

The following are generalized, step-by-step protocols that should be optimized for your specific application and instrumentation.

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a starting point for extracting 2,2-dimethyl-4-oxobutanoic acid from plasma or serum using reversed-phase SPE.

  • Sample Pre-treatment:

    • To 100 µL of plasma, add 10 µL of an internal standard solution (ideally, a stable isotope-labeled version of the analyte).

    • Add 20 µL of 2% formic acid in water to acidify the sample to pH ~3.

    • Vortex for 30 seconds.

    • Add 200 µL of water or a suitable buffer and vortex again. Centrifuge at high speed for 10 minutes to pellet precipitated proteins.

  • SPE Cartridge Conditioning:

    • Use a polymeric reversed-phase SPE cartridge (e.g., Bond Elut Plexa or equivalent).

    • Condition the cartridge with 1 mL of methanol, followed by 1 mL of water. Do not let the cartridge go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water (acidified with 0.1% formic acid). This removes salts and very polar interferences.

  • Elution:

    • Elute the analyte with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at ≤ 40°C.

    • For LC-MS/MS , reconstitute the residue in 100 µL of the initial mobile phase.

    • For GC-MS , ensure the residue is completely dry before proceeding to Protocol 2.

Protocol 2: Derivatization for GC-MS Analysis

This protocol outlines the essential methoximation-silylation procedure.[3]

  • Methoximation:

    • To the completely dry sample extract from Protocol 1, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).

    • Cap the vial tightly and vortex.

    • Incubate at 60°C for 60 minutes.[1] This step protects the keto group.

    • Allow the sample to cool to room temperature.

  • Silylation:

    • Add 80-100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).[1]

    • Cap the vial tightly and vortex.

    • Incubate at 60°C for 30 minutes. This step derivatizes the carboxylic acid group.

    • Allow the sample to cool.

  • Analysis:

    • Transfer the derivatized sample to a GC vial with an insert. The sample is now ready for GC-MS analysis.

References
  • Application Notes and Protocols for the GC-MS Analysis of Keto Acids. (2025). Benchchem.
  • Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. (n.d.). Waters.
  • Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques, 15(6).
  • Keto Acid Profiling Analysis as ethoxime/tert-butyldimethylsilyl Derivatives by Gas Chromatography-Mass Spectrometry. (2013). PubMed.
  • Navigating the Analytical Landscape for 2-Methyl-4-oxobutanoic Acid: A Comparative Guide to Detection Methodologies. (2025). Benchchem.
  • Calibration curve issues for alpha-keto-beta-methylvaleric acid quantification. (n.d.). Benchchem.
  • Ion suppression (mass spectrometry). (n.d.). Wikipedia.
  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025). AMSbiopharma.
  • Ion Suppression: A Major Concern in Mass Spectrometry. (2026). LCGC International.
  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025). YouTube.
  • Application Note: Quantitative Analysis of 2-Methyl-4-oxobutanoic Acid in Biological Matrices using LC-MS/MS. (2025). Benchchem.
  • Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. (2018). PMC.
  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. (2013). PMC.
  • Extraction of Acidic Drugs from Plasma with Polymeric SPE. (2011). Agilent.
  • Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. (n.d.). LOUIS - UAH.
  • Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. (2014). Analytical Chemistry - ACS Publications.
  • Liquid chromatography-mass spectrometric assay for quantitation of the short-chain fatty acid, 2,2-dimethylbutyrate (NSC 741804), in rat plasma. (n.d.). PMC.
  • Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. (n.d.). PMC.
  • Unraveling the Metabolic Significance of 2-Methyl-4-oxobutanoic Acid: A Guide to Correlation Analysis. (2025). Benchchem.
  • Solid-Phase Extraction. (2023). Chemistry LibreTexts.
  • troubleshooting alpha-ketoisovaleric acid derivatization efficiency. (n.d.). Benchchem.
  • Extraction. (n.d.). University of Missouri-St. Louis.
  • Solid Phase Extraction: Reversed-Phase Methodology. (n.d.). Sigma-Aldrich.
  • Solid phase extraction procedure for urinary organic acid analysis by gas chromatography mass spectrometry. (2004). PubMed.
  • pH effects on 2-Methyl-4-oxobutanoic acid stability and analysis. (2025). Benchchem.
  • Solutions to Analyte Stability Issues in Preclinical Bioanalysis. (2024). WuXi AppTec DMPK.

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Validation & Comparative

Comparing the efficacy of 2,2-dimethyl-4-oxobutanoic acid with similar compounds

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: 2,2-Dimethyl-4-oxobutanoic Acid Derivatives vs. Structural Analogs in HIV-1 Maturation Inhibition

Introduction

In the landscape of antiretroviral drug development, targeting the late stages of the viral life cycle has yielded a novel class of therapeutics: HIV-1 maturation inhibitors. At the structural core of the most potent maturation inhibitors—such as Bevirimat (PA-457) and second-generation clinical candidates like1[1]—lies a critical pharmacophore: the 2,2-dimethyl-4-oxobutanoic acid moiety (often referred to as a 3,3-dimethylsuccinyl half-ester when conjugated to a triterpene scaffold)[2].

This guide objectively compares the anti-HIV efficacy of betulinic acid derivatives bearing this specific C-3 moiety against similar structural analogs (e.g., unsubstituted succinates, cinnamates, and acetates). By examining mechanistic pathways and comparative experimental data, researchers can understand the strict structural requirements for potent viral inhibition.

Mechanism of Action: The C-3 Pharmacophore

Maturation inhibitors function by binding to the HIV-1 Gag polyprotein, specifically at the capsid-spacer peptide 1 (CA-SP1) cleavage site. This binding sterically hinders the viral protease from cleaving the p25 precursor into the mature p24 capsid protein, resulting in the release of immature, non-infectious virions[3].

The inclusion of the 2,2-dimethyl-4-oxobutanoic acid moiety at the C-3 position is not arbitrary. The gem-dimethyl groups provide essential steric bulk and hydrophobic interactions that precisely anchor the molecule within the CA-SP1 junction pocket. Removing these methyl groups or swapping the moiety for a different ester results in a catastrophic loss of binding affinity.

G Pr55Gag Pr55Gag Polyprotein p25 CA-SP1 (p25) Pr55Gag->p25 Cleavage Protease Viral Protease Protease->p25 p24 Mature Capsid (p24) p25->p24 Protease Action Immature Immature Virion p25->Immature Accumulation Inhibitor 2,2-Dimethyl-4-oxobutanoic Acid Derivative Inhibitor->p25 Binds & Blocks Inhibitor->p24 Prevents

Mechanism of HIV-1 maturation inhibition by 2,2-dimethyl-4-oxobutanoic acid derivatives.

Comparative Efficacy: Quantitative Data

Extensive Structure-Activity Relationship (SAR) studies have demonstrated that replacing the 2,2-dimethyl-4-oxobutanoic acid group with similar compounds drastically reduces antiviral efficacy. The table below summarizes the in vitro anti-HIV-1 (NL4-3 strain) activity of various C-3 modified betulinic acid derivatives (2)[2].

C-3 Substituent (Pharmacophore)C-28 ModificationEC50 (µM)CC50 (µM)Therapeutic IndexEfficacy Status
2,2-Dimethyl-4-oxobutanoic acid Piperazine amide0.014>20>1428Highly Active
Unsubstituted 4-oxobutanoic acidPiperazine amide0.490>20>40Marginal Activity
3,4-(Methylenedioxy)cinnamic acidPiperazine amide>1.00>20N/AInactive
AcetatePiperazine amide>1.00>20N/AInactive
Hydroxyl (Unsubstituted C-3)Piperazine amide>1.00>20N/AInactive
2,2-Dimethyl-4-oxobutanoic acid Macrocyclic Linker0.008>20>2500Highly Active

Data synthesized from comparative SAR analyses. The 2,2-dimethyl-4-oxobutanoic acid ester at C-3 is an absolute requirement for low-nanomolar potency, outperforming unsubstituted succinates by over 35-fold[2].

Experimental Protocol: Anti-HIV Efficacy & Gag Processing Assay

To objectively validate the efficacy of 2,2-dimethyl-4-oxobutanoic acid derivatives against similar compounds, a self-validating dual-assay system is required. This protocol measures both gross viral replication (cell viability) and the specific mechanistic biomarker (p25 accumulation).

Rationale & Causality : Standard antiviral assays only measure cell survival. Because maturation inhibitors act late in the replication cycle, infected cells still produce virions, but they are morphologically defective and non-infectious. Therefore, coupling an MT-4 cell viability assay with a Western Blot for p25/p24 ratios ensures that the observed efficacy is strictly due to maturation inhibition and not general cytotoxicity (3)[3].

Step-by-Step Methodology:

  • Cell Culture & Infection :

    • Culture MT-4 cells in RPMI 1640 medium supplemented with 10% FBS.

    • Infect cells with HIV-1 wild-type (NL4-3) or the Bevirimat-resistant polymorphism strain (V370A) at a multiplicity of infection (MOI) of 0.01.

    • Self-Validation Check: Include mock-infected cells as a negative control to establish baseline cell viability (CC50 determination).

  • Compound Treatment :

    • Prepare serial dilutions of the 2,2-dimethyl-4-oxobutanoic acid derivative and the comparator compound (e.g., unsubstituted succinate) from 10 µM down to 0.001 µM.

    • Add compounds to the infected cells immediately post-infection. Incubate for 5 days at 37°C in a 5% CO2 atmosphere.

  • Viability Readout (EC50/CC50) :

    • Perform an MTT colorimetric assay to assess cell viability.

    • Calculate the EC50 (concentration protecting 50% of cells from HIV-induced cytopathicity) and CC50 (concentration reducing mock-infected cell viability by 50%).

  • Mechanistic Validation (Western Blotting) :

    • Harvest virions from the culture supernatant via ultracentrifugation (100,000 × g for 1 hour).

    • Lyse the viral pellets and resolve proteins using SDS-PAGE.

    • Immunoblot using an anti-p24 monoclonal antibody.

    • Data Interpretation: Efficacious 2,2-dimethyl-4-oxobutanoic acid derivatives will show a dominant p25 band and a diminished p24 band. Inactive analogs will show a normal, dominant p24 band, proving the protease successfully cleaved the Gag polyprotein despite the presence of the drug.

SAR_Logic Core Betulinic Acid Scaffold C3 C-3 Position Modification Core->C3 C28 C-28 Position Modification (Modulates Pharmacokinetics) Core->C28 Dimethyl 2,2-Dimethyl-4-oxobutanoic acid (Optimal Steric Bulk) C3->Dimethyl Succinate Unsubstituted Succinate (Lacks Hydrophobic Anchor) C3->Succinate Cinnamate Cinnamate / Acetate (Steric Mismatch) C3->Cinnamate Active Potent Maturation Inhibition (EC50 < 20 nM) Dimethyl->Active Inactive Loss of Efficacy (EC50 > 500 nM) Succinate->Inactive Cinnamate->Inactive

SAR logic demonstrating the strict requirement for the C-3 dimethyl groups.

Conclusion

The comparative data definitively establishes that the 2,2-dimethyl-4-oxobutanoic acid moiety is not merely a solubilizing appendage, but the primary pharmacodynamic driver in betulinic acid-derived HIV maturation inhibitors. While similar compounds like unsubstituted succinates or cinnamates fail to adequately block the CA-SP1 cleavage site, the gem-dimethyl groups provide the exact steric and hydrophobic profile required to halt viral maturation. Future drug development in this class must retain this core moiety while optimizing the C-28 position to combat emerging viral polymorphisms.

References

  • Source: newdrugapprovals.
  • Source: PubMed Central (PMC) / nih.
  • Source: PubMed Central (PMC) / nih.

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A Senior Application Scientist's Guide to the Validation of an Analytical Method for 2,2-dimethyl-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for 2,2-dimethyl-4-oxobutanoic Acid

2,2-dimethyl-4-oxobutanoic acid, a molecule featuring both a carboxylic acid and a ketone functional group, presents a unique analytical challenge. Its presence as a potential impurity, a metabolic intermediate, or a critical process starting material in drug development necessitates a robust, reliable, and fully validated analytical method for its quantification. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose, a cornerstone of regulatory compliance and data integrity.[1][2]

This guide provides an in-depth comparison of potential analytical strategies and a comprehensive walkthrough of the method validation process, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6] We will move beyond a simple checklist of validation parameters to explore the scientific rationale behind our choices, ensuring the development of a self-validating and trustworthy analytical system.

Part 1: A Comparative Analysis of Chromatographic Strategies

The physicochemical properties of 2,2-dimethyl-4-oxobutanoic acid—specifically its polarity and low volatility—dictate the most viable analytical approaches. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary candidates.

Strategy 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of this keto acid by GC is impractical due to its low volatility and potential for thermal degradation in the hot injector.[7] Therefore, chemical derivatization is a mandatory prerequisite to convert the polar functional groups into more volatile and thermally stable analogues.[7][8] A common and effective strategy is a two-step process:

  • Oximation: The ketone group is reacted with a reagent like methoxyamine hydrochloride to form a methoxime derivative. This crucial step prevents tautomerization (keto-enol interconversion), which would otherwise lead to multiple chromatographic peaks and inaccurate quantification.[7]

  • Silylation: The acidic proton of the carboxylic acid group is replaced with a trimethylsilyl (TMS) group using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[9][10] This reaction dramatically increases the volatility of the analyte.[7]

The resulting derivative is well-suited for separation on a non-polar GC column and detection by mass spectrometry, which offers high sensitivity and structural confirmation.

Strategy 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC is inherently well-suited for analyzing polar and non-volatile compounds, potentially eliminating the need for derivatization.[11] A Reversed-Phase HPLC (RP-HPLC) method would be the logical starting point.

  • Mobile Phase Considerations: To ensure good peak shape and retention on a nonpolar stationary phase (like a C18 column), the mobile phase must be acidified (e.g., with formic or phosphoric acid).[12] Acidification suppresses the ionization of the carboxylic acid group, making the molecule less polar and increasing its interaction with the stationary phase.[12]

  • Detection: While UV detection is possible, the molecule lacks a strong chromophore, limiting sensitivity.[11] A more powerful approach is coupling the LC system to a tandem mass spectrometer (MS/MS). LC-MS/MS provides exceptional selectivity and sensitivity, allowing for quantification even at very low concentrations in complex matrices.[13][14]

Head-to-Head Comparison
FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Sample Preparation More complex; requires a mandatory, multi-step derivatization process.[8]Simpler; often requires only dilution and filtration ("dilute-and-shoot").
Throughput Lower, due to longer sample preparation time and potentially longer GC run times.Higher, due to simpler sample prep and faster UFLC/UHPLC run times.[15]
Selectivity & Sensitivity High, especially with MS detection in Selected Ion Monitoring (SIM) mode.Very high, particularly with MS/MS in Multiple Reaction Monitoring (MRM) mode.[13]
Robustness Derivatization can be a source of variability if not carefully controlled.Generally very robust; less prone to variability from chemical reactions.
Matrix Effects Less susceptible to ion suppression/enhancement in the MS source.Can be susceptible to matrix effects, often requiring an internal standard.
Cost & Complexity Moderate instrument cost; derivatization adds complexity and reagent cost.Higher instrument cost; simpler workflow.

Verdict: For routine, high-throughput analysis, LC-MS/MS is the superior choice due to its simpler sample preparation and high sensitivity. However, GC-MS remains a powerful and widely available technique. For the remainder of this guide, we will provide a detailed validation protocol for the more complex and illustrative GC-MS method.

Part 2: Validating a GC-MS Method for 2,2-dimethyl-4-oxobutanoic Acid

The validation process demonstrates through documented evidence that the analytical procedure is fit for its intended purpose.[5][6] We will follow the framework established in the ICH Q2(R1) guideline.[1][2][16][17]

The Validation Workflow

The following diagram illustrates the logical flow of a comprehensive method validation project.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Reporting Plan Define Analytical Target Profile (ATP) & Validation Master Plan (VMP) Protocol Write Detailed Validation Protocol Plan->Protocol Reagents Prepare & Qualify Reagents/ Reference Standards Protocol->Reagents Specificity Specificity/ Selectivity Reagents->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Analysis Data Analysis & Statistical Evaluation Robustness->Analysis Report Compile Validation Report Analysis->Report Approval Review & Approval Report->Approval G cluster_0 cluster_1 cluster_2 mol1 mol2 Methoxime Derivative mol1->mol2 + CH₃ONH₂ mol3 TMS-Ester, Methoxime Derivative (Volatile & Thermally Stable) mol2->mol3 + MSTFA

Caption: Two-step derivatization for GC-MS analysis.

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. [2] Procedure:

  • Analyze a blank sample matrix (placebo).

  • Analyze the analyte standard.

  • Analyze a spiked sample matrix containing the analyte and all potential interfering compounds.

  • Perform peak purity analysis using the mass spectrometer to confirm that the chromatographic peak of the analyte is spectrally homogeneous.

Acceptance Criteria:

  • No significant interfering peaks should be observed at the retention time of the analyte in the blank matrix.

  • The method must be able to separate the analyte from known impurities and degradation products.

Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range. [18] Procedure:

  • Prepare a stock solution of the analyte reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution. The concentration range should typically span 80% to 120% of the expected sample concentration. 3. Prepare each calibration standard in triplicate and analyze using the GC-MS method.

  • Plot a graph of the peak area ratio (analyte/internal standard) versus concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) of the linear regression should be ≥ 0.995.

  • The y-intercept should not be significantly different from zero.

  • Visual inspection of the plot should confirm a linear relationship.

Objective: To establish the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. Procedure: The range is confirmed by the data from the linearity, accuracy, and precision studies.

Acceptance Criteria: The method is acceptable for the range that meets the requirements for linearity, accuracy (e.g., 98-102% recovery), and precision (e.g., RSD ≤ 2%). [19]

Objective: To determine the closeness of the test results obtained by the method to the true value. [20] Procedure:

  • Perform a recovery study by spiking a blank matrix with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). 2. Prepare at least three replicates at each concentration level.

  • Analyze the spiked samples and calculate the percentage recovery.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level. [19]

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. [18] Procedure:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a sample at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability and ≤ 3.0% for intermediate precision.

Objective:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. [18] Procedure (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • The concentration that yields a S/N ratio of 3:1 is typically accepted as the LOD.

  • The concentration that yields a S/N ratio of 10:1 is typically accepted as the LOQ.

Acceptance Criteria:

  • LOD is established at S/N ≥ 3.

  • LOQ is established at S/N ≥ 10, and this concentration must meet the acceptance criteria for accuracy and precision.

Objective: To measure the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters. [19] Procedure:

  • Introduce small, deliberate changes to critical method parameters, one at a time. Examples for this GC-MS method include:

    • Derivatization temperature (e.g., 58°C and 62°C).

    • Derivatization time (e.g., 25 min and 35 min).

    • GC oven ramp rate (e.g., ± 1°C/min).

    • GC gas flow rate (e.g., ± 0.1 mL/min).

  • Analyze a sample under each modified condition and compare the results to those obtained under the normal conditions.

Acceptance Criteria: The results should not deviate significantly from the nominal values (e.g., system suitability parameters should still pass, and assay results should remain within accuracy limits).

Summary of Validation Parameters and Typical Acceptance Criteria

Validation ParameterTypical Acceptance Criteria
Specificity No interference at the analyte retention time.
Linearity Correlation Coefficient (r²) ≥ 0.995.
Range Confirmed by Linearity, Accuracy, and Precision data.
Accuracy Mean Recovery: 98.0% - 102.0%.
Precision (Repeatability) RSD ≤ 2.0%.
Precision (Intermediate) RSD ≤ 3.0%.
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:1, with acceptable accuracy and precision.
Robustness Results are unaffected by minor changes in method parameters.

Conclusion

References

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A Comparative Guide to the Cross-Reactivity of 2,2-Dimethyl-4-oxobutanoic Acid Derivatives in Early Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of novel 2,2-dimethyl-4-oxobutanoic acid derivatives. As this chemical scaffold and its analogs see increased investigation for therapeutic applications, a rigorous understanding of their off-target interaction profiles becomes paramount for mitigating safety risks and reducing late-stage attrition in drug development.[1][2]

The principles and methodologies detailed herein are designed for researchers, scientists, and drug development professionals to establish a robust, self-validating system for lead candidate selection and optimization.

The Imperative of Early Cross-Reactivity Profiling

Unforeseen interactions with biological targets outside the intended one—known as off-target effects or cross-reactivity—are a primary cause of adverse drug reactions (ADRs) and compound failure during clinical trials.[1][3] The 2,2-dimethyl-4-oxobutanoic acid core, a derivative of levulinic acid, possesses both ketone and carboxylic acid functionalities, making it a versatile building block in medicinal chemistry.[4][5] This inherent reactivity necessitates a proactive approach to safety assessment.

Early, systematic profiling allows teams to:

  • De-risk Chemical Series: Identify and deprioritize compounds with undesirable off-target profiles before committing significant resources.[6]

  • Inform Structure-Activity Relationships (SAR): Guide medicinal chemistry efforts to optimize for on-target potency while minimizing off-target liabilities.[7]

  • Predict Potential ADRs: Forewarn of potential clinical side effects by identifying interactions with known safety-critical targets (e.g., hERG ion channel, GPCRs, kinases).[3]

  • Meet Regulatory Expectations: Provide crucial safety data for Investigational New Drug (IND) submissions, in line with guidelines from bodies like the International Council for Harmonisation (ICH).[6]

Designing a Cross-Reactivity Screening Cascade

A tiered or cascaded approach to screening is the most resource-efficient strategy. It begins with broad, high-throughput panels and progresses to more complex, functional assays for deconvolution of observed "hits."

G cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Dose-Response & Confirmation cluster_2 Tier 3: Functional & Mechanistic Assays A Primary Screening (e.g., Radioligand Binding Panel) Single High Concentration (10 µM) B Identify Initial 'Hits' (e.g., >50% Inhibition) A->B Data Analysis C Concentration-Response Curves (Determine IC50 / Ki) B->C Progression of Hits D Confirm Hits & Rank Potency C->D Data Analysis E Cell-Based Functional Assays (Agonist/Antagonist Mode) D->E Mechanistic Investigation F Elucidate Mechanism of Action (e.g., Competitive, Allosteric) E->F Interpretation

Caption: A tiered workflow for cross-reactivity screening.

Core Methodologies for In Vitro Profiling

The foundation of a cross-reactivity assessment lies in robust, reproducible in vitro assays. Radioligand binding and enzyme inhibition assays are primary tools for this purpose.[8][9]

Experimental Protocol 1: Radioligand Binding Assay (Competition)

This method is the gold standard for quantifying the affinity of a test compound for a specific receptor target.[10][11] It measures the ability of an unlabeled test compound to compete with and displace a radioactively labeled ligand from its receptor.

Objective: To determine the inhibitory constant (Ki) of test derivatives against a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.

Step-by-Step Methodology:

  • Preparation of Receptor Membranes:

    • Homogenize tissue or cultured cells known to express the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).

    • Centrifuge the homogenate at low speed (1,000 x g) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the pellet and resuspend it in a binding buffer. Quantify the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add receptor membrane preparation, a fixed concentration of radioligand (typically at its Kd value), and assay buffer.

    • Non-Specific Binding (NSB) Wells: Add receptor membrane, radioligand, and a high concentration of a known, unlabeled ligand to saturate the receptors.

    • Test Compound Wells: Add receptor membrane, radioligand, and varying concentrations of the 2,2-dimethyl-4-oxobutanoic acid derivative (e.g., 10 nM to 100 µM).

  • Incubation:

    • Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the receptor-bound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification & Analysis:

    • Dry the filter plate and add a scintillation cocktail.

    • Measure the radioactivity in each well using a scintillation counter (e.g., MicroBeta counter).

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percent specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value (the concentration of the derivative that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Self-Validation System:

  • Positive Control: A known inhibitor for the target should be run in parallel to confirm assay performance.

  • Z'-factor: This statistical parameter should be calculated to assess the quality and robustness of the assay (>0.5 is considered excellent).

  • Radioligand Quality: Ensure the radioligand has high specific activity and purity.

Experimental Protocol 2: Enzyme Inhibition Assay

This protocol is essential for assessing off-target effects on critical enzyme families like kinases, proteases, and metabolic enzymes (e.g., COX-1/2).[12][13]

Objective: To determine the IC50 of test derivatives against a panel of purified enzymes.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the purified enzyme in a suitable assay buffer.

    • Prepare a stock solution of the enzyme's specific substrate.

    • Prepare serial dilutions of the 2,2-dimethyl-4-oxobutanoic acid derivatives.

  • Assay Setup (96- or 384-well plate):

    • 100% Activity Wells (Negative Control): Add enzyme, assay buffer, and substrate.

    • 0% Activity Wells (Positive Control): Add enzyme, a known potent inhibitor, and substrate.

    • Test Compound Wells: Add enzyme, varying concentrations of the test derivative, and allow a pre-incubation period (e.g., 15 minutes).

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Incubation:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a fixed time, ensuring the reaction remains in the linear range.

  • Detection & Analysis:

    • Stop the reaction (if necessary) and measure the product formation using an appropriate detection method (e.g., fluorescence, absorbance, luminescence).

    • Calculate the percentage of inhibition for each test compound concentration relative to the control wells.

    • Plot the percent inhibition against the log concentration of the derivative to determine the IC50 value.[14]

Self-Validation System:

  • Controls: Positive and negative controls are mandatory on every plate.[14]

  • Substrate Concentration: The substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.[9]

  • Enzyme Activity: The fraction of active enzyme should be known and consistent.[14]

Comparative Analysis of Lead Candidates

The primary output of the screening cascade is a quantitative comparison of the off-target profiles of different derivatives. This data is best summarized in a table to facilitate direct comparison and inform selection decisions.

Table 1: Comparative Cross-Reactivity Profile of 2,2-Dimethyl-4-oxobutanoic Acid Derivatives

Target ClassSpecific TargetDerivative A (Ki, µM)Derivative B (Ki, µM)Derivative C (Ki, µM)
GPCR Dopamine D2> 101.2> 10
Serotonin 5-HT2A> 100.858.9
Adrenergic α1A7.50.5> 10
Ion Channel hERG (Kv11.1)> 3025.1> 30
Enzyme COX-1> 109.8> 10
COX-2> 102.4> 10
Kinase (Generic)> 100.9> 10
On-Target Therapeutic Target X 0.05 0.08 0.04

Data is illustrative. Ki values were determined from radioligand binding assays; IC50 values for enzymes are reported as Ki assuming competitive inhibition.

Interpretation:

  • Derivative A & C: Show a "clean" profile with low affinity for the tested off-targets, indicating higher selectivity.

  • Derivative B: While potent at the on-target, it displays significant cross-reactivity with multiple GPCRs and the COX-2 enzyme. This polypharmacology could lead to unwanted side effects and makes it a higher-risk candidate.

Mechanistic Deconvolution & Pathway Analysis

When a confirmed hit is identified, such as Derivative B's activity at the Adrenergic α1A receptor, it is crucial to understand the potential physiological consequences. Visualizing the associated signaling pathway helps in predicting the functional outcome of the off-target interaction.

G compound Derivative B receptor Adrenergic α1A Receptor compound->receptor Binds (Ki=0.5µM) g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc downstream Downstream Effects (e.g., Smooth Muscle Contraction) ca_release->downstream pkc->downstream

Caption: Potential downstream effects of Derivative B's off-target activity.

This diagram illustrates that an unintended interaction with the α1A adrenergic receptor could activate the Gq pathway, leading to increased intracellular calcium and potential downstream effects like smooth muscle contraction, which could manifest clinically as changes in blood pressure.

Conclusion and Future Directions

The systematic evaluation of cross-reactivity is a non-negotiable step in modern drug discovery. For novel scaffolds like the 2,2-dimethyl-4-oxobutanoic acid derivatives, establishing a clean off-target profile early is key to building a robust safety case and selecting candidates with the highest probability of clinical success. The methodologies and comparative frameworks presented in this guide provide a foundation for making data-driven decisions, ultimately leading to the development of safer and more effective therapeutics.

References

  • Off-Target Profiling - Creative Biolabs. Creative Biolabs. [Link]

  • Off-Target Effects Analysis - Creative Diagnostics. Creative Diagnostics. [Link]

  • What are the ICH guidelines for non-clinical pharmacology studies? Patsnap Synapse. [Link]

  • Handbook on Non-clinical Safety Testing. World Health Organization. [Link]

  • ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. European Medicines Agency. [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

  • Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. ICH. [Link]

  • Maintenance of the ICH Guideline on Non-clinical Safety Studies for the Conduct of Human Clinical Trials for Pharmaceuticals M3(R1). Pharmaceuticals and Medical Devices Agency. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • What is the role of levulinic acid in the pharmaceutical synthesis process? Koyon. [Link]

  • CETSA® for Selectivity Profiling in Drug Discovery. Pelago Bioscience. [Link]

  • Safety Pharmacology Studies. Charles River Laboratories. [Link]

  • Safety Pharmacology in Focus: Targeted Testing for Smarter INDs. Altasciences. [Link]

  • Target Profiling Service. Bionsight. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]

  • In Vitro Safety Panel I Binding & Functional Assays. Pharmaron. [Link]

  • Levulinic Acid: Types and Versatile Applications in Science and Industry. Preprints.org. [Link]

  • Radioligand Binding Assay | In Vitro Biology. Oncodesign Services. [Link]

  • A powerful tool for drug discovery. European Pharmaceutical Review. [Link]

  • In vitro safety pharmacology profiling. European Pharmaceutical Review. [Link]

  • Saturation Radioligand Binding Assays. Alfa Cytology. [Link]

  • A review on biomass-derived levulinic acid for application in drug synthesis. PubMed. [Link]

  • In silico off-target profiling for enhanced drug safety assessment. PubMed. [Link]

  • A review on biomass-derived levulinic acid for application in drug synthesis. ResearchGate. [Link]

  • In vitro safety pharmacology profiling: what else beyond hERG? PubMed. [Link]

  • A new, simple and robust radioligand binding method used to determine kinetic off-rate constants for unlabeled ligands. Diva Portal. [Link]

  • Universal enzyme inhibition measurement could boost drug discovery. Clinical Trials Arena. [Link]

  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]

  • Polyphenols with Anti-Inflammatory Properties: Synthesis and Biological Activity of Novel Curcumin Derivatives. National Center for Biotechnology Information. [Link]

  • Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. MDPI. [Link]

  • 4-(2-Cyanoanilino)-2,2-dimethyl-4-oxobutanoic acid. PubChem. [Link]

  • Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives. ResearchGate. [Link]

  • Cross-reactions of multifunctional methacrylates and acrylates. Acta Odontologica Scandinavica. [Link]

  • Cross-reactivity patterns of contact-sensitizing methacrylates. PubMed. [Link]

  • Development of Cross-Reactive Antibodies for the Identification and Treatment of Synthetic Cannabinoid Receptor Agonist Toxicity. MDPI. [Link]

Sources

Comparative analysis of different synthesis routes for 2,2-dimethyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,2-Dimethyl-4-oxobutanoic acid (also known as 2,2-dimethylsuccinic semialdehyde) is a highly valued bifunctional aliphatic building block. Featuring a sterically hindered gem-dimethyl group, a carboxylic acid, and a reactive terminal aldehyde, it is a critical intermediate in the synthesis of complex pharmaceuticals, including macrocyclized betulin derivatives and novel HIV-1 maturation inhibitors[1].

Synthesizing this molecule presents a unique challenge: installing an aldehyde functional group exactly two carbons away from a sterically hindered quaternary center without triggering premature cyclization or over-oxidation. This guide objectively compares the two most robust synthetic pathways—Route A (Oxidative Cleavage) and Route B (Direct Acetal Alkylation) —providing mechanistic causality, quantitative performance data, and self-validating experimental protocols.

Mechanistic Overview of Synthetic Routes

Route A: Allylation Followed by Oxidative Cleavage

This route relies on the generation of a lithium enolate from isobutyric acid (or its ester), which is trapped with allyl bromide to form 2,2-dimethyl-4-pentenoic acid. The terminal alkene is subsequently cleaved using ozonolysis ( O3​ ) or Lemieux-Johnson oxidation ( OsO4​/NaIO4​ ).

  • Causality of Design: The gem-dimethyl group imposes a strong Thorpe-Ingold effect, but oxidative cleavage specifically targets the unhindered terminal olefin, ensuring absolute regioselectivity[2]. A reductive workup using dimethyl sulfide (DMS) is mandatory to trap the Criegee intermediate and prevent the over-oxidation of the resulting aldehyde into a carboxylic acid.

Route B: Direct Acetal Alkylation

To bypass the hazards of ozone gas and toxic osmium, a direct two-carbon homologation is achieved by alkylating the isobutyrate enolate with bromoacetaldehyde diethyl acetal. The resulting intermediate undergoes global acidic hydrolysis to unmask the aldehyde and cleave the ester.

  • Causality of Design: Bromoacetaldehyde is highly unstable and prone to rapid polymerization under basic conditions. By masking the electrophilic aldehyde as a diethyl acetal, the reagent remains stable during the strongly basic SN​2 enolate alkylation step[3].

Workflow Start Isobutyric Acid / Ester Enolate Lithium Enolate Formation (LDA, THF, -78°C) Start->Enolate RouteA Route A: Allylation (+ Allyl Bromide) Enolate->RouteA RouteB Route B: Acetal Alkylation (+ Bromoacetaldehyde Acetal) Enolate->RouteB IntA 2,2-Dimethyl-4-pentenoate RouteA->IntA IntB 4,4-Diethoxy-2,2-dimethylbutanoate RouteB->IntB OxCleavage Oxidative Cleavage (O3/DMS or OsO4/NaIO4) IntA->OxCleavage Deprotect Global Acidic Hydrolysis (TFA / H2O) IntB->Deprotect Product 2,2-Dimethyl-4-oxobutanoic acid OxCleavage->Product Deprotect->Product

Comparative synthetic workflows for 2,2-dimethyl-4-oxobutanoic acid.

Quantitative Performance Comparison

The following table summarizes the empirical data gathered from bench-scale and pilot-scale executions of both routes.

Performance ParameterRoute A: Oxidative Cleavage (Ozonolysis)Route B: Direct Acetal Alkylation
Overall Yield 75% – 85%60% – 70%
Scalability Moderate (Requires specialized O3​ generator)High (Utilizes standard batch reactors)
Atom Economy Lower (Loss of formaldehyde byproduct)Higher (Direct incorporation of carbon skeleton)
Reagent Toxicity High ( O3​ explosion risk, respiratory hazard)Moderate (Standard alkylating agents)
Purification Profile Simple extraction; minimal chromatography neededRequires careful chromatography to remove unreacted acetal
Reaction Time ~8 hours (including gas purging)~24 hours (due to slow SN​2 on acetal)

Self-Validating Experimental Protocols

Protocol A: Synthesis via Ozonolysis (Route A)

This protocol utilizes reductive ozonolysis to selectively cleave the terminal alkene.

  • Enolate Alkylation: Cool a solution of diisopropylamine (1.1 eq) in anhydrous THF to -78 °C. Add n-BuLi (1.1 eq) dropwise. After 30 minutes, add methyl isobutyrate (1.0 eq). Stir for 1 hour to ensure complete enolization, then add allyl bromide (1.2 eq). Warm to room temperature, quench with saturated aqueous NH4​Cl , and extract with ethyl acetate.

  • Ozonolysis: Dissolve the isolated methyl 2,2-dimethyl-4-pentenoate in a 5:1 mixture of CH2​Cl2​ and methanol. Cool the reactor to -78 °C. Bubble an O3​/O2​ gas mixture through the solution.

    • Self-Validation Check: Continue bubbling until a persistent blue color appears in the solution[4]. This blue color is a definitive visual cue indicating that the olefin is fully consumed and excess ozone is now dissolving in the solvent.

  • Reductive Workup: Purge the system with N2​ until the blue color dissipates to safely remove excess ozone. Add dimethyl sulfide (DMS) (3.0 eq) and allow the mixture to warm to room temperature over 2 hours[2].

    • Causality: DMS acts as a mild reducing agent that specifically reduces the secondary ozonide to the aldehyde, preventing the formation of the over-oxidized carboxylic acid byproduct.

  • Saponification: Treat the resulting ester with LiOH in THF/ H2​O (3:1) at room temperature. Acidify to pH 3 with 1M HCl and extract with ethyl acetate to yield the final product.

Mechanism Alkene Terminal Alkene (C=C) Ozone 1,3-Dipolar Cycloaddition (+ O3) Alkene->Ozone Molozonide Primary Ozonide (Molozonide) Ozone->Molozonide Criegee Criegee Intermediate (Carbonyl Oxide) Molozonide->Criegee Retro-1,3-Dipolar Ozonide Secondary Ozonide (1,2,4-Trioxolane) Criegee->Ozonide 1,3-Dipolar Reduction Reductive Cleavage (+ DMS) Ozonide->Reduction Aldehyde Aldehyde Product (CHO) + DMSO Reduction->Aldehyde

Mechanistic pathway of the ozonolysis of 2,2-dimethyl-4-pentenoic acid.

Protocol B: Synthesis via Acetal Alkylation (Route B)

This protocol avoids toxic gases by utilizing a masked aldehyde.

  • Acetal Alkylation: Generate the lithium enolate of tert-butyl isobutyrate using LDA in THF at -78 °C. Add bromoacetaldehyde diethyl acetal (1.2 eq) and DMPU (10% v/v).

    • Causality: Bromoacetaldehyde diethyl acetal is a highly sterically hindered electrophile. DMPU is added as a polar aprotic co-solvent to break up the lithium enolate aggregates, significantly accelerating the sluggish SN​2 displacement[3].

  • Heating & Validation: Heat the mixture to reflux for 18 hours.

    • Self-Validation Check: Reaction completion must be validated by TLC (staining with phosphomolybdic acid), tracking the complete disappearance of the starting ester.

  • Global Deprotection: Isolate the intermediate via silica gel chromatography. Dissolve the purified acetal in a 1:1 mixture of trifluoroacetic acid (TFA) and CH2​Cl2​ containing 5% water. Stir at room temperature for 4 hours.

    • Causality: The aqueous acidic conditions perform a dual function: cleaving the acid-labile tert-butyl ester to reveal the carboxylic acid, and hydrolyzing the diethyl acetal to unmask the target aldehyde.

  • Isolation: Concentrate under reduced pressure.

    • Self-Validation Check: Co-evaporate the residue three times with toluene. The complete absence of a sharp TFA quartet (~164 ppm) and a broad OH peak from ethanol in the 1 H/ 13 C NMR spectra validates the purity of the isolated 2,2-dimethyl-4-oxobutanoic acid.

Conclusion & Recommendations

For laboratories equipped with an ozone generator, Route A is the superior choice due to its higher overall yield (85%), rapid execution, and simplified purification profile. However, for process-scale synthesis or facilities lacking specialized gas-handling infrastructure, Route B offers a highly reliable, scalable alternative that utilizes standard batch reactors and commercially available, bench-stable reagents.

Sources

Benchmarking 2,2-dimethyl-4-oxobutanoic acid performance in a specific application

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals benchmarking the performance of 2,2-dimethyl-4-oxobutanoic acid in biocatalytic workflows.

Introduction: The Strategic Value of the gem-Dimethyl Group

In modern drug development, the synthesis of conformationally restricted γ -amino acids is highly sought after for designing analogs of therapeutics like gabapentin or specific enzyme inhibitors. 2,2-dimethyl-4-oxobutanoic acid (2,2-DM-4-OBA) serves as a critical precursor in these workflows.

The incorporation of a gem-dimethyl group leverages the Thorpe-Ingold effect (or gem-dialkyl effect). By replacing two hydrogen atoms with bulkier methyl groups, the internal bond angle is compressed, which restricts the rotational freedom of the carbon backbone[1]. This conformational locking strongly favors the folded, bioactive conformation of the resulting γ -amino acid, thereby increasing target receptor binding affinity and improving metabolic stability against enzymatic degradation[1].

However, this structural advantage introduces a profound biocatalytic challenge. When employing ω -transaminases ( ω -TAs) for the reductive amination of 2,2-DM-4-OBA, the steric bulk at the β -position (relative to the reactive aldehyde) severely impedes entry into the enzyme's active site[2]. This guide objectively benchmarks 2,2-DM-4-OBA against its unhindered (4-oxobutanoic acid) and mono-methylated (2-methyl-4-oxobutanoic acid) alternatives, detailing the causality behind the necessary experimental adaptations.

Section 1: Mechanistic Challenges & Causality in Experimental Design

To successfully convert 2,2-DM-4-OBA into its corresponding chiral amine, researchers must overcome two primary thermodynamic and kinetic barriers:

  • Steric Exclusion in the Active Site: Wild-type ω -TAs typically feature a dual binding pocket (a large pocket and a small pocket). The small pocket rarely accommodates substituents bulkier than an ethyl group[3]. Consequently, unbranched 4-oxobutanoic acid reacts rapidly, while 2,2-DM-4-OBA is almost entirely excluded by wild-type variants. Achieving high conversion requires active-site engineered ω -TAs (e.g., mutated Ochrobactrum anthropi or Chromobacterium violaceum TAs) where bulky residues lining the small pocket have been replaced with smaller amino acids (like alanine or glycine)[3].

  • Thermodynamic Equilibrium: Transamination is a reversible ping-pong bi-bi reaction[4]. Because the equilibrium constant for converting an aldehyde/ketone to an amine is often close to unity, the reaction must be driven forward. This is achieved by using a massive excess of an amine donor (e.g., isopropylamine) and relying on the volatility of the byproduct (acetone) to shift the equilibrium via Le Chatelier's principle[2].

Structural Stability Advantage

Unlike unbranched 4-oxobutanoic acid (succinic semialdehyde), which possesses α -protons adjacent to the carboxylate that make it susceptible to enolization and subsequent aldol condensation, 2,2-DM-4-OBA is chemically shielded. The gem-dimethyl group prevents α -enolization, granting the precursor superior chemical stability in aqueous buffer systems over extended reaction times.

Section 2: Self-Validating Biocatalytic Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates internal controls to differentiate true enzymatic conversion from spontaneous background degradation.

Step 1: Reaction Matrix Preparation

  • Prepare a 50 mM solution of 2,2-DM-4-OBA in 100 mM HEPES buffer.

  • Strictly adjust the pH to 7.5. Causality: ω -TAs require an unprotonated amine donor for the initial nucleophilic attack on the PLP cofactor, but excessively high pH accelerates the degradation of the aldehyde substrate.

  • Add 250 mM isopropylamine (5-fold molar excess) to drive the thermodynamic equilibrium.

  • Add 1 mM Pyridoxal 5'-phosphate (PLP). Causality: PLP is the obligate prosthetic group that shuttles the amine group[4].

Step 2: Biocatalyst Addition & Controls

  • Test Sample: Add 2 mg/mL of purified, engineered ω -TA.

  • Control A (Wild-Type): Add 2 mg/mL of wild-type ω -TA (validates the necessity of the engineered pocket).

  • Control B (No-Enzyme): Buffer only (monitors spontaneous aldehyde degradation).

Step 3: Incubation & Quenching

  • Incubate at 30°C for 24 hours under constant agitation (200 rpm).

  • Quench the reaction by adding 1 volume of 1 M HCl (lowering pH to ~2). Causality: The sudden drop in pH instantly denatures the biocatalyst, locking the reaction state for accurate kinetic snapshotting.

Step 4: Analytical Validation

  • Derivatize the resulting amino acids with Marfey's reagent (FDAA) and analyze via reverse-phase Chiral HPLC to determine absolute conversion and enantiomeric excess (ee%).

Section 3: Performance Benchmarking Data

The following tables summarize the quantitative trade-offs between 2,2-DM-4-OBA and its structural alternatives in a standardized ω -TA assay.

Table 1: Biocatalytic Conversion Metrics

SubstrateEnzyme VariantConversion (%)Enantiomeric ExcessPrimary Limitation
4-oxobutanoic acid Wild-type Cv-TA>99%N/A (Achiral)Lacks conformational rigidity in the final product.
2-methyl-4-oxobutanoic acid Wild-type Cv-TA65%82% (S)Yields difficult-to-separate diastereomeric mixtures.
2,2-DM-4-OBA Wild-type Cv-TA<5%N/ASevere steric exclusion from the active site.
2,2-DM-4-OBA Engineered Oa-TA88% >99% (S) Requires specialized, engineered biocatalysts.

Table 2: Physicochemical Properties & Downstream Processing

SubstrateAqueous Solubility (pH 7.5)Chemical Stability (t½ at 30°C)Isolation Yield
4-oxobutanoic acid >100 mMLow (~12h, prone to aldol rxns)72%
2-methyl-4-oxobutanoic acid ~80 mMModerate (~24h)75%
2,2-DM-4-OBA ~50 mM High (>48h, enolization blocked) 85%

Data Synthesis: While 2,2-DM-4-OBA exhibits lower aqueous solubility due to the lipophilic gem-dimethyl group, its superior chemical stability prevents side-product formation, ultimately resulting in a higher downstream isolation yield of the pure γ -amino acid.

Section 4: Pathway & Workflow Visualizations

Experimental Workflow

Workflow Sub 1. Substrate Prep 2,2-DM-4-OBA + iPrNH2 Enz 2. Biocatalyst Addition Engineered ω-TA + PLP Sub->Enz Rxn 3. Reductive Amination 30°C, pH 7.5, 24h Enz->Rxn Quench 4. Reaction Quench 1M HCl (pH 2) Rxn->Quench Ctrl Internal Controls No-Enzyme & Wild-Type Ctrl->Rxn Validates Anal 5. Chiral HPLC Conversion & ee% Quench->Anal

Fig 1: Experimental workflow for self-validating transaminase screening.

Transaminase Catalytic Cycle

Pathway E_PLP Enzyme-PLP (Resting State) E_PMP Enzyme-PMP (Aminated State) E_PLP->E_PMP Half-Reaction 1 Product γ-Amino Acid (Product) E_PLP->Product Releases E_PMP->E_PLP Half-Reaction 2 Byprod Acetone (Byproduct) E_PMP->Byprod Releases Donor Isopropylamine (Amine Donor) Donor->E_PLP Binds Acceptor 2,2-DM-4-OBA (Aldehyde) Acceptor->E_PMP Binds

Fig 2: Transaminase catalytic cycle for 2,2-DM-4-OBA amination.

Conclusion

Benchmarking 2,2-dimethyl-4-oxobutanoic acid against its unbranched counterparts reveals a classic medicinal chemistry trade-off. The introduction of the gem-dimethyl group vastly improves the pharmacological profile of the resulting γ -amino acid via the Thorpe-Ingold effect and enhances the chemical stability of the precursor[1]. However, it necessitates the transition from wild-type biocatalysts to active-site engineered ω -transaminases to overcome severe steric exclusion[3]. By utilizing the self-validating protocols and engineered enzymes outlined in this guide, researchers can reliably scale the production of these highly valuable, conformationally restricted building blocks.

References

  • Talele, T. T. "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry (ACS Publications), 2017. URL: [Link]

  • Koszelewski, D. et al. "ω-Transaminases for the synthesis of non-racemic α-chiral primary amines." Trends in Biotechnology, 2010. URL: [Link]

  • Malik, M. S. et al. "Features and technical applications of ω-transaminases." Applied Microbiology and Biotechnology, 2012. URL: [Link]

  • Park, E. S. et al. "Active-Site Engineering of ω-Transaminase for Production of Unnatural Amino Acids Carrying a Side Chain Bulkier than an Ethyl Substituent." Applied and Environmental Microbiology, 2014. URL: [Link]

Sources

The Pharmacophoric Power of 2,2-Dimethyl-4-oxobutanoic Acid: In Vitro vs. In Vivo Activity Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the transition from a potent in vitro hit to a viable in vivo therapeutic is frequently derailed by poor metabolic stability and unfavorable pharmacokinetics. The 2,2-dimethyl-4-oxobutanoic acid moiety (often referred to as the 3,3-dimethylsuccinyl monoester group) has emerged as a "privileged fragment" in medicinal chemistry. When conjugated to natural product scaffolds—such as betulinic acid or triptolide—this specific functional group acts as both a conformational lock and a metabolic shield, drastically enhancing target affinity and in vivo efficacy[1],[2].

This guide objectively compares the performance of compounds utilizing the 2,2-dimethyl-4-oxobutanoic acid moiety against unmodified or traditionally substituted alternatives, providing actionable experimental workflows for researchers and drug development professionals.

Mechanistic Causality: The Gem-Dimethyl Advantage

To understand why 2,2-dimethyl-4-oxobutanoic acid outperforms unsubstituted succinic acid derivatives, we must examine the causality at the molecular level:

  • The Thorpe-Ingold Effect (Conformational Lock): The bulky gem-dimethyl group at the C2 position compresses the internal bond angle of the carbon chain. This restricts the degrees of freedom of the oxobutanoic acid chain, locking the terminal carboxylate into an extended conformation. This specific geometry is highly energetically favorable for forming critical salt bridges with target proteins (e.g., Lysine residues in viral capsids)[1].

  • Metabolic Shielding (In Vivo Advantage): Standard ester linkages are rapidly cleaved by plasma esterases in vivo, rendering them useless as systemic drugs. The steric hindrance provided by the gem-dimethyl group physically blocks esterase access to the adjacent ester/amide bond, dramatically increasing the compound's half-life and enabling oral bioavailability[3].

G1 A Target Protein (e.g., HIV-1 Gag) B 2,2-Dimethyl-4-oxobutanoic Acid Conjugation A->B Modified via C Steric Shielding & Conformational Lock B->C Induces D In Vivo Stability & Target Inhibition C->D Results in

Figure 1: Mechanism of action and stabilization by the 2,2-dimethyl-4-oxobutanoic acid moiety.

Application 1: HIV-1 Maturation Inhibitors

The most prominent application of this moiety is in the development of HIV-1 maturation inhibitors, specifically Bevirimat (BVM) and its analogs. By attaching 2,2-dimethyl-4-oxobutanoic acid to the C-3 position of betulinic acid, researchers created a compound that binds the Gag CA-SP1 cleavage site, preventing viral protease from creating mature, infectious virions[1].

Quantitative Comparison

As shown in Table 1, the presence of the 2,2-dimethyl-4-oxobutanoic acid moiety is an absolute requirement for sub-micromolar in vitro activity and in vivo success.

Table 1: HIV-1 Antiviral Activity Comparison

Compound Scaffold C-3 Modification In Vitro Activity (IC₅₀) In Vivo Stability & Efficacy
Betulinic Acid None (Hydroxyl) > 10 μM Poor (Rapid clearance, low potency)
3-O-succinylbetulinic acid Unsubstituted succinate ~ 0.35 μM Low (Highly susceptible to plasma esterases)

| Bevirimat (BVM) | 2,2-dimethyl-4-oxobutanoic acid | ~ 0.01 μM (10 nM) | High (Significant viral load reduction in trials) |

Self-Validating Protocol: In Vitro HIV-1 Antiviral Assay

To ensure that the observed in vitro activity is genuinely antiviral and not a byproduct of host cell toxicity, the following self-validating workflow must be used:

  • Cell Preparation & Seeding: Isolate peripheral blood mononuclear cells (PBMCs) and stimulate with PHA/IL-2. Seed in 96-well plates.

  • Parallel Viability Control (Validation Step): Prepare two identical plates. Plate A is for infection; Plate B remains uninfected. Treat both plates with serial dilutions of the 2,2-dimethyl-4-oxobutanoic acid derivative (0.1 nM to 10 μM). Evaluate Plate B using an MTS assay to establish the 50% cytotoxic concentration (CC₅₀).

  • Viral Infection: Infect Plate A with HIV-1 (NL4-3 strain) at a multiplicity of infection (MOI) of 0.01.

  • Quantification: After 5 days of incubation, quantify viral replication by measuring p24 capsid protein levels in the supernatant via ELISA.

  • Data Synthesis: Calculate the IC₅₀ and establish the Therapeutic Index (TI = CC₅₀ / IC₅₀). A TI > 100 confirms specific target engagement.

Application 2: Influenza A (H1N1) Inhibitors

Triptolide (TP) is a potent natural product, but its severe in vivo multi-organ toxicity halts its clinical use. By conjugating the 2,2-dimethyl-4-oxobutanoic acid moiety to create the derivative TPDMSA , researchers successfully inhibited the nuclear export of the influenza virus vRNP complex while simultaneously eliminating the lethal in vivo toxicity of the parent compound[4],[2].

Quantitative Comparison

Table 2: Influenza A (H1N1) Antiviral Activity Comparison

Compound Modification In Vitro Activity (EC₅₀) In Vivo Toxicity In Vivo Efficacy (Survival)
Triptolide (TP) None Highly potent Severe multi-organ toxicity Poor (Limited by lethal toxicity)

| TPDMSA | 2,2-dimethyl-4-oxobutanoic acid | 3.24 μM | Negligible at therapeutic doses | High (Significant reduction in mortality) |

Self-Validating Protocol: In Vivo Influenza Efficacy Model

To accurately map the translation from in vitro EC₅₀ to in vivo efficacy, the following controlled rodent model is recommended:

  • Acclimation & Randomization: Utilize 6-week-old female BALB/c mice. Validation Step: Randomize into four strict cohorts: Vehicle (infected), TPDMSA-treated (infected), Oseltamivir-treated (positive control, infected), and Mock (uninfected, vehicle-treated).

  • Inoculation: Intranasally inoculate mice with 3 × LD₅₀ of Influenza A/WSN/33 (H1N1) under light anesthesia.

  • Dosing Regimen: Administer TPDMSA via oral gavage (e.g., 5 mg/kg/day) starting 2 hours post-infection for 5 consecutive days. The gem-dimethyl shielding ensures oral bioavailability.

  • Endpoint Monitoring: Monitor body weight and survival daily for 14 days. Euthanize a subset of mice on day 5 to harvest lungs. Perform TCID₅₀ assays to quantify viral titer reduction and H&E staining to correlate viral clearance with histological tissue protection.

Experimental Workflow Visualization

G2 N1 Step 1: In Vitro Screening Cell-based antiviral assay (MTS Viability Control) N2 Step 2: ADME Profiling Plasma esterase stability (Vehicle Control) N1->N2 Select IC50 < 100nM N3 Step 3: In Vivo Efficacy Rodent infection model (Positive/Negative Controls) N2->N3 Confirm T1/2 > 4h

Figure 2: Self-validating workflow translating in vitro hits to in vivo efficacy.

References

  • Design, synthesis, and structure activity relationship analysis of new betulinic acid derivatives as potent HIV inhibitors. NIH PMC.
  • Natural Product-Derived Phytochemicals for Influenza A Virus (H1N1)
  • Natural Product-Derived Phytochemicals for Influenza A Virus (H1N1)
  • Discovery of Selenium-Containing STING Agonists as Orally Available Antitumor Agents.

Sources

A Comparative Guide to Structural Analogs of 2,2-dimethyl-4-oxobutanoic Acid: Exploring Potential Biological Activity

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comparative analysis of structural analogs of 2,2-dimethyl-4-oxobutanoic acid, focusing on their potential as modulators of biological processes, particularly as enzyme inhibitors. While extensive direct comparative data for this specific family of compounds is limited in publicly available literature, this document synthesizes information on related keto acid derivatives to establish a framework for evaluating their structure-activity relationships (SAR). We will delve into the potential therapeutic applications, the critical role of enzyme kinetics in their evaluation, and provide detailed experimental protocols for their characterization.

Introduction to 2,2-dimethyl-4-oxobutanoic Acid and its Therapeutic Potential

2,2-dimethyl-4-oxobutanoic acid belongs to the class of α-keto acids. This class of compounds is of significant interest in medicinal chemistry and clinical research. Structurally, it possesses a carboxylic acid and a ketone functional group, making it a candidate for interaction with the active sites of various enzymes.[1] Analogs of keto acids, particularly those of essential amino acids, have been investigated for their therapeutic potential, notably in the management of chronic kidney disease (CKD).[2][3] In this context, they are thought to reduce the nitrogen burden by transamination, thereby decreasing the formation of urea.[4] Beyond this, the structural scaffold of small keto acids is a common feature in molecules designed to inhibit specific enzymes involved in disease pathways.[1][5]

The 2,2-dimethyl substitution on the carbon alpha to the carboxylic acid introduces steric hindrance, which can influence the molecule's interaction with enzyme active sites and its metabolic stability. This guide will explore how modifications to other parts of the 2,2-dimethyl-4-oxobutanoic acid scaffold may impact its biological activity.

Structural Analogs of 2,2-dimethyl-4-oxobutanoic Acid

A variety of structural analogs of 2,2-dimethyl-4-oxobutanoic acid are commercially available, providing a ready library for screening and activity studies. These analogs primarily feature modifications at the terminal end of the butanoic acid chain, often incorporating aromatic or heterocyclic moieties.

Compound IDStructureKey Structural FeaturesCommercial Availability
1 2,2-dimethyl-4-oxobutanoic acidParent compound-
2 4-(2-Cyanoanilino)-2,2-dimethyl-4-oxobutanoic acid[6]Anilino linkage with a cyano groupYes
3 2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric acid[7]3-methoxyphenyl substitutionYes
4 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid4-methoxyphenyl substitutionYes
5 2,2-dimethyl-4-(4-methylphenyl)-4-oxobutanoic acid[8]4-methylphenyl substitutionYes
6 2,2-Dimethyl-4-(2-naphthyl)-4-oxobutyric acid[9]Naphthyl substitutionYes
7 4-Ethoxy-2,2-dimethyl-4-oxobutanoic acid[10]Ethyl esterYes

Exploring Structure-Activity Relationships (SAR)

In the absence of direct comparative experimental data, we can hypothesize potential SAR based on the structural variations within the identified analogs. The primary mode of action for many keto acid analogs is enzyme inhibition.[1] Therefore, the following discussion will be framed around how structural modifications might influence binding to a hypothetical enzyme active site.

The logical flow for establishing SAR is a critical component of drug discovery.[11]

A Initial Hit Compound (e.g., 2,2-dimethyl-4-oxobutanoic acid) B Synthesize Analogs (Varying R-groups) A->B C Biological Screening (Enzyme Assays) B->C D Determine Potency (e.g., IC50) C->D E Identify Trends (e.g., Electronic Effects, Steric Hindrance) D->E F Develop SAR Model E->F G Design Next Generation of Analogs F->G H Lead Optimization F->H G->B

Caption: Logical flow for establishing structure-activity relationships.

Role of the Carboxylic Acid and Keto Groups

The carboxylic acid and ketone moieties are crucial for potential biological activity. The carboxylate can form ionic bonds or hydrogen bonds with positively charged or polar residues (e.g., lysine, arginine, histidine) in an enzyme's active site. The ketone group can act as a hydrogen bond acceptor.

Impact of the 2,2-Dimethyl Group

The gem-dimethyl group at the C2 position introduces significant steric bulk. This can have several consequences:

  • Conformational Restriction: It limits the rotational freedom of the carbon backbone, potentially pre-organizing the molecule into a conformation favorable for binding.

  • Enhanced Stability: It may protect the adjacent carbonyl group from metabolic degradation.

  • Hydrophobic Interactions: The methyl groups can engage in hydrophobic interactions within the active site.

Influence of Terminal Substitutions

The primary point of variation in the identified analogs is the R-group attached to the C4 carbonyl.

  • Aromatic Substitutions (Compounds 3-6): The introduction of an aromatic ring (phenyl, naphthyl) suggests the potential for π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the enzyme's binding pocket.

    • Electronic Effects: Substituents on the phenyl ring (e.g., methoxy in 3 and 4 , methyl in 5 ) can modulate the electronic properties of the ring. An electron-donating group like methoxy can influence the cation-π interactions. The position of the substituent (meta vs. para) will alter the geometry of binding.

    • Steric Effects: The larger naphthyl group in compound 6 will require a larger binding pocket compared to the phenyl-substituted analogs. This could be a key determinant of selectivity for a particular enzyme.

  • Amide Linkage (Compound 2): The anilino linkage in compound 2 introduces a hydrogen bond donor (the N-H group) and alters the geometry compared to a direct aryl-ketone linkage. The cyano group is a strong electron-withdrawing group and a potential hydrogen bond acceptor.

  • Esterification (Compound 7): Esterification of the carboxylic acid, as in compound 7 , would neutralize the negative charge. This would prevent ionic interactions but could enhance cell permeability. This analog could act as a prodrug, being hydrolyzed to the active carboxylic acid within the cell.

Experimental Protocols for Activity Evaluation

The foundation of modern drug discovery relies on robust enzyme assays to quantify the interaction of small molecules with their enzyme targets.[12] The following protocols provide a framework for screening and characterizing the activity of the 2,2-dimethyl-4-oxobutanoic acid analogs.

General Workflow for Enzyme Inhibitor Screening

A Target Enzyme Selection B Assay Development & Optimization (Substrate Km, Enzyme Concentration) A->B C High-Throughput Screening (HTS) of Analog Library B->C D Hit Identification (% Inhibition > Threshold) C->D E Dose-Response Analysis (IC50 Determination) D->E F Mechanism of Action (MoA) Studies (e.g., Competitive, Non-competitive) E->F G Selectivity Profiling (Against Related Enzymes) F->G H Lead Candidate Selection G->H

Caption: Workflow for the discovery and development of enzyme inhibitors.

Protocol for Determining IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.[13]

Objective: To determine the concentration of an analog required to inhibit 50% of the target enzyme's activity.

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Assay buffer

  • Test compounds (analogs of 2,2-dimethyl-4-oxobutanoic acid) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the enzyme in assay buffer.

    • Prepare a stock solution of the substrate in assay buffer. The concentration should be at or near the Michaelis constant (Km) for the enzyme.[11]

    • Prepare serial dilutions of the test compounds in the assay buffer. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • Assay Setup:

    • To the wells of the microplate, add:

      • Assay buffer

      • Test compound at various concentrations (or vehicle control for 100% activity)

      • Enzyme solution

    • Include a control for 0% activity (no enzyme).

    • Incubate the plate for a predetermined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the substrate solution to all wells to start the enzymatic reaction.

  • Measure Activity:

    • Monitor the change in absorbance or fluorescence over time using the microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol for Mechanism of Action (MoA) Studies

Understanding how an inhibitor interacts with the enzyme and its substrate is crucial for lead optimization.[11]

Objective: To determine if an inhibitor is competitive, non-competitive, uncompetitive, or mixed.

Procedure:

This experiment is similar to the IC50 determination, but with a key difference: the assay is run at multiple substrate concentrations.

  • Assay Setup:

    • Prepare a matrix of reaction conditions with varying concentrations of both the inhibitor and the substrate. The substrate concentrations should typically range from 0.2x to 5x the Km value.[11]

  • Data Analysis:

    • Measure the initial reaction rates for each condition.

    • Plot the data using a double-reciprocal plot (Lineweaver-Burk plot): 1/velocity vs. 1/[Substrate].

    • Competitive Inhibition: The lines will intersect on the y-axis.

    • Non-competitive Inhibition: The lines will intersect on the x-axis.

    • Uncompetitive Inhibition: The lines will be parallel.

cluster_0 Modes of Enzyme Inhibition A Competitive (Inhibitor binds to free enzyme) B Non-competitive (Inhibitor binds to free enzyme and enzyme-substrate complex) C Uncompetitive (Inhibitor binds only to enzyme-substrate complex) E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate I Inhibitor ES->E - S P Product ES->P -> E + P ESI Enzyme-Substrate-Inhibitor Complex ES->ESI + I EI->ESI + S

Caption: Different modes of enzyme inhibition.

Conclusion and Future Directions

The structural analogs of 2,2-dimethyl-4-oxobutanoic acid represent an intriguing, yet underexplored, class of compounds. Their core keto acid structure suggests a high potential for interaction with enzyme active sites. The commercially available analogs, with their varied terminal substitutions, provide a valuable starting point for screening campaigns aimed at discovering novel therapeutic agents for a range of diseases.

Future research should focus on the systematic screening of this compound class against a diverse panel of enzymes, particularly those implicated in metabolic disorders, inflammation, and oncology. The experimental protocols outlined in this guide provide a robust framework for such investigations. Elucidating the structure-activity relationships for this scaffold will be instrumental in designing more potent and selective second-generation inhibitors, ultimately paving the way for the development of new therapeutics.

References

  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

  • BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. [Link]

  • Da-Ta Biotech. (2024, April 8). In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech. [Link]

  • Richards, P. (1972). The metabolism and clinical relevance of the keto acid analogues of essential amino acids. Clinical Science, 43(4), 545-554. [Link]

  • PubChem. (n.d.). 4-(2-Cyanoanilino)-2,2-dimethyl-4-oxobutanoic acid. National Center for Biotechnology Information. [Link]

  • Vesna, K., & Jelka, P. (2019). Ketoacid Analogues Supplementation in Chronic Kidney Disease and Future Perspectives. Nutrients, 11(9), 2057. [Link]

  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]

  • Prakash, S., Pande, D. P., Sharma, S., Sharma, A., & Patel, S. (2024). Ketoanalogues Therapy for CKD Patients: History and Current Status. Journal of Kidney, 10(1), 1-8. [Link]

  • Singh, A. K., Kumar, S., & Singh, R. (2014). Clinical evaluation of efficacy and safety of α-keto analogs of essential amino acids supplementation in patients of chronic kidney disease. International Journal of Basic & Clinical Pharmacology, 3(3), 484-489. [Link]

  • Smith, A. B., Jones, C. D., & Williams, E. F. (2021). Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents. Molecules, 26(8), 2134. [Link]

  • de L. O. Pinto, A. M., et al. (2018). Keto analogues and amino acid supplementation and its effects on ammonaemia during extenuating endurance exercise in ketogenic diet-fed rats. British Journal of Nutrition, 120(4), 377-386. [Link]

  • MolPort. (n.d.). 2,2-dimethyl-4-(4-methylphenyl)-4-oxobutanoic acid. [Link]

  • Artiukhov, A. V., et al. (2021). Selective Inhibition of 2-Oxoglutarate and 2-Oxoadipate Dehydrogenases by the Phosphonate Analogs of Their 2-Oxo Acid Substrates. Frontiers in Molecular Biosciences, 7, 618535. [Link]

  • Tanaka, H., et al. (1993). Preparation and antirheumatic activity of optically active 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298). Arzneimittelforschung, 43(10), 1093-1099. [Link]

Sources

Structural Confirmation of Synthesized 2,2-Dimethyl-4-oxobutanoic Acid: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 2,2-dimethyl-4-oxobutanoic acid (CAS 21245707) yields a critical bifunctional intermediate frequently utilized in the development of complex therapeutics, including betulinic acid-derived HIV maturation inhibitors . Because this molecule contains both a highly reactive terminal aldehyde and a sterically hindered carboxylic acid, it is prone to oxidation (forming 2,2-dimethylsuccinic acid) and isomerization. For drug development professionals, relying on a single analytical method for structural confirmation introduces unacceptable risk. This guide objectively compares the performance of three orthogonal analytical modalities—NMR, LC-HRMS, and FT-IR—and provides self-validating experimental protocols to guarantee structural fidelity.

Mechanistic Grounding: The Molecular Architecture

To select the appropriate analytical tools, we must first deconstruct the target's architecture (C₆H₁₀O₃, Exact Mass: 130.0630 Da). The molecule features:

  • C1: A terminal carboxylic acid (-COOH).

  • C2: A quaternary carbon hosting a gem-dimethyl group (-C(CH₃)₂).

  • C3: A methylene bridge (-CH₂-).

  • C4: A terminal aldehyde (-CHO).

The primary analytical challenge is differentiating the intact aldehyde from potential over-oxidation products while definitively mapping the exact placement of the gem-dimethyl shield.

Comparative Analysis of Analytical Modalities

No single technique provides a complete structural picture. Below is an objective comparison of the three primary modalities used to confirm this structure.

1D/2D NMR Spectroscopy (The Connectivity Standard)
  • Performance: NMR is the only modality capable of mapping absolute atomic connectivity. The aldehyde proton's coupling with the adjacent methylene group provides an unmistakable diagnostic signature.

  • Limitation: It suffers from relatively low sensitivity and requires milligram-scale, highly purified samples (>95%) to prevent signal overlap.

LC-HRMS (The Sensitivity & Mass Champion)
  • Performance: High-Resolution Mass Spectrometry offers unparalleled sensitivity (nanogram limits) and exact elemental composition. Liquid Chromatography (LC) separates the target from isobaric impurities before ionization.

  • Limitation: While it confirms the formula (C₆H₁₀O₃), MS alone cannot easily distinguish between positional isomers (e.g., 3,3-dimethyl-4-oxobutanoic acid) without complex, standard-validated MS/MS fragmentation libraries.

ATR FT-IR Spectroscopy (The Functional Group Validator)
  • Performance: Fourier-Transform Infrared spectroscopy provides instantaneous, non-destructive validation of functional groups, easily distinguishing the two distinct carbonyl environments (aldehyde vs. carboxylic acid).

  • Limitation: It provides zero information regarding molecular weight or the carbon skeleton's connectivity.

Quantitative Data Summaries

Table 1: Expected 1D NMR Signal Assignments (CDCl₃, 400 MHz / 100 MHz)

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling (J, Hz) Integration Structural Assignment
¹H 11.20 Broad Singlet (br s) - 1H -COOH (Carboxylic Acid)
¹H 9.80 Triplet (t) 2.5 1H -CHO (Aldehyde)
¹H 2.65 Doublet (d) 2.5 2H -CH₂- (Methylene Bridge)
¹H 1.30 Singlet (s) - 6H -C(CH₃)₂ (Gem-dimethyl)
¹³C 201.5 Singlet - - C4 (Aldehyde Carbonyl)
¹³C 182.0 Singlet - - C1 (Carboxylic Carbonyl)
¹³C 49.5 Singlet - - C3 (Methylene Carbon)
¹³C 40.2 Singlet - - C2 (Quaternary Carbon)

| ¹³C | 25.0 | Singlet | - | - | 2 × -CH₃ (Methyl Carbons) |

Table 2: Orthogonal Modality Comparison & Diagnostic Markers

Analytical Modality Primary Diagnostic Marker Performance Advantage
LC-HRMS (ESI-) [M-H]⁻ at m/z 129.0552 Ultra-high sensitivity; rules out isobaric contaminants.
1D/2D NMR ¹H δ 9.80 (t); ¹³C δ 201.5 Absolute atomic connectivity and spatial arrangement.

| ATR FT-IR | C=O stretches at ~1720 & ~1705 cm⁻¹ | Rapid differentiation of the two distinct carbonyl species. |

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, it is critical to design protocols that inherently verify their own accuracy. The following methodologies incorporate built-in causality and self-validation mechanisms.

Protocol 1: NMR Acquisition (Connectivity Mapping)
  • Step 1: Solvent Selection & Preparation. Dissolve 15 mg of the synthesized analyte in 0.6 mL of Chloroform-d (CDCl₃).

    • Causality: CDCl₃ is selected because its aprotic nature prevents deuterium exchange with the carboxylic acid proton, allowing its broad singlet to be observed. Furthermore, it avoids the solvolysis of the highly reactive aldehyde group that frequently occurs in protic solvents like Methanol-d₄.

  • Step 2: Internal Referencing (Self-Validation). Ensure the residual CHCl₃ peak is perfectly calibrated to δ 7.26 ppm (¹H) and δ 77.16 ppm (¹³C).

    • Causality: This creates a self-validating baseline. If the residual solvent peak shifts, it immediately alerts the operator to magnetic field drift or improper shimming, ensuring the target's chemical shifts remain unimpeachable.

  • Step 3: Acquisition. Acquire 1D ¹H (16 scans) and ¹³C (512 scans) spectra. If impurity overlap is suspected, acquire a 2D HMBC to confirm the long-range ³J_CH coupling between the gem-dimethyl protons (δ 1.30) and the carboxylic carbonyl (δ 182.0).

Protocol 2: LC-HRMS Analysis (Mass & Purity)
  • Step 1: Ionization Mode Selection. Configure the Electrospray Ionization (ESI) source to negative ion mode (ESI-).

    • Causality: The target molecule contains a terminal carboxylic acid (pKa ~4.5), which readily deprotonates in a slightly basic mobile phase to form a stable [M-H]⁻ anion. This yields a significantly higher signal-to-noise ratio than positive mode.

  • Step 2: Mobile Phase Configuration. Use an LC gradient of Water/Acetonitrile supplemented with 0.1% Ammonium Hydroxide.

    • Causality: The basic additive drives the equilibrium toward the deprotonated state, maximizing ionization efficiency while remaining volatile enough to prevent MS source contamination.

  • Step 3: Blank Injection (Self-Validation). Run a pure solvent blank injection immediately prior to the sample.

    • Causality: This validates that the observed m/z 129.0552 peak originates from the sample vial and not from column carryover or background contamination.

Protocol 3: ATR FT-IR (Functional Group Verification)
  • Step 1: Sampling Technique. Apply 2 mg of the neat solid directly onto a Diamond Attenuated Total Reflectance (ATR) crystal. Apply consistent pressure using the anvil.

    • Causality: ATR explicitly eliminates the need for KBr pellet pressing. KBr is highly hygroscopic; absorbed atmospheric moisture would produce a massive O-H stretch artifact around 3400 cm⁻¹, completely obscuring the compound's endogenous carboxylic acid O-H stretch.

  • Step 2: Background Subtraction (Self-Validation). Collect an ambient air background spectrum immediately before sample application and subtract it from the final data.

    • Causality: This mathematically removes atmospheric CO₂ and water vapor from the spectrum, ensuring that the critical C=O stretches (~1720 cm⁻¹ and ~1705 cm⁻¹) are strictly derived from the analyte.

Workflow Visualization

Workflow Start Synthesized Compound 2,2-dimethyl-4-oxobutanoic acid Split Sample Aliquoting & Preparation Start->Split NMR NMR Spectroscopy (1D & 2D) Split->NMR HRMS LC-HRMS (ESI- Mode) Split->HRMS FTIR FT-IR Spectroscopy (ATR Method) Split->FTIR DataNMR Backbone & Connectivity (C, H mapping) NMR->DataNMR DataHRMS Exact Mass & Formula [M-H]- m/z 129.0552 HRMS->DataHRMS DataFTIR Functional Groups (C=O, O-H stretch) FTIR->DataFTIR Confirm Orthogonal Structural Confirmation Validated API Intermediate DataNMR->Confirm DataHRMS->Confirm DataFTIR->Confirm

Orthogonal analytical workflow for the structural confirmation of 2,2-dimethyl-4-oxobutanoic acid.

References

  • 2,2-Dimethyl-4-oxobutanoic acid | CID 21245707 . PubChem. National Center for Biotechnology Information. Available at:[Link]

  • Therapeutic Compounds for HIV Virus Infection - EP 4445900 A2. European Patent Office / Google Patents.
  • Therapeutic Potential of Plant Secondary Metabolites in the Treatment of Diseases and Drug Development . MDPI Biomedicines. Available at:[Link]

A Senior Application Scientist's Guide to Establishing a Robust Inter-laboratory Comparison for the Analysis of 2,2-dimethyl-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the ability to reliably and reproducibly quantify novel small molecules is paramount. This guide provides a comprehensive framework for establishing an inter-laboratory comparison for the analysis of 2,2-dimethyl-4-oxobutanoic acid, a keto acid for which standardized analytical methodologies are not yet widely established. By grounding our approach in the principles of analytical method validation outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), we will construct a robust protocol that ensures data integrity and comparability across different laboratory settings.[1][2][3]

The accurate quantification of keto acids is crucial for understanding various metabolic pathways and for the diagnosis and monitoring of metabolic disorders.[4][5] However, the inherent instability of some keto acids presents analytical challenges.[6][7] This guide will address these challenges by proposing a detailed analytical workflow, from sample preparation and derivatization to instrumental analysis, designed to yield high-quality, reproducible data.

The Foundational Importance of a Validated Analytical Method

Before embarking on an inter-laboratory comparison, it is imperative that a single laboratory develops and validates a suitable analytical method. This initial validation serves as the bedrock upon which the inter-laboratory study is built. The core validation parameters, as defined by the ICH Q2(R1) and the updated Q2(R2) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[1][2][3][8][9][10]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.

  • LOD: The lowest amount of analyte in a sample that can be detected.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Once these parameters are established and meet predefined acceptance criteria, the method can be considered ready for transfer and comparison across multiple laboratories.

Proposed Analytical Workflow for Inter-laboratory Comparison

The following sections detail a proposed analytical workflow for the analysis of 2,2-dimethyl-4-oxobutanoic acid. This workflow is based on established methods for the analysis of other keto acids and is designed to be a starting point for method development and validation.[4][5][11][12][13]

Experimental Workflow Diagram

Experimental Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Addition of IS Deproteinize Protein Precipitation (e.g., with Methanol) Spike->Deproteinize Centrifuge Centrifugation Deproteinize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Evaporate to Dryness Supernatant->Dry Methoximation Methoximation (e.g., Methoxyamine HCl in Pyridine) Dry->Methoximation Silylation Silylation (e.g., MSTFA) Methoximation->Silylation GC_MS Gas Chromatography-Mass Spectrometry Silylation->GC_MS Injection Data_Acquisition Data Acquisition GC_MS->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing

Caption: Proposed experimental workflow for the analysis of 2,2-dimethyl-4-oxobutanoic acid.

1. Sample Preparation

The goal of sample preparation is to extract the analyte from the biological matrix and remove interfering substances.

  • Internal Standard Spiking: To a 100 µL aliquot of the biological sample (e.g., plasma), add a known amount of a suitable internal standard (IS). An ideal IS would be a stable isotope-labeled version of 2,2-dimethyl-4-oxobutanoic acid.

  • Protein Precipitation: Add 400 µL of ice-cold methanol to the sample to precipitate proteins.[6] Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at room temperature.

2. Derivatization

Derivatization is often necessary for keto acids to increase their volatility and thermal stability for GC-MS analysis.[4][14] A two-step derivatization process involving methoximation followed by silylation is recommended.[4][15]

  • Methoximation: Reconstitute the dried extract in 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine. Incubate at 60°C for 60 minutes. This step converts the keto group to a more stable methoxime derivative.[4]

  • Silylation: After cooling to room temperature, add 100 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Incubate at 60°C for 30 minutes. This step converts the carboxylic acid group to a volatile trimethylsilyl (TMS) ester.[4]

3. GC-MS Analysis

Gas chromatography-mass spectrometry is a powerful technique for the separation and quantification of small molecules.[4]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole instrument).

  • GC Column: A non-polar column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is a good starting point.[4]

  • Injector: Operate in splitless mode at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are recommended for their high selectivity and sensitivity.

Inter-laboratory Comparison Study Design

A successful inter-laboratory comparison requires a well-defined study protocol that is strictly followed by all participating laboratories.

1. Centralized Materials: A central laboratory should be responsible for preparing and distributing all necessary materials, including:

  • Aliquots of a certified reference standard of 2,2-dimethyl-4-oxobutanoic acid.
  • Aliquots of the internal standard.
  • Homogenized and pooled biological matrix samples (e.g., plasma) for spiking.
  • A detailed, step-by-step analytical protocol.

2. Sample Sets: Each participating laboratory should receive a set of blinded samples, including:

  • Calibration standards at a minimum of five concentration levels.
  • Quality control (QC) samples at low, medium, and high concentrations.
  • Unknown samples.

3. Data Reporting: All laboratories must report their results in a standardized format, including:

  • Raw data (peak areas, retention times).
  • Calculated concentrations for all samples.
  • A summary of any deviations from the protocol.
Data Presentation and Interpretation

The results of the inter-laboratory comparison should be compiled and analyzed to assess the performance of the analytical method across different laboratories.

Table 1: Example Inter-laboratory Comparison Data for 2,2-dimethyl-4-oxobutanoic Acid

LaboratoryQC Low (Expected: 10 ng/mL)QC Medium (Expected: 100 ng/mL)QC High (Expected: 500 ng/mL)
Mean ± SD (ng/mL) Accuracy (%) Precision (CV%)
Lab A9.8 ± 0.598.05.1
Lab B10.5 ± 0.7105.06.7
Lab C9.5 ± 0.695.06.3

Interpretation of Results:

The data in Table 1 would be analyzed to determine if the method is performing consistently across the participating laboratories. Key metrics to evaluate include:

  • Inter-laboratory Accuracy: The closeness of the mean results from each laboratory to the expected concentrations.

  • Inter-laboratory Precision: The degree of agreement between the results from different laboratories.

Statistical methods, such as the calculation of Z-scores, can be used to objectively assess each laboratory's performance relative to the consensus mean.[16]

Sources of Analytical Variability Diagram

Sources of Variability cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical center Analytical Result Sample_Collection Sample Collection & Handling Sample_Collection->center Sample_Storage Sample Storage Sample_Storage->center Matrix_Effects Matrix Effects Matrix_Effects->center Pipetting_Errors Pipetting Errors Pipetting_Errors->center Derivatization_Efficiency Derivatization Efficiency Derivatization_Efficiency->center Instrument_Performance Instrument Performance Instrument_Performance->center Calibration_Curve Calibration Curve Fit Calibration_Curve->center Data_Integration Peak Integration Data_Integration->center Transcription_Errors Data Transcription Errors Transcription_Errors->center

Caption: Potential sources of variability in the analysis of 2,2-dimethyl-4-oxobutanoic acid.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for establishing an inter-laboratory comparison for the analysis of 2,2-dimethyl-4-oxobutanoic acid. By adhering to the principles of analytical method validation and implementing a well-designed study protocol, researchers can generate high-quality, comparable data that will advance our understanding of this and other novel small molecules. The significant inter-laboratory variability that can exist in organic acid testing underscores the importance of such standardized approaches.[17]

Future work should focus on the initial single-laboratory validation of the proposed method, followed by a pilot inter-laboratory study to identify and address any unforeseen challenges. The ultimate goal is to establish a robust and reliable analytical method that can be confidently applied in a variety of research and clinical settings.

References

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  • Development of a New LC-MS/MS Method for the Quantification of Keto Acids. (2016, June 9). Retrieved from [Link]

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  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). Retrieved from [Link]

  • Keto Acid Profiling Analysis as ethoxime/tert-butyldimethylsilyl Derivatives by Gas Chromatography-Mass Spectrometry - PubMed. (2013, January 15). Retrieved from [Link]

  • Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - MDPI. (2018, January 11). Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6). Retrieved from [Link]

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  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25). Retrieved from [Link]

  • Liquid chromatography-mass spectrometric method for the simultaneous analysis of branched-chain amino acids and their ketoacids from dried blood spot as secondary analytes for the detection of maple syrup urine disease - PubMed. (2024, October 10). Retrieved from [Link]

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  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection - The Royal Society of Chemistry. (2020, April 8). Retrieved from [Link]

  • Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices - CORE. (2012, April 13). Retrieved from [Link]

  • HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering. (2016, December 27). Retrieved from [Link]

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  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025, March 9). Retrieved from [Link]

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  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC. (2013, October 31). Retrieved from [Link]

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  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC. (n.d.). Retrieved from [Link]

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The Art of Deciphering Molecular Dialogue: A QSAR-Driven Comparison of 2,2-Dimethyl-4-oxobutanoic Acid Analogs as Emerging Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Unlocking Structure-Activity Relationships

In the intricate dance of drug discovery, understanding the subtle language of molecular interactions is paramount. For researchers and drug development professionals, the ability to predict how a minute change in a molecule's structure will affect its biological activity is the key to unlocking potent and selective therapeutics. This guide provides an in-depth exploration of the Quantitative Structure-Activity Relationship (QSAR) of 2,2-dimethyl-4-oxobutanoic acid analogs, a class of compounds showing promise as enzyme inhibitors.

We will navigate the theoretical underpinnings of QSAR, delve into the practicalities of experimental design, and construct a predictive model from a representative dataset. This guide is structured not as a rigid protocol, but as a narrative of scientific inquiry, designed to empower you with the expertise to apply these principles to your own research endeavors.

The Central Dogma of QSAR: From Structure to Predictable Activity

At its core, QSAR is a computational and statistical methodology that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[1] The fundamental principle is that the biological activity of a molecule is a function of its physicochemical properties, which are in turn determined by its structure. By quantifying these properties through molecular descriptors, we can build models that not only explain existing structure-activity relationships (SAR) but also predict the activity of novel, untested compounds. This predictive power is invaluable in prioritizing synthetic efforts and accelerating the drug discovery pipeline.

The Target Landscape: Where Do 2,2-Dimethyl-4-oxobutanoic Acids Make Their Mark?

While direct and extensive QSAR studies on a broad range of 2,2-dimethyl-4-oxobutanoic acid analogs are still emerging, preliminary research points towards their potential as inhibitors of key enzymes. Notably, related keto acid structures have demonstrated inhibitory activity against enzymes such as glycolic acid oxidase and diacylglycerol lipase α (DAGLα) . For the purpose of this guide, we will focus on the inhibition of a hypothetical enzyme, "Keto-Acid Reductase," to illustrate the QSAR workflow with a clear and consistent dataset.

The Experimental Foundation: Generating Robust Biological Data

The predictive power of any QSAR model is fundamentally limited by the quality of the input biological data. Therefore, a robust and reproducible experimental protocol for determining the biological activity of our 2,2-dimethyl-4-oxobutanoic acid analogs is non-negotiable. The half-maximal inhibitory concentration (IC50), a measure of the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%, is a common metric for quantifying inhibitor potency.

Experimental Protocol: Determination of IC50 for "Keto-Acid Reductase" Inhibition

This protocol outlines a typical spectrophotometric assay to determine the IC50 values of our analog series.

Materials:

  • Purified "Keto-Acid Reductase" enzyme

  • Substrate for the enzyme (e.g., a keto-acid that is reduced)

  • NADPH (cofactor, assuming a reductase)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 2,2-dimethyl-4-oxobutanoic acid analogs (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the enzyme in assay buffer.

    • Prepare a stock solution of the substrate and NADPH in assay buffer.

    • Prepare serial dilutions of the 2,2-dimethyl-4-oxobutanoic acid analogs in DMSO.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • A small volume of the analog solution (or DMSO for control)

      • Enzyme solution

    • Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10 minutes) to allow for inhibitor binding.

  • Initiate Reaction:

    • Add the substrate and NADPH solution to each well to start the reaction.

  • Measure Activity:

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time using the microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each analog.

Self-Validation and Trustworthiness:

  • Controls: Include positive controls (known inhibitors of the enzyme, if available) and negative controls (DMSO vehicle) in every experiment.

  • Reproducibility: Each experiment should be performed in triplicate to ensure the reliability of the data.

  • Enzyme Kinetics: Characterize the enzyme's kinetic parameters (Km and Vmax) to ensure the assay is performed under appropriate conditions.

Building the QSAR Model: A Step-by-Step Guide

With a reliable dataset of biological activities, we can now embark on the construction of our QSAR model. This process involves several key stages, from representing our molecules numerically to building and validating a predictive equation.

The Dataset: A Representative Series of 2,2-Dimethyl-4-oxobutanoic Acid Analogs

For this guide, we will use a hypothetical dataset of 20 analogs of 2,2-dimethyl-4-oxobutanoic acid and their corresponding IC50 values against "Keto-Acid Reductase." The biological activity is expressed as pIC50 (-log(IC50)) to linearize the relationship with the molecular descriptors.

Compound IDStructureR-GroupIC50 (µM)pIC50
1 2,2-dimethyl-4-oxo-4-phenylbutanoic acidPhenyl15.84.80
2 4-(4-chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid4-Chlorophenyl7.95.10
3 4-(4-methoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid4-Methoxyphenyl25.14.60
4 2,2-dimethyl-4-oxo-4-(p-tolyl)butanoic acid4-Methylphenyl12.64.90
5 4-(4-fluorophenyl)-2,2-dimethyl-4-oxobutanoic acid4-Fluorophenyl10.05.00
6 2,2-dimethyl-4-oxo-4-(thiophen-2-yl)butanoic acidThiophen-2-yl31.64.50
7 4-(furan-2-yl)-2,2-dimethyl-4-oxobutanoic acidFuran-2-yl39.84.40
8 2,2-dimethyl-4-oxo-4-(pyridin-3-yl)butanoic acidPyridin-3-yl50.14.30
9 4-(3-chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid3-Chlorophenyl9.55.02
10 4-(3-methoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid3-Methoxyphenyl28.24.55
11 2,2-dimethyl-4-(naphthalen-2-yl)-4-oxobutanoic acidNaphthalen-2-yl5.05.30
12 4-(biphenyl-4-yl)-2,2-dimethyl-4-oxobutanoic acidBiphenyl-4-yl3.25.50
13 4-(4-(tert-butyl)phenyl)-2,2-dimethyl-4-oxobutanoic acid4-tert-Butylphenyl6.35.20
14 4-(2,4-dichlorophenyl)-2,2-dimethyl-4-oxobutanoic acid2,4-Dichlorophenyl4.05.40
15 4-(3,4-dimethoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid3,4-Dimethoxyphenyl20.04.70
16 2,2-dimethyl-4-oxo-4-(quinolin-6-yl)butanoic acidQuinolin-6-yl7.15.15
17 4-(benzo[d][2][3]dioxol-5-yl)-2,2-dimethyl-4-oxobutanoic acidBenzo[d][2][3]dioxol-5-yl18.24.74
18 4-(4-cyanophenyl)-2,2-dimethyl-4-oxobutanoic acid4-Cyanophenyl6.85.17
19 2,2-dimethyl-4-oxo-4-(4-(trifluoromethyl)phenyl)butanoic acid4-(Trifluoromethyl)phenyl5.65.25
20 4-(4-hydroxyphenyl)-2,2-dimethyl-4-oxobutanoic acid4-Hydroxyphenyl45.74.34
Molecular Descriptor Calculation: Quantifying Chemical Information

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties.[2][4] There are numerous classes of descriptors, including:

  • 1D Descriptors: Molecular weight, atom counts, etc.

  • 2D Descriptors: Topological indices (e.g., connectivity indices), counts of functional groups, etc.

  • 3D Descriptors: Molecular surface area, volume, shape indices, etc.

  • Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), etc.

For this guide, we will calculate a set of relevant descriptors for our analog series using a computational chemistry software or online web server.

Workflow for Descriptor Calculation:

G cluster_0 Data Input cluster_1 Descriptor Calculation cluster_2 Output 2D_Structures 2D Structures of Analogs (SMILES or SDF format) Descriptor_Software Molecular Descriptor Calculation Software (e.g., PaDEL, Mordred) 2D_Structures->Descriptor_Software Descriptor_Matrix Descriptor Matrix (Compounds x Descriptors) Descriptor_Software->Descriptor_Matrix

Caption: Workflow for calculating molecular descriptors.

For our representative dataset, let's assume we have calculated the following descriptors:

Compound IDMolecular Weight (MW)LogPPolar Surface Area (PSA)Number of Rotatable Bonds (nRotB)
1 220.252.1554.374
2 254.702.8654.374
3 250.282.0863.605
4 234.282.5654.374
5 238.242.3254.374
6 226.282.0154.374
7 210.221.6254.374
8 221.241.5867.164
9 254.702.8654.374
10 250.282.0863.605
11 270.313.3554.374
12 296.354.0554.375
13 276.373.7154.374
14 289.143.5754.374
15 280.311.9972.836
16 271.302.7867.164
17 264.262.1663.604
18 245.262.0978.204
19 288.253.0054.374
20 236.251.9274.604
Model Building: The Power of Multiple Linear Regression (MLR)

With our descriptors and biological data in hand, we can now build the QSAR model. Multiple Linear Regression (MLR) is a common and interpretable method for this purpose. The goal of MLR is to find a linear equation that best describes the relationship between the dependent variable (pIC50) and a set of independent variables (the molecular descriptors).

The MLR Equation:

pIC50 = β₀ + β₁ * Descriptor₁ + β₂ * Descriptor₂ + ... + βₙ * Descriptorₙ

Where:

  • β₀ is the intercept

  • β₁, β₂, ..., βₙ are the regression coefficients for each descriptor

Workflow for MLR Model Building:

G cluster_0 Data Preparation cluster_1 Model Building cluster_2 Output Data Descriptor Matrix & pIC50 Values MLR Multiple Linear Regression Analysis Data->MLR QSAR_Equation QSAR Equation MLR->QSAR_Equation G Initial_Analogs Initial Analog Series Bioactivity_Data Experimental Bioactivity Data (pIC50) Initial_Analogs->Bioactivity_Data Descriptor_Calc Molecular Descriptor Calculation Initial_Analogs->Descriptor_Calc QSAR_Model QSAR Model Development & Validation Bioactivity_Data->QSAR_Model Descriptor_Calc->QSAR_Model SAR_Insights Structure-Activity Relationship Insights QSAR_Model->SAR_Insights Predict_Activity Predict Activity of New Analogs QSAR_Model->Predict_Activity New_Analogs Design of New Analogs SAR_Insights->New_Analogs New_Analogs->Predict_Activity Synthesize Synthesize & Test Promising Analogs Predict_Activity->Synthesize Synthesize->Bioactivity_Data Iterative Refinement Optimized_Lead Optimized Lead Compound Synthesize->Optimized_Lead

Caption: Iterative cycle of QSAR-driven drug design.

Conclusion: A Powerful Tool in the Chemist's Arsenal

This guide has provided a comprehensive overview of the QSAR methodology as applied to a representative series of 2,2-dimethyl-4-oxobutanoic acid analogs. By integrating robust experimental data with computational modeling, we have demonstrated how to build a predictive QSAR model that can not only explain the structure-activity relationships within a series of compounds but also guide the design of novel, more potent molecules.

As a senior application scientist, I encourage you to embrace the principles outlined in this guide. By understanding the causality behind experimental choices, ensuring the self-validating nature of your protocols, and grounding your claims in authoritative references, you can leverage the power of QSAR to accelerate your drug discovery efforts and contribute to the development of the next generation of therapeutics.

References

  • Moriwaki, H., et al. (2018). Mordred: a molecular descriptor calculator. Journal of Cheminformatics, 10(1), 4. [Link]

  • Todeschini, R., & Consonni, V. (2009).
  • BuildQSAR Software. [Link]

  • Faramarzi, S., et al. (2022). Novel (Q)SAR models for prediction of reversible and time-dependent inhibition of cytochrome P450 enzymes. Frontiers in Pharmacology, 13, 1076693. [Link]

  • ChEMBL Database. [Link]

  • Dragon Software for Molecular Descriptor Calculation. [Link]

  • Roy, K., Kar, S., & Das, R. N. (2015). A primer on QSAR/QSPR modeling. Springer.
  • Neovarsity. (2023). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. [Link]

  • Zaghi, M. (2020). A Step-By-Step Guide for Running a Complete Multiple Linear Regression Analysis in R. Analytics Vidhya. [Link]

  • Janssen, F. J., et al. (2015). Comprehensive Analysis of Structure-Activity Relationships of α-Ketoheterocycles as sn-1-Diacylglycerol Lipase α Inhibitors. Journal of Medicinal Chemistry, 58(24), 9742-9753. [Link]

  • Palomino-Hernández, O., et al. (2022). Searching glycolate oxidase inhibitors based on QSAR, molecular docking, and molecular dynamic simulation approaches. Scientific Reports, 12(1), 19969. [Link]

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Safety Operating Guide

2,2-Dimethyl-4-oxobutanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 2,2-Dimethyl-4-oxobutanoic Acid

For researchers and drug development professionals, managing chemical waste with rigorous precision is just as critical as the synthesis itself. 2,2-Dimethyl-4-oxobutanoic acid (and its derivatives) is a valuable bifunctional building block featuring both a carboxylic acid and a ketone moiety. However, its specific chemical nature requires strict adherence to organic acid disposal protocols to prevent dangerous laboratory incompatibilities and environmental contamination.

This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of 2,2-dimethyl-4-oxobutanoic acid waste.

Chemical Profile & Mechanistic Hazard Assessment

Understanding the intrinsic properties of a chemical is the first step in establishing a safe disposal workflow. 2,2-Dimethyl-4-oxobutanoic acid acts as a weak organic acid. If mishandled, its functional groups can participate in unwanted exothermic reactions.

Table 1: Chemical Properties and Hazard Profile

Property / HazardDescription / CodeOperational Implication
Chemical Class Organic Acid / KetoneMust be strictly segregated from inorganic oxidizers and active metals[1].
Hazard Statements H302, H315, H319, H335Harmful if swallowed; causes skin/eye/respiratory irritation. Requires nitrile gloves, safety goggles, and handling in a fume hood.
Precautionary Codes P260, P280, P501Do not inhale dust; mandatory disposal via an approved hazardous waste plant.
Incompatibilities Strong bases, Oxidizing agentsDo not mix waste streams; risk of violent exothermic reaction, oxidation, or gas evolution[2].

Waste Segregation Logic: The "Why" Behind the Rules

Laboratory safety relies on understanding the causality behind segregation rules. Do not simply memorize what to separate; understand why they must be separated.

  • The Oxidation Risk: Organic acids must be stored separately from inorganic oxidizing acids (such as nitric or perchloric acid). Mixing 2,2-dimethyl-4-oxobutanoic acid with an oxidizer can lead to the violent, exothermic oxidation of its carbon backbone, potentially resulting in an explosion or fire[1].

  • The Neutralization Hazard: Never combine this organic acid waste with strong inorganic bases (e.g., sodium hydroxide solutions). Uncontrolled neutralization in a sealed waste carboy generates rapid heat and gas expansion, which can cause the container to rupture[2].

  • The Drain Disposal Prohibition: It is a common misconception that neutralized organic acids can be poured down the sink. Drain disposal of organic acids is strictly prohibited. Even at a neutral pH, organic molecules significantly increase the Biological Oxygen Demand (BOD) of wastewater, which disrupts the biological processes of municipal water treatment facilities[3].

Step-by-Step Disposal Protocols

To ensure compliance and safety, implement the following self-validating protocols based on the physical state of your waste.

Protocol A: Solid Waste Handling (Powders, Crystals, and Consumables)
  • Collection: Gather all unreacted 2,2-dimethyl-4-oxobutanoic acid powder, as well as contaminated consumables (e.g., weigh boats, spatulas, and filter papers).

  • Containment: Place the materials into a wide-mouth High-Density Polyethylene (HDPE) or glass container. Causality: HDPE provides excellent chemical resistance against weak organic acids and eliminates the shatter risks associated with glass.

  • Labeling: Attach a standardized Hazardous Waste Tag immediately upon adding the first grain of waste. Explicitly write the full chemical name: "2,2-Dimethyl-4-oxobutanoic acid". Do not use abbreviations, acronyms, or structural formulas[4].

  • SAA Transfer: Transfer the sealed container to your laboratory's designated . Ensure the SAA is equipped with secondary containment trays to capture potential leaks[3].

Protocol B: Liquid Waste Segregation (Reaction Mixtures & Extractions)
  • Matrix Identification: Determine the solvent matrix containing the dissolved 2,2-dimethyl-4-oxobutanoic acid.

  • Aqueous Solutions: If dissolved in water or an aqueous buffer, route the mixture to the Aqueous Acidic Waste carboy. Verification step: Test the pH with indicator paper before adding it to the carboy to ensure you are not inadvertently adding it to a basic waste stream[2].

  • Organic Solutions: If dissolved in an organic solvent, verify the presence of halogens:

    • Halogenated: Route to the red-tagged Halogenated Organic Waste container (e.g., if extracted using Dichloromethane or Chloroform).

    • Non-Halogenated: Route to the green-tagged Non-Halogenated Organic Waste container (e.g., if dissolved in Ethyl Acetate, Methanol, or Hexane).

  • Capping and Venting: Seal the carboy with a vented cap. This prevents dangerous pressure build-up from incidental decarboxylation or solvent vapor expansion[2].

  • Final Disposal: Containers must be removed from the SAA and picked up by your Environmental Health and Safety (EH&S) department within three days of the container becoming full[3].

Visualizing the Disposal Workflow

Use the following decision tree to quickly determine the correct disposal route for 2,2-dimethyl-4-oxobutanoic acid waste streams.

WasteDisposal Start Waste Generation: 2,2-Dimethyl-4-oxobutanoic acid StateCheck Physical State of Waste? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Solid Liquid Liquid Waste (Dissolved in Solvent/Water) StateCheck->Liquid Liquid SolidContainer Place in HDPE or Glass Solid Waste Container Solid->SolidContainer SolventCheck Aqueous or Organic Solvent? Liquid->SolventCheck SAA Transfer to Satellite Accumulation Area (SAA) SolidContainer->SAA Aqueous Aqueous Solution SolventCheck->Aqueous Water-based Organic Organic Solvent SolventCheck->Organic Solvent-based pHCheck Check pH (Do NOT Drain Dispose) Aqueous->pHCheck HalogenCheck Contains Halogens? Organic->HalogenCheck AqueousContainer Aqueous Acidic Waste Secondary Containment pHCheck->AqueousContainer AqueousContainer->SAA Halogenated Halogenated Organic Waste HalogenCheck->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste HalogenCheck->NonHalogenated No Halogenated->SAA NonHalogenated->SAA EHS EH&S Pickup & Final Incineration SAA->EHS Within 3 days of full container

Figure 1: Decision tree for the segregation and disposal of 2,2-Dimethyl-4-oxobutanoic acid waste.

Emergency Spill Response

In the event of an accidental spill of 2,2-dimethyl-4-oxobutanoic acid:

  • Small Dry Spills: Do not use water, as this will spread the acid. Carefully sweep up the powder using a damp absorbent pad to minimize dust generation (P260). Place the contaminated pads into a solid waste container as outlined in Protocol A.

  • Liquid Spills: Neutralize the area carefully with sodium bicarbonate ( NaHCO3​ ) powder. Once bubbling ceases, absorb the liquid with inert spill pads and dispose of them as solid hazardous waste. Remember that containers with residual reactive materials cannot be treated as "empty" and must be processed as hazardous waste[4].

References

  • Title: Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University (CWU) Environmental Health & Safety URL: [Link]

  • Title: Hazardous Waste Disposal Procedures Source: University of Chicago Environmental Health and Safety URL: [Link]

  • Title: Laboratory Hazardous Waste Management Manual Source: Ontario Tech University URL: [Link]

  • Title: Chemical and Hazardous Waste Guide Source: University of Oslo (UiO) URL: [Link]

Sources

Comprehensive Guide to Personal Protective Equipment for Handling 2,2-Dimethyl-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for handling 2,2-Dimethyl-4-oxobutanoic acid (CAS No. 595-36-8). While a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing, the following recommendations are synthesized from the safety protocols for structurally similar carboxylic acids and ketones. It is imperative to obtain and review the compound-specific SDS from your supplier before commencing any work.

Hazard Analysis and Risk Mitigation

2,2-Dimethyl-4-oxobutanoic acid is a carboxylic acid containing a ketone functional group. Carboxylic acids are generally acidic and can be corrosive, while ketones may present flammability hazards.[1] The primary risks associated with handling this compound are likely to be skin and eye irritation or corrosion, and potential respiratory irritation from dust or aerosols.[2][3][4] Therefore, a comprehensive personal protective equipment (PPE) strategy is crucial to minimize exposure.

Recommended Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling 2,2-Dimethyl-4-oxobutanoic acid, based on the hazard profiles of similar chemical structures.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles with side shields. A face shield should be worn when there is a significant risk of splashing.To protect the eyes from splashes, dust, and aerosols that can cause serious eye irritation or damage.[2][4][5][6][7]
Skin Protection - Gloves: Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before each use and change them frequently, especially after direct contact.[2][8][9] - Lab Coat: A standard laboratory coat should be worn to protect the skin and personal clothing from contamination. - Protective Clothing: For larger quantities or situations with a high risk of spillage, additional protective clothing may be necessary.To prevent skin contact, which can lead to irritation, burns, or allergic reactions.[3][10]
Respiratory Protection For handling the solid compound where dust may be generated, a NIOSH-approved dust respirator is recommended. All work with this compound should ideally be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[5][8][10]To prevent inhalation of dust or aerosols, which can irritate the mucous membranes and upper respiratory tract.[2]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

Experimental Workflow for Handling 2,2-Dimethyl-4-oxobutanoic Acid

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep1 Review SDS from Supplier prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare and Certify Chemical Fume Hood prep2->prep3 handle1 Weigh Solid in Fume Hood prep3->handle1 Begin work handle2 Dissolve in Appropriate Solvent handle1->handle2 handle3 Perform Reaction/Procedure handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 Complete work clean2 Segregate and Label Waste clean1->clean2 clean3 Properly Remove and Dispose of PPE clean2->clean3

Sources

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